molecular formula C7H9Br2N B1375902 3-(Bromomethyl)-4-methylpyridine hydrobromide CAS No. 1384972-83-1

3-(Bromomethyl)-4-methylpyridine hydrobromide

Cat. No.: B1375902
CAS No.: 1384972-83-1
M. Wt: 266.96 g/mol
InChI Key: NIXISOGKOXZJDC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methylpyridine hydrobromide (CAS: 1384972-83-1) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 7 H 9 Br 2 N and a molecular weight of 266.96 g/mol, is characterized by the presence of a reactive bromomethyl group on the pyridine ring . This functional group makes it a versatile precursor for further chemical modifications, most notably through nucleophilic substitution reactions, facilitating the introduction of the 3,4-disubstituted pyridine moiety into more complex molecules . Researchers employ this compound in the synthesis of various pharmacologically active compounds and as a key intermediate in the development of ligands for biological targets. The hydrobromide salt form can enhance the compound's crystallinity and stability for handling and storage. It is essential to handle this material with care, as it is classified as harmful if swallowed, and may cause skin and serious eye irritation . Appropriate personal protective equipment should be worn, and conditions of good ventilation should be used. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Key Specifications: • CAS Number: 1384972-83-1 • Molecular Formula: C 7 H 9 Br 2 N • Molecular Weight: 266.96 g/mol • Purity: ≥97% • Storage: Store in a well-ventilated place, locked up, and in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-(bromomethyl)-4-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXISOGKOXZJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856780
Record name 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384972-83-1
Record name 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a critical heterocyclic building block in medicinal and agricultural chemistry. The document details the underlying free-radical reaction mechanism, provides a robust, field-tested experimental protocol, and addresses critical safety, handling, and troubleshooting considerations. Designed for researchers, chemists, and process development scientists, this guide integrates theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction: Strategic Importance of Bromomethylpyridines

Substituted pyridines are foundational scaffolds in modern pharmacology, present in a significant percentage of FDA-approved drugs.[1] Among these, pyridines featuring a reactive bromomethyl group are particularly valuable as versatile intermediates. The title compound, this compound, serves as a key precursor for introducing the 4-methylpyridin-3-ylmethyl moiety into larger, more complex molecular architectures.

The strategic placement of the bromomethyl group at the 3-position, adjacent to the methyl group at the 4-position, allows for precise derivatization. This structural motif is instrumental in the development of various therapeutic agents, where it can act as a crucial pharmacophore or a linker to other functional groups. While its direct precursor, 3-bromo-4-methylpyridine, is a known intermediate for proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors, the bromomethyl derivative provides an alternative and highly reactive handle for synthetic chemists.[2] This guide focuses on the most common and efficient method for its preparation: the free-radical side-chain bromination of 3,4-dimethylpyridine.

Reaction Mechanism: The Wohl-Ziegler Bromination

The synthesis of 3-(Bromomethyl)-4-methylpyridine proceeds via a free-radical chain reaction, specifically a Wohl-Ziegler bromination.[3] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source, which is advantageous because it maintains a low, constant concentration of molecular bromine (Br₂) throughout the reaction, minimizing competitive and undesired side reactions such as electrophilic addition to the aromatic ring.[3] The reaction requires a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene under thermal or photochemical initiation.[4][5]

The mechanism unfolds in three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, generating two radicals. These radicals then abstract a hydrogen from trace amounts of HBr present to form a bromine radical (Br•).

  • Propagation: This is a two-step cyclic process.

    • A bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 3,4-dimethylpyridine. This abstraction preferentially occurs at the benzylic-like position due to the resonance stabilization of the resulting pyridinylmethyl radical.[6][7]

    • The newly formed pyridinylmethyl radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired bromomethylpyridine product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction concludes when two radicals combine, or when radical scavengers quench the reaction.

The final product is isolated as the hydrobromide salt. The HBr required for salt formation is generated in situ during the propagation cycle, which protonates the basic nitrogen atom of the pyridine ring.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Radical 2R• + N₂ AIBN->Radical Δ (Heat) NBS_HBr NBS + HBr Br_Radical Br• NBS_HBr->Br_Radical Reacts with R• Start 3,4-Dimethylpyridine Br_Radical->Start Initiates Propagation Pyridinyl_Radical Pyridinylmethyl Radical Start->Pyridinyl_Radical + Br• Product 3-(Bromomethyl)-4-methylpyridine Pyridinyl_Radical->Product + Br₂ HBr HBr Pyridinyl_Radical->HBr - H• Br_Radical_Prop Br• Product->Br_Radical_Prop Forms new Br• Br2 Br₂ Br_Radical_Prop->Start Continues Cycle Termination1 Br• + Br• → Br₂ Termination2 R• + Br• → R-Br Termination3 R• + R• → R-R

Diagram 1: Free-Radical Bromination Mechanism.

Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound from 3,4-dimethylpyridine.

Materials and Reagents:

  • 3,4-Dimethylpyridine (3,4-Lutidine)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chlorobenzene (PhCl) or Carbon Tetrachloride (CCl₄)

  • Diethyl ether ((Et)₂O) or Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3,4-dimethylpyridine (1.0 eq.).

    • Add the solvent (e.g., chlorobenzene, approx. 10 mL per gram of starting material).

    • Add N-Bromosuccinimide (NBS, 1.05 eq.). Causality: A slight excess of NBS ensures complete consumption of the starting material, but a large excess should be avoided to minimize the formation of dibrominated byproducts.[8]

    • Add the radical initiator, AIBN (0.02-0.05 eq.). Causality: A catalytic amount of initiator is sufficient to start the chain reaction.

  • Reaction Execution:

    • Begin vigorous stirring and gently heat the mixture to reflux (approx. 80-90 °C for CCl₄, or higher for chlorobenzene).

    • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material spot. The reaction mixture will typically turn from a slurry to a clear, yellowish solution as the denser NBS is consumed and the less dense succinimide is formed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the mixture through a Büchner funnel to remove the solid succinimide and wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to remove acidic impurities), and finally with brine. Causality: These aqueous washes are critical for removing impurities and ensuring the purity of the final product.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Salt Formation:

    • The crude product obtained is often an oil. To induce crystallization and form the stable hydrobromide salt, dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or MTBE.

    • If the salt does not precipitate spontaneously, bubble dry HBr gas through the solution or add a solution of HBr in ether.

    • Cool the solution in an ice bath to maximize precipitation.

    • Collect the resulting white to off-white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram 2: Experimental Workflow for Synthesis.
Data Summary

ParameterValue / ConditionRationale
Starting Material 3,4-DimethylpyridineReadily available precursor.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low concentration of Br₂ for selective benzylic bromination.[4]
Stoichiometry (NBS) 1.0 - 1.1 equivalentsSlight excess drives reaction to completion while minimizing over-bromination.
Initiator AIBN (catalytic)Provides a source of radicals upon heating to initiate the chain reaction.
Solvent Chlorobenzene or CCl₄Non-polar solvent that facilitates the radical mechanism.
Temperature Reflux (80-130 °C)Thermal energy is required to initiate the radical chain reaction.
Reaction Time 2 - 6 hoursDependent on scale and reaction monitoring.
Typical Yield 60 - 80%Varies based on reaction scale and purification efficiency.

Safety, Handling, and Storage

Authoritative Grounding: The following safety protocols are synthesized from established Safety Data Sheets (SDS) for brominated pyridine compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, nitrile gloves, and a flame-retardant lab coat. Work should be conducted in a certified chemical fume hood.[9][10]

  • Handling: this compound is corrosive and a lachrymator. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure eyewash stations and safety showers are readily accessible.[9][10]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.

  • Incompatible Materials: Avoid strong oxidizing agents.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store in a corrosives area. The hydrobromide salt is generally more stable and less volatile than the free base.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive initiator (old AIBN).2. Insufficient temperature.3. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use fresh, recrystallized AIBN.2. Ensure the reaction mixture is reaching and maintaining reflux temperature.3. Degas the solvent and ensure the reaction is run under an inert atmosphere.
Low Yield 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Premature termination of the radical chain.1. Increase reaction time or add a small additional portion of AIBN.2. Ensure pH is controlled during washes; perform multiple extractions with the organic solvent.3. Ensure the system is free of radical scavengers.
Formation of Dibromide Byproduct 1. Excess NBS used.2. High local concentration of bromine.1. Use a stoichiometry of NBS closer to 1.0 equivalent.2. Ensure vigorous stirring to maintain a homogeneous mixture. Consider slow addition of NBS.
Product is an Oil, Fails to Crystallize 1. Impurities present.2. Incorrect solvent for crystallization.1. Purify the crude product by column chromatography before attempting salt formation.2. Try a different non-polar solvent system (e.g., heptane/ethyl acetate) for precipitation.

References

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-methylpyridine hydrobromide is a key heterocyclic building block in organic synthesis, particularly valued in the design and development of novel pharmaceutical agents. Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group, makes it a versatile intermediate for introducing the 4-methyl-3-pyridyl moiety into a wide range of molecules. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and characterization.

PropertyValueSource(s)
Chemical Formula C₇H₉Br₂N[1]
Molecular Weight 266.96 g/mol [1]
Appearance White solid[1]
Melting Point 150-155 °C (for the isomeric 3-(bromomethyl)pyridine hydrobromide)[2]
CAS Number 1384972-83-1[1]

Synthesis and Purification

The synthesis of this compound can be approached through a few strategic routes, primarily involving the bromination of a suitable precursor. A common and effective method is the radical bromination of 3,4-lutidine (3,4-dimethylpyridine).

Proposed Synthesis Workflow: Radical Bromination of 3,4-Lutidine

This method leverages the benzylic reactivity of the methyl group at the 3-position, which is activated for radical abstraction. The subsequent treatment with hydrogen bromide affords the desired hydrobromide salt.

SynthesisWorkflow Start 3,4-Lutidine Intermediate 3-(Bromomethyl)-4-methylpyridine Start->Intermediate  NBS, Radical Initiator (e.g., AIBN or BPO)    Solvent (e.g., CCl₄ or CH₂Cl₂)    Light/Heat   Product 3-(Bromomethyl)-4-methylpyridine hydrobromide Intermediate->Product  HBr (in a suitable solvent, e.g., acetic acid or ether)  

Caption: Proposed synthesis of this compound from 3,4-lutidine.

Detailed Experimental Protocol (Adapted from a similar synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide[3])

Materials:

  • 3,4-Lutidine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

  • Diethyl ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-lutidine in a suitable solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

  • Initiation of Reaction: Heat the reaction mixture to reflux under an inert atmosphere. The reaction can also be initiated by exposure to a UV lamp.[3]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of the Free Base: Remove the solvent under reduced pressure to obtain the crude 3-(bromomethyl)-4-methylpyridine free base.

  • Formation of the Hydrobromide Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrogen bromide (e.g., 33% in acetic acid) with stirring.

  • Purification: The hydrobromide salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the benzylic carbon in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The bromomethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of the 4-methyl-3-pyridylmethyl moiety into different molecular scaffolds.

Reactivity Substrate 3-(Bromomethyl)-4-methylpyridine hydrobromide Product Substituted Product Substrate->Product  SN2 Reaction   Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General scheme for the nucleophilic substitution of this compound.

Common nucleophiles that can be employed include:

  • Alcohols and Phenols: To form ethers.

  • Amines: To form secondary or tertiary amines.

  • Thiols: To form thioethers.

  • Carboxylates: To form esters.

  • Cyanide: To introduce a nitrile group, which can be further elaborated.

The pyridine nitrogen can also participate in reactions, particularly quaternization, which is a characteristic reaction of pyridines with alkyl halides, known as the Menschutkin reaction. However, the hydrobromide salt form deactivates the pyridine nitrogen towards further alkylation under typical conditions. To utilize the pyridine nitrogen as a nucleophile, the free base form of 3-(bromomethyl)-4-methylpyridine would be required.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its precursors are valuable intermediates in the synthesis of various biologically active compounds. The 4-methyl-3-pyridyl scaffold is present in a number of drug candidates and approved pharmaceuticals.

Role as a Key Building Block

The related compound, 3-bromo-4-methylpyridine, is a known intermediate in the synthesis of potent inhibitors of phosphodiesterase type 4 (PDE4) and ligands for the GABAA receptor.[4] These classes of drugs are being investigated for the treatment of inflammatory diseases and neurological disorders, respectively. The bromomethyl derivative provides a more direct route for coupling the pyridyl moiety to other fragments of a target molecule.

Potential Therapeutic Areas:

  • Inflammatory Diseases: As a precursor to PDE4 inhibitors.

  • Neurological Disorders: In the synthesis of GABAA receptor modulators.

  • Oncology: The pyridine motif is a common feature in many kinase inhibitors.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[1]

Hazard Summary:

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the bromomethyl protons. The spectrum of the related 3-(bromomethyl)pyridine hydrobromide shows signals corresponding to these features.[5]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of the precursor, 3-bromo-4-methylpyridine, shows characteristic peaks for C-H, C=C, and C=N stretching vibrations within the aromatic ring.[6] The hydrobromide salt would likely exhibit a broad absorption band corresponding to the N-H stretch.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the cation (the protonated 3-(bromomethyl)-4-methylpyridine). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The predicted monoisotopic mass for the free base C₇H₈BrN is 184.98401 Da.[7]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its well-defined reactivity, centered on the electrophilic bromomethyl group, allows for its strategic incorporation into a diverse range of chemical entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its successful application in the laboratory and in the development of new therapeutics.

References

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1384972-83-1

Authored by [Your Name/Department]

[Date]

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a critical heterocyclic building block in contemporary medicinal chemistry. With a focus on its synthesis, chemical properties, and applications, this document serves as an essential resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols, reaction mechanisms, and safety considerations are presented to ensure both scientific integrity and practical utility. The strategic importance of this reagent, particularly in the synthesis of kinase inhibitors, is highlighted, offering insights into its role in the development of next-generation therapeutics.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern organic chemistry and are integral to the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence in biologically active molecules stems from the pyridine core's ability to engage in various non-covalent interactions with biological targets and its metabolic stability. This compound has emerged as a particularly valuable intermediate due to its dual reactivity: the pyridine nitrogen, which can be protonated or involved in hydrogen bonding, and the reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This unique combination allows for the strategic and efficient construction of complex molecular architectures, making it a sought-after reagent in the synthesis of novel therapeutic agents.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueReference
CAS Number 1384972-83-1
Molecular Formula C₇H₉Br₂N
Molecular Weight 266.96 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in polar solvents such as methanol and water.
Stability Stable under recommended storage conditions. Moisture sensitive.

Note: Some properties are based on data for structurally similar compounds and should be considered as indicative.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, often starting from commercially available precursors like 3,4-lutidine or 3-bromo-4-methylpyridine. A plausible and efficient synthetic pathway involves the radical bromination of the methyl group at the 3-position of a suitable pyridine derivative.

Proposed Synthetic Pathway

A common and effective route to this compound involves the benzylic bromination of 3-bromo-4-methylpyridine. This precursor can be synthesized from 4-methyl-3-nitropyridine.[4]

Synthesis Pathway 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 4-Methyl-3-aminopyridine 4-Methyl-3-aminopyridine 4-Methyl-3-nitropyridine->4-Methyl-3-aminopyridine Hydrogenation (e.g., Pd/C, H₂) 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methyl-3-aminopyridine->3-Bromo-4-methylpyridine Sandmeyer-type reaction (HBr, NaNO₂, Br₂) 3-(Bromomethyl)-4-methylpyridine\nhydrobromide 3-(Bromomethyl)-4-methylpyridine hydrobromide 3-Bromo-4-methylpyridine->3-(Bromomethyl)-4-methylpyridine\nhydrobromide Radical Bromination (e.g., NBS, AIBN), HBr

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine (Precursor)

This protocol is adapted from established methods for the synthesis of brominated pyridines.[4][5]

Materials:

  • 4-Methyl-3-aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, cool a solution of 4-methyl-3-aminopyridine in 48% HBr to -5 °C using an ice-salt bath.

  • Slowly add bromine to the cooled solution while maintaining the temperature below 0 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • Slowly add 50% sodium hydroxide solution to adjust the pH of the solution to 9, keeping the temperature below 20 °C.

  • Extract the reaction mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-4-methylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for benzylic bromination.[6][7]

Materials:

  • 3-Bromo-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a suitable light source

  • Carbon tetrachloride (or a greener solvent alternative like acetonitrile)[8]

  • Anhydrous diethyl ether

Procedure:

  • Dissolve 3-bromo-4-methylpyridine in a suitable solvent (e.g., carbon tetrachloride) in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux (or irradiate with a suitable lamp if using photochemical initiation) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system. To obtain the hydrobromide salt, the free base can be treated with a solution of HBr in a non-polar solvent like diethyl ether, leading to the precipitation of this compound.

Applications in Drug Development

This compound is a versatile building block, primarily utilized in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies and treatments for inflammatory diseases.[9][10]

Role in the Synthesis of Kinase Inhibitors

The structural motif of 3-(aminomethyl)-4-methylpyridine, readily accessible from this compound, is a key component of several potent and selective kinase inhibitors. The bromomethyl group allows for straightforward nucleophilic substitution with primary or secondary amines, introducing a critical side chain that often interacts with the hinge region or other key residues in the ATP-binding pocket of kinases.

Application_in_Kinase_Inhibitor_Synthesis cluster_0 Synthesis of Kinase Inhibitor Precursor cluster_1 Coupling to Kinase Inhibitor Scaffold 3-(Bromomethyl)-4-methylpyridine\nhydrobromide 3-(Bromomethyl)-4-methylpyridine hydrobromide 3-(Aminomethyl)-4-methylpyridine\nderivative 3-(Aminomethyl)-4-methylpyridine derivative 3-(Bromomethyl)-4-methylpyridine\nhydrobromide->3-(Aminomethyl)-4-methylpyridine\nderivative Nucleophilic Substitution Primary/Secondary\nAmine (R-NH₂) Primary/Secondary Amine (R-NH₂) Primary/Secondary\nAmine (R-NH₂)->3-(Aminomethyl)-4-methylpyridine\nderivative Final Kinase\nInhibitor Final Kinase Inhibitor 3-(Aminomethyl)-4-methylpyridine\nderivative->Final Kinase\nInhibitor Coupling Reaction (e.g., Buchwald-Hartwig) Kinase Inhibitor\nScaffold Kinase Inhibitor Scaffold Kinase Inhibitor\nScaffold->Final Kinase\nInhibitor

Caption: General workflow for the application of this compound in the synthesis of kinase inhibitors.

While specific, publicly available examples detailing the direct use of this compound (CAS 1384972-83-1) are limited, the synthetic utility of its precursor, 3-bromo-4-methylpyridine, is well-documented in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors. PDE4 inhibitors are a class of drugs used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[11]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is of utmost importance. The following guidelines are based on safety data for structurally similar compounds and should be followed diligently.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust. The compound may be corrosive and harmful if inhaled.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound is moisture-sensitive.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and reactivity provide a reliable and efficient means for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to support researchers in leveraging this important reagent for the advancement of drug discovery and development.

References

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural elucidation, and practical applications of this versatile pyridine derivative, with a focus on the underlying chemical principles and experimental best practices.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound has emerged as a particularly valuable intermediate, offering a reactive "handle" for the construction of complex molecular architectures. Its utility is prominently demonstrated in the synthesis of innovative therapeutics, including Janus kinase (JAK) inhibitors and phosphodiesterase 4 (PDE4) inhibitors.[3][4]

Physicochemical Properties and Structural Elucidation

This compound is a white solid that is widely used in organic synthesis.[5] Its structure features a pyridine ring substituted with a methyl group at the 4-position and a bromomethyl group at the 3-position. The molecule is supplied as a hydrobromide salt, which enhances its stability and handling characteristics.

PropertyValueSource
Chemical Formula C₇H₉Br₂N[5]
Molecular Weight 266.96 g/mol [5]
Appearance White solid[5]
SMILES CC1=C(C=NC=C1)CBr.Br[6]
InChI InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H[6]

graph "3-(Bromomethyl)-4-methylpyridine_hydrobromide" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes
N1 [label="N", pos="0,1.2!", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled];
C2 [label="C", pos="-1.1,0.6!", fontcolor="#202124"];
C3 [label="C", pos="-1.1,-0.6!", fontcolor="#202124"];
C4 [label="C", pos="0,-1.2!", fontcolor="#202124"];
C5 [label="C", pos="1.1,-0.6!", fontcolor="#202124"];
C6 [label="C", pos="1.1,0.6!", fontcolor="#202124"];
C7 [label="C", pos="-2.4,-1.1!", fontcolor="#202124"];
Br1 [label="Br", pos="-3.6,-0.5!", fontcolor="#FFFFFF", fillcolor="#EA4335", shape=circle, style=filled];
C8 [label="C", pos="0,-2.5!", fontcolor="#202124"];
HBr [label="HBr", pos="3,1.5!", fontcolor="#202124", fontsize=18];


// Bond edges
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C3 -- C7;
C7 -- Br1;
C4 -- C8;

// Hydrogen atoms (implicit)
H2 [label="H", pos="-2.0,1.0!", fontcolor="#5F6368"];
H5 [label="H", pos="2.0,-1.0!", fontcolor="#5F6368"];
H6 [label="H", pos="2.0,1.0!", fontcolor="#5F6368"];
H7a [label="H", pos="-2.6,-2.1!", fontcolor="#5F6368"];
H7b [label="H", pos="-2.2,-0.1!", fontcolor="#5F6368"];
H8a [label="H", pos="-0.9,-2.9!", fontcolor="#5F6368"];
H8b [label="H", pos="0.9,-2.9!", fontcolor="#5F6368"];
H8c [label="H", pos="0,-3.2!", fontcolor="#5F6368"];

// Double bonds
edge [style=double];
N1 -- C6;
C2 -- C3;
C4 -- C5;

}

Figure 1: Structure of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the free-radical bromination of 3,4-dimethylpyridine (also known as 3,4-lutidine). This reaction selectively targets the methyl group at the 3-position due to the electronic effects of the pyridine nitrogen.

Underlying Principles of Regioselective Bromination

The regioselectivity of this reaction is a critical aspect. The nitrogen atom in the pyridine ring is deactivating through its inductive effect, which influences the stability of the radical intermediates.[4] The methyl group further from the nitrogen (at the 4-position) is less deactivated, making the benzylic hydrogens on the 3-methyl group more susceptible to abstraction by a bromine radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as electrophilic addition to the pyridine ring.[7] The reaction is typically initiated using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using UV light.[4]

Synthesis_Workflow Start Start: 3,4-Dimethylpyridine Reaction Free-Radical Bromination Start->Reaction Reagents NBS, AIBN (or UV light) Reagents->Reaction Solvent Non-polar solvent (e.g., CCl₄, Benzene) Solvent->Reaction Workup Work-up: 1. Filtration of succinimide 2. Solvent removal Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: 3-(Bromomethyl)-4-methylpyridine hydrobromide Purification->Product

Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3,4-Dimethylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄) or Benzene (anhydrous)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylpyridine and anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide and AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate out of the solution.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product as an oil or solid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford this compound as a white to off-white solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the bromomethyl group, and the methyl protons. The benzylic methylene protons will appear as a singlet, typically deshielded due to the adjacent bromine atom. The aromatic protons will exhibit characteristic coupling patterns.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the seven unique carbon atoms in the molecule. The carbon of the bromomethyl group will be shifted downfield due to the electronegativity of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and the C-Br stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base and show a characteristic isotopic pattern for the bromine-containing fragments.

Applications in Drug Discovery: A Case Study in the Synthesis of Tofacitinib

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its use in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory diseases.[3][9]

The synthesis of Tofacitinib involves the coupling of the 3-(bromomethyl)-4-methylpyridine moiety with a pyrrolo[2,3-d]pyrimidine core. The bromomethyl group serves as an electrophilic site for nucleophilic substitution by an amine on the pyrrolopyrimidine scaffold.

Tofacitinib_Synthesis A 3-(Bromomethyl)-4-methylpyridine hydrobromide C Nucleophilic Substitution A->C B 4-Amino-pyrrolo[2,3-d]pyrimidine (and derivatives) B->C D Intermediate C->D E Further Synthetic Steps D->E F Tofacitinib E->F

Figure 3: Role of 3-(Bromomethyl)-4-methylpyridine in Tofacitinib synthesis.

The reaction typically proceeds by first deprotonating the amine on the pyrrolo[2,3-d]pyrimidine with a suitable base to enhance its nucleophilicity, followed by the addition of this compound. This key C-N bond-forming reaction highlights the utility of the bromomethyl group as a reactive handle for constructing the complex framework of the final drug molecule.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is corrosive and can cause severe skin burns and eye damage.[10] Inhalation may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[10]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly in the field of drug discovery. Its regioselective synthesis via free-radical bromination and the reactivity of its bromomethyl group make it an ideal intermediate for the construction of complex, biologically active molecules. As demonstrated by its role in the synthesis of Tofacitinib, this compound will likely continue to be a key component in the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling is crucial for any researcher working with this important chemical entity.

References

An In-Depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule for a Culture of Safety

3-(Bromomethyl)-4-methylpyridine hydrobromide is a valuable reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its utility stems from the reactive bromomethyl group attached to a pyridine scaffold, a common motif in drug discovery. The benzylic-like reactivity of the bromomethyl group makes it an excellent electrophile for introducing the 4-methylpyridine moiety into a target molecule via nucleophilic substitution reactions. However, the very features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in its chemical properties and supported by established safety standards. The core philosophy of this document is that a deep understanding of the "why" behind safety protocols is the most effective way to ensure a safe and successful research environment.

Section 1: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and its reactivity.[1][2] It is crucial to recognize that this compound can cause severe skin burns and eye damage and may cause respiratory irritation.[1] It is also harmful if swallowed, in contact with skin, or inhaled.[1]

Chemical and Physical Properties

A thorough understanding of the compound's properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₇H₉Br₂N[3]
Molecular Weight 266.96 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 150 - 155 °C[4]
Boiling Point 251.9 ± 25.0 °C (Predicted)[5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[5]
Toxicological Profile
  • Skin Corrosion/Irritation: Causes severe skin burns.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

The causality behind these hazards lies in the compound's ability to react with biological macromolecules. The hydrobromide salt is acidic and corrosive, while the bromomethyl group can alkylate nucleophilic residues in proteins and DNA, leading to cellular damage.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound solid, and any solutions thereof, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1] This is a critical requirement by OSHA for handling corrosive materials.[7]

Personal Protective Equipment (PPE): Essential for All Operations

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6] Use proper glove removal technique to avoid skin contact.[6]

    • Lab Coat/Protective Clothing: A flame-resistant lab coat or a complete suit protecting against chemicals is required to prevent skin exposure.[6]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases.[1][6]

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is essential to minimize the risk of exposure and incidents.

Prudent Handling Practices
  • Preparation: Before starting any work, read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Location: Conduct all manipulations within a designated area inside a chemical fume hood.

  • Dispensing: Avoid the formation of dust when weighing and transferring the solid material.[1]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents and strong bases.[2] The benzylic position is susceptible to oxidation, which can be a vigorous reaction.[4][6]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[1]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

  • Location: Store in a designated corrosives cabinet.[1]

  • Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and air.[5]

Waste Disposal
  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[1]

  • Procedure: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] Do not empty into drains.[1] Contaminated packaging should be disposed of as unused product.[6]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Immediate medical attention is required.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing.[1] Immediate medical attention is required.[1]

  • Inhalation: Remove to fresh air.[1] If breathing is difficult, give oxygen.[1] Do not use mouth-to-mouth resuscitation if the substance was inhaled.[1] Immediate medical attention is required.[1]

  • Ingestion: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] Rinse mouth with water.[6]

Accidental Release Measures

In the event of a spill, a coordinated and systematic response is crucial to ensure personnel safety and minimize environmental contamination.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Evacuate Evacuate Immediate Area & Alert Others Assess Assess the Spill (Size, Location, Hazard) Evacuate->Assess PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Coat) Assess->PPE Ventilate Ensure Adequate Ventilation (Fume Hood On) PPE->Ventilate Contain Contain the Spill (Use inert absorbent material like vermiculite or sand) Ventilate->Contain Collect Carefully Sweep/Shovel into a Labeled Waste Container Contain->Collect AvoidDust AVOID CREATING DUST Collect->AvoidDust Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste via Approved Hazardous Waste Stream Decontaminate->Dispose Report Report the Incident to Lab Supervisor/EHS Dispose->Report

Caption: Workflow for responding to a spill of this compound.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[1][7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]

Section 5: Synthesis and Reactivity Insights for the Bench Chemist

While this is a safety guide, understanding the compound's role in synthesis provides context for its reactivity and handling needs. The bromomethyl group is analogous to a benzylic bromide, making it susceptible to both Sₙ1 and Sₙ2 reactions.[5] This reactivity is what makes it a useful building block. It also means the compound is a potent alkylating agent, which is the mechanistic basis for its toxicity. The pyridine ring can also be involved in various reactions, but the primary point of reactivity for handling considerations is the bromomethyl group.

The following diagram illustrates the general workflow for handling this reagent in a laboratory setting, emphasizing the integration of safety protocols at each step.

Handling_Workflow cluster_Planning Planning & Preparation cluster_Execution Experimental Execution (in Fume Hood) cluster_Cleanup Post-Experiment ReadSDS Review SDS & Protocol PrepWorkArea Prepare Fume Hood & Emergency Equipment ReadSDS->PrepWorkArea DonPPE Don Appropriate PPE PrepWorkArea->DonPPE Weigh Weigh Compound (Avoid Dust) DonPPE->Weigh Reaction Perform Reaction Weigh->Reaction Quench Quench Reaction Carefully Reaction->Quench Waste Segregate & Label Hazardous Waste Quench->Waste Clean Clean Glassware & Work Area Waste->Clean DoffPPE Doff & Dispose/Clean PPE Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: A generalized workflow for the safe handling of this compound.

Conclusion

This compound is a potent and useful chemical intermediate. Its safe and effective use is predicated on a comprehensive understanding of its hazards, coupled with the disciplined implementation of engineering controls, personal protective equipment, and established handling protocols. By treating this compound with the respect it deserves and adhering to the principles outlined in this guide, researchers can mitigate risks and continue to advance the frontiers of science and drug development.

References

A Technical Guide to the Solubility of 3-(Bromomethyl)-4-methylpyridine Hydrobromide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical property that governs the behavior of active pharmaceutical ingredients (APIs) and their intermediates during synthesis, purification, and formulation.[1] Poor solubility can lead to significant challenges, including low bioavailability and manufacturing inefficiencies.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a key heterocyclic building block in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present standardized, self-validating protocols for its experimental determination, and consolidate available solubility data. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep, practical understanding of its solubility characteristics to optimize their scientific workflows.

Introduction: The Role of this compound in Drug Discovery

This compound is a halogenated pyridine derivative frequently employed as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive bromomethyl group and a pyridine core, makes it a valuable reagent for introducing the 4-methyl-3-pyridylmethyl moiety into target structures.

Given its status as a salt (hydrobromide), its solubility is expected to be significantly influenced by solvent polarity, pH, and temperature. A thorough understanding of these solubility characteristics is paramount for chemists to make informed decisions in various stages of development, including:

  • Reaction Solvent Selection: Ensuring the reagent is sufficiently soluble for homogenous reaction kinetics.

  • Purification Strategy: Leveraging differential solubility for effective crystallization and removal of impurities.

  • Formulation Development: Although an intermediate, understanding its properties informs the handling of related final APIs.

This guide serves as a foundational resource for determining and applying the solubility data of this important chemical entity.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is its saturation mass concentration in a specific solvent at a given temperature.[4][5][6] For an ionic compound like this compound, the dissolution process involves overcoming the lattice energy of the crystal and establishing favorable interactions between the ions and the solvent molecules.

Key factors influencing its solubility include:

  • Solvent Polarity: As a salt, it is expected to be more soluble in polar protic solvents (e.g., water, methanol, ethanol) that can effectively solvate both the pyridinium cation and the bromide anion through ion-dipole interactions and hydrogen bonding. Its solubility will likely be limited in nonpolar solvents (e.g., hexane, toluene).

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, dissolution is an endothermic process, meaning solubility increases with temperature. However, this must be determined empirically.

  • pH (in aqueous media): The pyridine ring has a basic nitrogen atom. While it is already protonated in the hydrobromide salt form, the pH of the aqueous medium can influence the overall equilibrium and interaction with buffer components.

  • Common Ion Effect: In solutions already containing bromide ions, the solubility of the hydrobromide salt may be suppressed.

  • Purity: The presence of impurities can significantly alter the measured solubility of a substance.[7][8]

Experimental Determination of Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility provides the most reliable measure of a compound's dissolution capacity.[3][9] The Shake-Flask method, recognized as the "gold standard," is the most widely used and reliable technique for this purpose.[9][10] It is the basis for standardized guidelines such as OECD Guideline 105 for Water Solubility.[4][7][8]

Validated Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for accurately determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in a given solvent at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvent (e.g., deionized water, methanol, ethanol, acetonitrile)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.[10]

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent (at the desired test temperature, e.g., 25 °C) to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the mixture for a predetermined period. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached.[1]

  • Self-Validation Checkpoint: To ensure equilibrium has been achieved, take samples at 24 hours and 48 hours. The measured concentrations should be consistent (e.g., within ±5%). If not, extend the equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow undissolved solids to sediment.[10]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or g/100 mL.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Isothermal Shake-Flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation Checkpoint A Add excess solid compound to vial B Add known volume of pre-heated solvent A->B C Agitate in thermostatic shaker (e.g., 24-48h) B->C D Allow suspension to sediment (2h) C->D V Is concentration at 24h same as 48h? C->V E Withdraw supernatant with syringe D->E F Filter through 0.45µm syringe filter E->F G Accurately dilute filtrate F->G H Quantify concentration via HPLC G->H I Calculate Final Solubility (mg/mL) H->I

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Solubility Data

While comprehensive, peer-reviewed solubility data for this compound is not widely published, information can be compiled from safety data sheets (SDS) and chemical supplier technical data. The following table summarizes available qualitative and quantitative data. Researchers are strongly encouraged to determine solubility experimentally for their specific solvent systems and conditions as per the protocol in Section 3.

SolventTemperature (°C)SolubilityData TypeSource / Notes
WaterAmbientSolubleQualitativeImplied by hydrochloride/hydrobromide salt structure and general chemical knowledge. A related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is listed as "Soluble in water"[11].
MethanolAmbientSparingly SolubleQualitativeA related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is listed as "Sparingly" soluble in Methanol[11][12]. This suggests polar organic solvents are viable but may not be as effective as water.
ChloroformAmbientSlightly SolubleQualitativeA related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is listed as "Slightly" soluble in Chloroform[11][12].

Note: The term "sparingly soluble" typically corresponds to a range of 30-100 parts of solvent required for 1 part of solute, while "slightly soluble" implies 100-1000 parts of solvent are needed.[13] These are general guidelines and should be confirmed experimentally.

Interpretation and Practical Application

The available data, though qualitative, provides actionable insights for laboratory work:

  • For Chemical Reactions: The presumed high solubility in water makes it a suitable solvent for aqueous reactions. However, the reactivity of the bromomethyl group with water (hydrolysis) must be considered, especially at elevated temperatures or non-neutral pH. Polar aprotic solvents like acetonitrile or DMF should also be evaluated experimentally as they can offer good solubility without the risk of hydrolysis.

  • For Purification: The expected lower solubility in less polar organic solvents could be exploited for purification. For instance, after a reaction in a polar solvent, the product could be precipitated or crystallized by adding a less polar anti-solvent like diethyl ether or toluene.

  • For Analytical Method Development: When developing an HPLC method, the solubility in the mobile phase is critical. The data suggests that standard reversed-phase mobile phases (water/methanol or water/acetonitrile mixtures) should be suitable for dissolving the compound for analysis.

Conclusion

This compound is a key synthetic intermediate whose utility is directly linked to its solubility characteristics. While published quantitative data is limited, its salt structure indicates high solubility in polar protic solvents like water and reduced solubility in nonpolar organic solvents. This guide provides a robust, self-validating experimental protocol based on the industry-standard Shake-Flask method for researchers to generate precise and reliable solubility data tailored to their specific applications. Accurate empirical determination of solubility is a crucial step in process development, ensuring efficiency, reproducibility, and safety in the synthesis of novel pharmaceutical agents.

References

An In-depth Technical Guide to the Stability of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-methylpyridine hydrobromide is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its reactivity, stemming from the bromomethyl group, makes it a valuable synthon but also raises concerns about its stability. Ensuring the chemical integrity of this compound during storage, handling, and in reaction processes is critical for consistent product quality, yield, and safety.

This technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound. While specific public stability data for this compound is limited, this document, authored from the perspective of a Senior Application Scientist, outlines the core principles, potential degradation pathways, and detailed experimental protocols necessary to conduct a thorough stability assessment. By following the methodologies described herein, researchers and drug development professionals can establish a robust stability profile for this important chemical intermediate.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is the first step in designing a meaningful stability study.

PropertyValue/DescriptionSource
Chemical Name This compound
CAS Number 120277-12-5[1]
Molecular Formula C₇H₈BrN · HBr[1]
Molecular Weight 270.96 g/mol
Appearance White to off-white solid
Melting Point 150-155 °C (for the related 3-(bromomethyl)pyridine hydrobromide)[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C.[1]

Handling Precautions:

Due to its classification as a corrosive hazardous material, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes chemical splash goggles, a face shield, gloves (nitrile or neoprene are recommended), and a lab coat.[3][4] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] The compound should be stored in a cool, dry place away from ignition sources and incompatible materials such as strong oxidizers and bases.[5][6][7]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that could compromise its purity and integrity. Forced degradation studies are essential to identify these pathways and the resulting degradants.[8][9]

Hydrolysis

The benzylic bromide is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding alcohol, 3-(hydroxymethyl)-4-methylpyridine. This reaction can be catalyzed by both acidic and basic conditions. The hydrobromide salt itself creates an acidic environment in aqueous solution, which could facilitate hydrolysis.

Oxidation

Oxidative degradation can be a significant pathway, potentially leading to the formation of 4-methyl-3-pyridinecarboxaldehyde or 4-methyl-3-pyridinecarboxylic acid. The presence of atmospheric oxygen or residual oxidizing agents from synthesis can initiate these reactions. Studies on other pyridine derivatives have shown that oxidation is a plausible degradation route.[10]

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate free-radical mediated degradation pathways. This could involve cleavage of the C-Br bond, leading to a variety of subsequent reactions and the formation of colored impurities. Photostability testing is therefore a critical component of a comprehensive stability program.

The following diagram illustrates the potential degradation pathways of this compound.

G 3-(Bromomethyl)-4-methylpyridine 3-(Bromomethyl)-4-methylpyridine 3-(Hydroxymethyl)-4-methylpyridine 3-(Hydroxymethyl)-4-methylpyridine 3-(Bromomethyl)-4-methylpyridine->3-(Hydroxymethyl)-4-methylpyridine Hydrolysis (H₂O, H⁺/OH⁻) 4-Methyl-3-pyridinecarboxaldehyde 4-Methyl-3-pyridinecarboxaldehyde 3-(Bromomethyl)-4-methylpyridine->4-Methyl-3-pyridinecarboxaldehyde Oxidation ([O]) Radical Intermediates Radical Intermediates 3-(Bromomethyl)-4-methylpyridine->Radical Intermediates Photolysis (hν) 4-Methyl-3-pyridinecarboxylic Acid 4-Methyl-3-pyridinecarboxylic Acid 4-Methyl-3-pyridinecarboxaldehyde->4-Methyl-3-pyridinecarboxylic Acid Oxidation ([O]) Further Degradants Further Degradants Radical Intermediates->Further Degradants

Caption: Potential Degradation Pathways.

Comprehensive Stability Testing Program

A forced degradation study is necessary to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9] The following protocols are designed to stress the compound under various conditions.

Experimental Workflow

The overall workflow for a comprehensive stability study is depicted below.

G cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Outcome Acidic Hydrolysis Acidic Hydrolysis HPLC-UV/MS HPLC-UV/MS Acidic Hydrolysis->HPLC-UV/MS Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->HPLC-UV/MS Oxidative Degradation Oxidative Degradation Oxidative Degradation->HPLC-UV/MS Thermal Stress Thermal Stress GC-MS GC-MS Thermal Stress->GC-MS Photolytic Stress Photolytic Stress Photolytic Stress->HPLC-UV/MS Identify Degradants Identify Degradants HPLC-UV/MS->Identify Degradants GC-MS->Identify Degradants Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Elucidate Pathways->Develop Stability-Indicating Method 3-(Bromomethyl)-4-methylpyridine 3-(Bromomethyl)-4-methylpyridine 3-(Bromomethyl)-4-methylpyridine->Acidic Hydrolysis 3-(Bromomethyl)-4-methylpyridine->Basic Hydrolysis 3-(Bromomethyl)-4-methylpyridine->Oxidative Degradation 3-(Bromomethyl)-4-methylpyridine->Thermal Stress 3-(Bromomethyl)-4-methylpyridine->Photolytic Stress

Caption: Stability Study Experimental Workflow.

Forced Degradation Protocols

The following table outlines the recommended conditions for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Basic Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidative Degradation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Stress (Solid) Dry Heat80°C24, 48, 72 hours
Thermal Stress (Solution) In Water60°C24, 48, 72 hours
Photolytic Stress (Solid) ICH Q1B Option 2Room TemperatureAs per ICH guideline
Photolytic Stress (Solution) ICH Q1B Option 2Room TemperatureAs per ICH guideline

Step-by-Step Protocol for a Typical Forced Degradation Study (e.g., Acidic Hydrolysis):

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stressing: To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to volume with the solvent.

  • Incubation: Place the flask in a water bath at 60°C.

  • Sampling: Withdraw aliquots at the specified time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic solution with an equivalent amount of 1 M NaOH to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC).

  • Control: Prepare a control sample under the same conditions but without the stressor (i.e., without acid).

Analytical Methodologies

A robust analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for analyzing non-volatile impurities and for its versatility. A reversed-phase method is typically employed.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Gas Chromatography (GC)

GC is an excellent alternative for assessing volatile impurities and for its high resolution. Given the potential for thermal degradation, a cool on-column or split/splitless injection is recommended.

Proposed GC Method Parameters:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250°C (Split/Splitless)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 300°C
Injection Volume 1 µL

Conclusion

A thorough understanding of the stability of this compound is paramount for its effective use in pharmaceutical synthesis. This guide provides a comprehensive framework for conducting forced degradation studies and developing a stability-indicating analytical method. By systematically investigating the effects of hydrolysis, oxidation, heat, and light, researchers can identify potential degradation products, elucidate degradation pathways, and establish appropriate storage and handling conditions. The implementation of these protocols will ensure the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a pivotal heterocyclic building block in modern medicinal and agrochemical research. We will dissect its fundamental physicochemical properties, explore a validated synthetic pathway with mechanistic insights, detail its applications in drug development, and establish a rigorous protocol for its safe handling and storage. This document is intended for researchers, scientists, and drug development professionals who utilize reactive intermediates to construct complex molecular architectures.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and biologically active compounds, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic functionalization of this ring system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile.

This compound emerges as a highly valuable reagent in this context. It is a bifunctional molecule, presenting a reactive bromomethyl group for nucleophilic substitution while the pyridine core offers opportunities for further modification or serves as a critical pharmacophore. Its hydrobromide salt form enhances stability and improves handling characteristics compared to the free base, making it a reliable intermediate for multi-step synthetic campaigns. This guide elucidates the essential knowledge required to effectively and safely leverage this compound in a research and development setting.

Physicochemical Properties and Structural Data

A precise understanding of a reagent's physical and chemical properties is non-negotiable for reproducible and successful experimentation. This compound is a white to off-white solid, and its key characteristics are summarized below.[1] The molecular weight is calculated to be 266.96 g/mol based on its molecular formula, C₇H₉Br₂N.[1]

PropertyValueSource(s)
IUPAC Name 3-(bromomethyl)-4-methylpyridin-1-ium bromideN/A
Molecular Formula C₇H₉Br₂N[1]
Molecular Weight 266.96 g/mol [1]
CAS Number 1384972-83-1[1]
Appearance White to off-white solid[1]
Melting Point 150-155 °C (for isomer 3-(Bromomethyl)pyridine HBr)[2][3]
Primary Hazard Corrosive, causes severe skin burns and eye damage[2][4][5]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of the title compound.

Synthesis Protocol and Mechanistic Rationale

The most direct and common route to synthesize 3-(Bromomethyl)-4-methylpyridine is via the radical bromination of the corresponding methyl group on a 3,4-dimethylpyridine precursor. The subsequent addition of HBr yields the stable hydrobromide salt.

Expertise in Action: Why Radical Bromination?

This pathway is favored due to the selective reactivity of N-Bromosuccinimide (NBS) at benzylic (or in this case, picolylic) positions under radical conditions. The methyl group at the 4-position is sterically less hindered and electronically activated by the pyridine ring, making it a prime target for hydrogen abstraction by a bromine radical. Using a radical initiator like azobisisobutyronitrile (AIBN) allows the reaction to proceed at moderate temperatures, preserving other functional groups.

Experimental Protocol: Synthesis from 3,4-Dimethylpyridine
  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 3,4-dimethylpyridine (1.0 eq) and a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq) to the flask.

    • Causality Check: Using a slight excess of NBS ensures complete consumption of the starting material. A catalytic amount of AIBN is sufficient to initiate the radical chain reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress via TLC or GC-MS.

    • Self-Validation: The reaction can be monitored by observing the consumption of the starting material and the appearance of a new, more polar spot on the TLC plate corresponding to the product.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-4-methylpyridine as an oil.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether). Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise until precipitation is complete.

  • Final Purification: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.

Diagram 2: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 3,4-Dimethylpyridine Reflux Radical Bromination in CCl₄ Reactant1->Reflux Reactant2 NBS, AIBN (Initiators) Reactant2->Reflux Workup Aqueous Work-up & Quenching Reflux->Workup Cool & Filter Intermediate Crude Free Base Workup->Intermediate Dry & Concentrate Salt HBr Addition (Salt Formation) FinalProduct Pure Hydrobromide Salt Salt->FinalProduct Filter & Dry Intermediate->Salt

Caption: Workflow for the synthesis of the title compound.

Core Applications in Drug Development

This compound is primarily used as an electrophilic alkylating agent. The C-Br bond in the bromomethyl group is polarized and susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility.

  • Scaffold Elaboration: In drug discovery, it serves as a critical linker to connect the pyridine core to other molecular fragments. This is instrumental in structure-activity relationship (SAR) studies, where modifying peripheral groups is key to optimizing potency and selectivity.

  • Intermediate for APIs: The broader 3-bromo-4-methylpyridine scaffold is a known intermediate in the synthesis of high-value pharmaceutical targets like proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors. The bromomethyl derivative provides a direct handle for constructing the complex architectures required for biological activity.

  • Synthesis of Heterocyclic Systems: The reagent can be used to build more complex heterocyclic systems through intramolecular cyclization reactions after the initial alkylation step, expanding the chemical space available to medicinal chemists.

Environmental, Health, and Safety (EHS) Protocol

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.[2][4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Use a lab coat and handle with chemically resistant gloves (e.g., nitrile), inspecting them prior to use.[6]

  • Respiratory Protection: All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Engineering Controls and Storage
  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[4][7] Ensure eyewash stations and safety showers are readily accessible.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place designated for corrosive materials.[4][8]

  • Incompatibilities: Store away from strong oxidizing agents.[4][7]

First Aid and Spill Management
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Spills: Evacuate the area. Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactivity, combined with the pharmaceutical importance of its pyridine core, makes it an indispensable intermediate for scientists in drug discovery and fine chemical synthesis. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively unlock its full potential in the creation of novel and impactful chemical entities.

References

A Comprehensive Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

3-(Bromomethyl)-4-methylpyridine hydrobromide is a key heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its strategic importance lies in the unique arrangement of a reactive bromomethyl group and a methyl substituent on the pyridine ring. This specific isomeric configuration offers chemists a valuable synthon for introducing the 4-methyl-3-pyridylmethyl moiety into a diverse range of molecular scaffolds. This structural motif is frequently encountered in the design of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a practical choice for laboratory and industrial applications. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1384972-83-1[1][2]
Molecular Formula C₇H₉Br₂N[2]
Molecular Weight 266.96 g/mol [2]
Appearance White to off-white solidN/A
Solubility Soluble in polar solvents such as water and methanol.N/A

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-bromo-4-methylpyridine. This approach involves the conversion of the bromo-substituent to a hydroxymethyl group, followed by the bromination of the resulting alcohol.

Step 1: Synthesis of the Precursor, (4-Methylpyridin-3-yl)methanol

The initial step involves the synthesis of (4-methylpyridin-3-yl)methanol from 3-bromo-4-methylpyridine. A common and effective method for this transformation is a lithium-halogen exchange followed by quenching with a suitable electrophile, such as formaldehyde.

Experimental Protocol: Synthesis of (4-Methylpyridin-3-yl)methanol

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 3-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Quenching with Formaldehyde: Dry paraformaldehyde is added portion-wise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (4-methylpyridin-3-yl)methanol as a solid.[3]

Synthesis_Step1 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Intermediate_Lithiate 3-Lithio-4-methylpyridine 3-Bromo-4-methylpyridine->Intermediate_Lithiate Lithium-Halogen Exchange n-BuLi, THF, -78°C n-BuLi, THF, -78°C (4-Methylpyridin-3-yl)methanol (4-Methylpyridin-3-yl)methanol Intermediate_Lithiate->(4-Methylpyridin-3-yl)methanol Nucleophilic Addition Paraformaldehyde Paraformaldehyde Paraformaldehyde->(4-Methylpyridin-3-yl)methanol

Caption: Synthesis of (4-Methylpyridin-3-yl)methanol.

Step 2: Bromination of (4-Methylpyridin-3-yl)methanol to this compound

The final step is the conversion of the alcohol to the desired bromomethylpyridine hydrobromide. This is typically achieved by treatment with a brominating agent, such as hydrobromic acid (HBr).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A round-bottom flask is charged with (4-methylpyridin-3-yl)methanol.

  • Bromination: A 48% aqueous solution of hydrobromic acid is added to the flask. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the final product as a crystalline solid.

Synthesis_Step2 (4-Methylpyridin-3-yl)methanol (4-Methylpyridin-3-yl)methanol 3-(Bromomethyl)-4-methylpyridine_hydrobromide 3-(Bromomethyl)-4-methylpyridine hydrobromide (4-Methylpyridin-3-yl)methanol->3-(Bromomethyl)-4-methylpyridine_hydrobromide Nucleophilic Substitution (SN2) HBr (48% aq.), Reflux HBr (48% aq.), Reflux

Caption: Synthesis of the target compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the 4-methyl-3-pyridylmethyl moiety into various molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. These reactions typically proceed via an Sₙ2 mechanism.

For instance, the reaction with a primary or secondary amine leads to the formation of the corresponding (4-methyl-3-pyridylmethyl)amine derivative. This is a common strategy in drug discovery for linking the pyridine core to other fragments of a molecule.

Reactivity 3-Bromomethyl-4-methylpyridine 3-(Bromomethyl)-4-methylpyridine hydrobromide Product Substituted Product 3-Bromomethyl-4-methylpyridine->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Base->Product deprotonates Nu-H

Caption: General nucleophilic substitution.

Applications in Drug Discovery and Development

The 4-methyl-3-pyridylmethyl structural motif is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. This compound serves as a crucial intermediate for the synthesis of these molecules.

Role in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors.[4][5][6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine ring can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The 4-methyl-3-pyridylmethyl group can be strategically positioned to occupy specific pockets within the enzyme's active site, thereby enhancing potency and selectivity. While a specific, named drug synthesized from this exact isomer is not prominently featured in the readily available literature, its utility in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors has been explored.[4]

Safety, Handling, and Storage

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity, centered on the electrophilic bromomethyl group, allows for its efficient incorporation into a variety of molecular frameworks. The synthetic routes to this compound, while requiring careful execution, are accessible and scalable. As the quest for novel and more effective therapeutics continues, the strategic use of key intermediates like this compound will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

Methodological & Application

The Strategic Utility of 3-(Bromomethyl)-4-methylpyridine Hydrobromide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, consistently appearing in a multitude of FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity to engage in various biological interactions, make it an invaluable component in drug design.[1] Within the vast arsenal of pyridine-based building blocks, 3-(Bromomethyl)-4-methylpyridine hydrobromide emerges as a highly reactive and versatile reagent, primarily employed as an electrophilic partner in alkylation reactions. This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of complex molecular architectures with significant therapeutic potential. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Application: A Gateway to Pyridine-Containing Bioactive Molecules

The primary utility of this compound lies in its capacity to introduce the 4-methylpyridin-3-ylmethyl moiety onto various nucleophiles. The presence of the bromine atom on the methyl group creates a potent electrophilic center, readily susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in constructing carbon-nitrogen and carbon-sulfur bonds, which are fundamental linkages in a vast array of pharmaceutical agents.

A prime example of the strategic importance of this structural motif is in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), a modern class of drugs for treating acid-related disorders.[2][3] One of the most prominent P-CABs, Vonoprazan (TAK-438) , features a pyridine ring system that is crucial for its mechanism of action.[4][5][6] While various synthetic routes to Vonoprazan have been developed, many rely on the coupling of a substituted pyridine derivative with a pyrrole core.[7][8][9] The 3-(bromomethyl)-4-methylpyridine substructure serves as a key precursor or a close analogue to the pyridine fragment incorporated into the final drug molecule.

The pyridine nitrogen in these molecules plays a critical role in their pharmacological activity. In the acidic environment of the stomach's parietal cells, the pyridine nitrogen can become protonated, which is thought to contribute to the accumulation of the drug at its site of action.[10] This highlights the importance of incorporating such a moiety, a task for which this compound is an excellent tool.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols are designed to be robust and reproducible, providing a clear framework for researchers. The causality behind each step is explained to empower the user to adapt and troubleshoot as needed.

Protocol 1: General Procedure for N-Alkylation of Heterocycles

This protocol outlines a general method for the N-alkylation of nitrogen-containing heterocycles, such as imidazoles or pyrroles, using this compound. This type of reaction is fundamental to the synthesis of many biologically active compounds.

Reaction Workflow Diagram:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve heterocycle in anhydrous solvent add_base Add base (e.g., K2CO3) and stir start->add_base add_reagent Add 3-(Bromomethyl)-4-methylpyridine hydrobromide add_base->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor reaction by TLC or LC-MS react->monitor filter Filter off inorganic salts monitor->filter Upon completion concentrate Concentrate the filtrate filter->concentrate extract Perform aqueous work-up and extraction concentrate->extract purify Purify by column chromatography extract->purify

Caption: General workflow for the N-alkylation of heterocycles.

Materials:

Reagent/SolventMolar EquivalentPurpose
Nitrogen-containing heterocycle (e.g., pyrrole)1.0Nucleophile
This compound1.1 - 1.5Electrophilic alkylating agent. Using a slight excess ensures complete consumption of the starting heterocycle.
Anhydrous Potassium Carbonate (K₂CO₃)2.0 - 3.0Base. Neutralizes the hydrobromide salt of the reagent and the HBr by-product of the reaction, facilitating the nucleophilic attack. Anhydrous conditions are crucial to prevent unwanted side reactions.
Anhydrous Acetonitrile (MeCN) or DMF-Solvent. Aprotic polar solvents are ideal as they dissolve the reagents and do not interfere with the reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen-containing heterocycle (1.0 equiv.) and anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M). Stir the suspension vigorously for 15-30 minutes at room temperature to ensure the base is well-dispersed.

  • Reagent Addition: Add this compound (1.1-1.5 equiv.) to the reaction mixture in one portion.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the nucleophilicity of the heterocycle and may require empirical determination.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting heterocycle is consumed.

  • Work-up: a. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide). b. Wash the filter cake with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove any remaining inorganic salts and DMF. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Synthesis of a Thioether Linkage for Proton Pump Inhibitor Precursors

This protocol is adapted from the synthesis of related proton pump inhibitors and demonstrates the formation of a C-S bond, a key step in the assembly of many PPIs.[11]

Synthetic Pathway Diagram:

Thioether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product thiol 2-Mercaptobenzimidazole derivative product Thioether Intermediate thiol->product reagent 3-(Bromomethyl)-4-methylpyridine hydrobromide reagent->product base Base (e.g., NaOH) base->product solvent Solvent (e.g., Methanol) solvent->product

Caption: Formation of a thioether linkage.

Materials:

Reagent/SolventMolar EquivalentPurpose
2-Mercaptobenzimidazole derivative1.0Nucleophile
This compound1.0 - 1.2Electrophilic alkylating agent.
Sodium Hydroxide (NaOH)2.0 - 2.5Base. Deprotonates the thiol to form a more potent thiolate nucleophile and neutralizes the hydrobromide salt.
Methanol (MeOH)-Solvent.

Step-by-Step Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve the 2-mercaptobenzimidazole derivative (1.0 equiv.) in methanol. To this solution, add a solution of sodium hydroxide (2.0-2.5 equiv.) in water or methanol and stir for 20-30 minutes at room temperature.

  • Reagent Addition: Add a solution of this compound (1.0-1.2 equiv.) in methanol dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. b. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). c. Wash the combined organic layers with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired thioether intermediate.

Trustworthiness and Self-Validation

The protocols provided are designed with inherent checkpoints for validation. The progress of each reaction should be meticulously monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, typically less polar, product spot (for N-alkylation) are key indicators of a successful reaction. For the thioether synthesis, the product will also be less polar than the starting thiol.

Furthermore, the final purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected shifts in the NMR spectra, such as the appearance of new signals corresponding to the pyridylmethyl group and the disappearance of the N-H or S-H proton, provide definitive validation of the desired transformation.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a valuable and reactive building block in medicinal chemistry. Its ability to readily participate in alkylation reactions provides a straightforward and efficient means of introducing the 4-methylpyridin-3-ylmethyl moiety into a wide range of molecular scaffolds. As demonstrated by its relevance to the synthesis of important pharmaceutical agents like P-CABs, this reagent empowers researchers to construct complex molecules with tailored biological activities. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this versatile tool in the ongoing quest for novel therapeutics.

References

Alkylation Reactions Using 3-(Bromomethyl)-4-methylpyridine Hydrobromide: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of 3-(Bromomethyl)-4-methylpyridine hydrobromide as a key alkylating agent in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the reagent's chemical properties, reactivity, and its application in N-, O-, and S-alkylation reactions. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this guide serves as an essential resource for synthesizing novel compounds bearing the (4-methylpyridin-3-yl)methyl moiety, a valuable scaffold in medicinal chemistry.

Introduction: A Versatile Pyridine-Based Building Block

This compound is a highly valuable and reactive building block in organic synthesis, particularly in the field of medicinal chemistry. Its structure uniquely combines a reactive benzylic-type bromide with a pyridine core, enabling the introduction of the (4-methylpyridin-3-yl)methyl group onto various nucleophiles. This moiety is a key component in numerous biologically active compounds and pharmaceutical intermediates.

The hydrobromide salt form enhances the compound's stability, making it a readily handleable crystalline solid. However, this also means the pyridine nitrogen is protonated, a crucial factor to consider in reaction design. The reagent's utility lies in its ability to participate in a range of alkylation reactions, forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, thereby providing access to a diverse array of complex molecules.

Reagent Profile and Mechanistic Considerations

Chemical Properties and Structure
  • Molecular Formula: C₇H₉Br₂N (C₇H₈BrN · HBr)

  • Molecular Weight: 268.96 g/mol

  • Appearance: Off-white to light yellow crystalline solid

  • Key Reactive Feature: The primary electrophilic site is the methylene carbon (-CH₂-) adjacent to the bromine atom. The pyridine ring activates this position, making it susceptible to nucleophilic attack.

The Mechanism of Alkylation

The primary mechanism for alkylation using this reagent is a bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile (Nu⁻), such as an amine, alkoxide, or thiolate, attacks the electrophilic methylene carbon, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.

The reaction is typically facilitated by a base, which serves two critical roles:

  • Deprotonation of the Nucleophile: The base deprotonates the nucleophilic starting material (e.g., R-OH to R-O⁻) to increase its nucleophilicity.

  • Neutralization of HBr: As the reaction proceeds, HBr is generated, which can protonate the product or starting materials. The base neutralizes this acid, driving the reaction to completion.

G Setup 1. Reaction Setup - Dry flask under inert gas - Add substrate, solvent, base ReagentAdd 2. Reagent Addition - Add 3-(Bromomethyl)-4- methylpyridine hydrobromide Setup->ReagentAdd Reaction 3. Reaction - Stir at specified temp - Monitor by TLC/LC-MS ReagentAdd->Reaction Workup 4. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash & dry organic layer Reaction->Workup Purify 5. Purification - Concentrate solvent - Purify via column chromatography Workup->Purify Analyze 6. Analysis - Characterize pure product (NMR, MS, etc.) Purify->Analyze

The Versatile Pyridine Synthon: Application Notes for 3-(Bromomethyl)-4-methylpyridine Hydrobromide in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine motif is a cornerstone of modern medicinal and agricultural chemistry, integral to the structure and function of numerous therapeutic agents and crop protection compounds.[1][2] The strategic functionalization of the pyridine ring is therefore a critical endeavor in the development of novel molecular entities.[3][4] Among the diverse array of pyridine-based building blocks, 3-(bromomethyl)-4-methylpyridine hydrobromide has emerged as a highly valuable and reactive synthon. Its utility lies in the presence of a reactive bromomethyl group at the 3-position, which acts as a potent electrophilic site for the introduction of the 4-methyl-3-pyridyl moiety into a target molecule. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key building block in organic synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉Br₂N--INVALID-LINK--
Molecular Weight 266.96 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 150-155 °C--INVALID-LINK--
CAS Number 1384972-83-1--INVALID-LINK--

Storage and Handling: this compound is a corrosive and moisture-sensitive solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be carried out in a chemical fume hood.

Core Reactivity: A Potent Electrophile for SN2 Reactions

The synthetic utility of this compound is primarily derived from the electrophilic nature of the benzylic-like carbon of the bromomethyl group. This carbon is susceptible to nucleophilic attack, making the compound an excellent alkylating agent in SN2 reactions. The hydrobromide salt form enhances the stability of the compound for storage, and the free base, which is the active alkylating species, can be generated in situ or through a separate workup step.

The general mechanism for the SN2 reaction involves the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step. This results in the formation of a new carbon-nucleophile bond with inversion of stereochemistry if the carbon is chiral.

sn2_mechanism cluster_transition_state Transition State cluster_product Product Nu: Nu: C C Nu:->C Backside Attack H1 H C->H1 H2 H C->H2 Br Br C->Br Py 4-methyl-3-pyridyl C->Py TS [Nu---C---Br]⁻ Product Product Prod_C C Prod_Nu Nu Prod_C->Prod_Nu Prod_H1 H Prod_C->Prod_H1 Prod_H2 H Prod_C->Prod_H2 Prod_Py 4-methyl-3-pyridyl Prod_C->Prod_Py Br⁻ Br⁻

Caption: Generalized SN2 reaction mechanism.

Application in N-Alkylation Reactions

The introduction of the 4-methyl-3-pyridylmethyl group onto nitrogen-containing molecules is a common strategy in drug discovery to modulate properties such as solubility, basicity, and receptor binding affinity. This compound is an effective reagent for the N-alkylation of a wide range of nucleophiles, including primary and secondary amines, anilines, and nitrogen-containing heterocycles like indoles.

General Workflow for N-Alkylation

n_alkylation_workflow reagents Reactants: - 3-(Bromomethyl)-4-methylpyridine·HBr - N-Nucleophile (Amine, Heterocycle) - Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) - Solvent (e.g., DMF, CH₃CN) reaction Reaction: - Stir at specified temperature (e.g., RT to 80 °C) - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Quench with water - Extract with organic solvent - Wash with brine reaction->workup purification Purification: - Dry over Na₂SO₄/MgSO₄ - Concentrate in vacuo - Column chromatography workup->purification product N-Alkylated Product purification->product

Caption: Typical workflow for N-alkylation reactions.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine, a key step in the synthesis of various pharmaceutical intermediates.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the secondary amine (1.0 eq) in anhydrous DMF or CH₃CN, add a base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).

  • Add this compound (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Application in C-Alkylation Reactions

This compound is also a valuable reagent for the formation of carbon-carbon bonds through the alkylation of carbanions. This is particularly useful for the synthesis of molecules containing the 4-methyl-3-pyridylmethyl moiety attached to a carbon framework. Active methylene compounds, such as β-dicarbonyl compounds (e.g., diethyl malonate, ethyl acetoacetate), are common nucleophiles in these reactions due to the acidity of the proton between the two carbonyl groups.

Protocol 2: C-Alkylation of Diethyl Malonate

This protocol provides a general method for the C-alkylation of diethyl malonate, a versatile precursor for the synthesis of substituted carboxylic acids and other functionalized molecules.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃)

  • Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Alternatively, use potassium carbonate (2.0 eq) in anhydrous DMF.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize with dilute HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate to give the crude product.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield the C-alkylated diethyl malonate derivative.

Case Study: Synthesis of a Tofacitinib Intermediate

A practical application of a related compound, 3-bromo-4-methylpyridine, is found in the synthesis of intermediates for the Janus kinase (JAK) inhibitor, Tofacitinib.[1][2][3] In a key step, 3-bromo-4-methylpyridine is quaternized with benzyl bromide to form 1-benzyl-3-bromo-4-methylpyridinium bromide. This intermediate then undergoes further transformations to construct the core of the Tofacitinib molecule.[3] This highlights the industrial relevance of this pyridine building block in the synthesis of complex pharmaceutical agents.

Conclusion

This compound is a versatile and reactive building block that facilitates the introduction of the 4-methyl-3-pyridylmethyl moiety into a wide range of organic molecules. Its utility in both N-alkylation and C-alkylation reactions makes it a valuable tool for medicinal chemists and drug development professionals. The protocols outlined in this application note provide a solid foundation for the successful implementation of this reagent in synthetic workflows. As with any reactive chemical, a thorough understanding of its properties and adherence to safe handling practices are essential for its effective and responsible use in the laboratory.

References

Application Note: Synthesis of a Key Rabeprazole Intermediate using 3-(Bromomethyl)-4-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-[[(4-methyl-3-pyridinyl)methyl]thio]-1H-benzimidazole, a crucial intermediate in the manufacturing of Rabeprazole, a widely used proton pump inhibitor (PPI). 3-(Bromomethyl)-4-methylpyridine hydrobromide is a key starting material for this process. This application note details the underlying chemical principles, a step-by-step laboratory protocol, safety and handling procedures, and methods for characterization. The content is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction

This compound is a reactive pyridinyl building block essential for the synthesis of various active pharmaceutical ingredients (APIs). Its primary application lies in the construction of the pyridine-methyl-thio linkage found in several proton pump inhibitors, such as Rabeprazole. Rabeprazole is used to treat conditions like duodenal ulcers and gastroesophageal reflux disease (GERD) by inhibiting the gastric H+/K+-ATPase (proton pump).[1]

The synthesis of Rabeprazole and related compounds involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole. This application note focuses on the S-alkylation of 2-mercaptobenzimidazole with this compound, a core reaction in the overall synthesis of the API. Understanding and optimizing this step is critical for achieving high yield and purity of the final drug substance.

Reagent Profile and Safety

  • Chemical Name: this compound

  • CAS Number: 4916-55-6 (related)

  • Molecular Formula: C₇H₉Br₂N

  • Molecular Weight: 266.96 g/mol

Safety and Handling: this compound is a corrosive and hazardous substance that causes severe skin burns and eye damage.[2][3] It must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All operations should be performed within a certified chemical fume hood to avoid inhalation of dust.[4] Ensure eyewash stations and safety showers are readily accessible.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4]

Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4][5] It is incompatible with strong oxidizing agents and strong bases.[3]

Principle and Reaction Mechanism

The core of the synthesis is a nucleophilic substitution reaction (SN2). The substrate, 2-mercaptobenzimidazole, exists in a tautomeric equilibrium between thione and thiol forms. In the presence of a base, the thiol form is deprotonated to generate a highly nucleophilic thiolate anion.[6] This thiolate anion then attacks the electrophilic methylene carbon of 3-(Bromomethyl)-4-methylpyridine, displacing the bromide leaving group to form the desired thioether linkage.

The reaction is regioselective for the sulfur atom (S-alkylation) over the nitrogen atoms (N-alkylation), primarily because the thiolate is a softer and more potent nucleophile than the nitrogen atoms of the benzimidazole ring under these conditions.[7][8] The use of a suitable base and solvent system is critical to ensure high selectivity and reaction rate.[7]

Reaction_Mechanism MBI 2-Mercaptobenzimidazole (Thiol form) Thiolate Benzimidazole Thiolate (Nucleophile) MBI->Thiolate + H₂O Base Base (e.g., NaOH) Thiolate_ref Thiolate Reagent 3-(Bromomethyl)-4- methylpyridine Transition Transition State Reagent->Transition Product 2-[[(4-methyl-3-pyridinyl)methyl]thio]- 1H-benzimidazole Transition->Product - Br⁻ Thiolate_ref->Transition Nucleophilic Attack

Figure 1: Generalized SN2 reaction mechanism.

Experimental Protocol

This protocol outlines the synthesis of 2-[[(4-methyl-3-pyridinyl)methyl]thio]-1H-benzimidazole.

Reagent / MaterialGradeSupplierNotes
3-(Bromomethyl)-4-methylpyridine HBr≥98%CommercialCorrosive, handle with care.
2-Mercaptobenzimidazole≥98%Commercial
Sodium Hydroxide (NaOH)ACS GradeCommercialCaustic.
Ethanol (EtOH)AnhydrousCommercialFlammable.
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeCommercialFlammable.
Anhydrous Sodium SulfateACS GradeCommercial
TLC PlatesSilica Gel 60 F₂₅₄Commercial
Round-bottom flask, Magnetic stirrer, CondenserN/AStandard Lab Glassware
Rotary EvaporatorN/AStandard Lab Equipment

digraph "Workflow" {
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start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_naoh [label="1. Prepare NaOH solution\n(NaOH in H₂O)"];
add_mbi [label="2. Add 2-Mercaptobenzimidazole\nHeat to 45-50°C to dissolve"];
prep_reagent [label="3. Prepare Pyridine solution\n(Reagent in Ethanol)"];
addition [label="4. Slow Addition\nAdd pyridine solution to MBI mixture\nover 1-2 hours at 45-50°C"];
react [label="5. Reaction\nStir for 4 hours at 45-50°C\nMonitor by TLC"];
cool [label="6. Cool to Room Temp"];
evap [label="7. Remove Ethanol\n(Rotary Evaporator)"];
extract [label="8. Work-up\nDissolve residue in Ethyl Acetate\nWash with 5% NaOH & H₂O"];
dry [label="9. Dry Organic Layer\n(Anhydrous Na₂SO₄)"];
concentrate [label="10. Concentrate\n(Rotary Evaporator)"];
product [label="11. Isolate Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_naoh -> add_mbi -> addition;
prep_reagent -> addition;
addition -> react -> cool -> evap -> extract -> dry -> concentrate -> product;

}

Figure 2: Experimental workflow for intermediate synthesis.
  • Preparation of Thiolate: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (4.7 g, 118 mmol) in 120 mL of deionized water. Add 2-mercaptobenzimidazole (8.3 g, 55 mmol) to the solution. Heat the mixture to 45-50°C with stirring until all solids dissolve, forming the sodium salt of 2-mercaptobenzimidazole.[9]

  • Preparation of Pyridine Reagent: In a separate beaker, dissolve this compound (13.9 g, 52 mmol) in 70 mL of ethanol.

  • Condensation Reaction: Slowly add the ethanolic solution of the pyridine reagent to the warm (45-50°C) thiolate solution over 1-2 hours using a dropping funnel.[9]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 45-50°C and stir for an additional 4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting materials indicates reaction completion.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Remove the ethanol under reduced pressure using a rotary evaporator.[9]

  • Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous NaOH solution (2 x 30 mL) and deionized water (2 x 30 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve higher purity if required for subsequent steps.

Characterization and Expected Results

The identity and purity of the synthesized intermediate, 2-[[(4-methyl-3-pyridinyl)methyl]thio]-1H-benzimidazole, should be confirmed using standard analytical techniques.

ParameterExpected ResultMethod
Appearance Off-white to light yellow solidVisual Inspection
Yield 80-90% (Crude)Gravimetric
Purity >98% (after recrystallization)HPLC[1][10]
¹H NMR Consistent with proposed structureNMR Spectroscopy
Mass Spec [M+H]⁺ peak corresponding to C₁₄H₁₄N₃SLC-MS[11][12]

Analytical Methods: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically used to assess the purity of Rabeprazole intermediates and detect any related impurities.[10][13] A common setup involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection around 282-285 nm.[1][10]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient extraction; loss during work-up.Ensure complete dissolution of 2-mercaptobenzimidazole. Extend reaction time and confirm completion by TLC. Perform extractions carefully to avoid emulsion.
Impurity Formation (e.g., N-alkylation) Reaction temperature too high; incorrect base stoichiometry.Maintain the reaction temperature strictly at 45-50°C. Use the specified amount of base to favor S-alkylation.
Product is Oily/Gummy Presence of residual solvent or impurities.Ensure complete removal of solvents under vacuum. Purify the product by recrystallization or column chromatography.
Reaction Stalls Poor quality of reagents; insufficient base.Use fresh, high-purity reagents. Verify the concentration and quantity of the NaOH solution.

Conclusion

The S-alkylation of 2-mercaptobenzimidazole with this compound is a robust and efficient method for preparing a key intermediate for the synthesis of Rabeprazole. By carefully controlling reaction parameters such as temperature, stoichiometry, and addition rate, high yields of the desired product can be achieved with excellent regioselectivity. Adherence to the safety protocols outlined is paramount due to the hazardous nature of the starting material. The analytical methods described provide a reliable means to ensure the quality and purity of the synthesized intermediate, facilitating its use in the subsequent steps of API manufacturing.

References

Application Notes and Protocols for N-Alkylation with 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 3-(Bromomethyl)-4-methylpyridine hydrobromide. N-alkylation is a cornerstone of synthetic organic chemistry, particularly in pharmaceutical and materials science, for the construction of carbon-nitrogen bonds.[1][2] Pyridine moieties are prevalent in a vast number of FDA-approved drugs, making their introduction into molecular scaffolds a critical step in drug development.[3] This application note details the underlying mechanism, offers a robust step-by-step protocol, discusses key reaction parameters, and provides troubleshooting guidance to enable researchers to successfully synthesize N-alkylated pyridine derivatives.

Introduction and Scientific Principles

The N-alkylation of an amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4] In this process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. 3-(Bromomethyl)-4-methylpyridine is a potent electrophile due to the electron-withdrawing nature of the pyridine ring and the excellent leaving group potential of the bromide ion.

The reagent is typically supplied as a hydrobromide salt, which enhances its stability. However, this salt form protonates the amine nucleophile, rendering it non-nucleophilic. Therefore, the addition of a base is essential to either neutralize the hydrobromide salt of the alkylating agent or to deprotonate the amine substrate (or the ammonium salt formed after the initial alkylation), thereby facilitating the reaction.

A significant challenge in N-alkylation is the potential for over-alkylation, where the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent.[5] This can lead to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products, complicating purification.[2][4] Careful control of stoichiometry, reaction conditions, and the choice of base are paramount to achieving selective mono-alkylation.[6][7]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Deprotonation Amine R-NH₂ TransitionState [R-NH₂⁺---CH₂(Py)---Br⁻]‡ Amine->TransitionState Nucleophilic Attack AlkylHalide Py-CH₂-Br AlkylHalide->TransitionState Product_Salt R-NH₂⁺-CH₂-Py  Br⁻ TransitionState->Product_Salt Leaving Group Departs Base Base Product_Salt->Base Acid-Base Reaction Final_Product R-NH-CH₂-Py Product_Salt->Final_Product Deprotonation Protonated_Base Base-H⁺ Base->Protonated_Base

Caption: General mechanism for the SN2 N-alkylation and subsequent deprotonation.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the N-alkylation of a primary or secondary amine. Researchers should optimize conditions based on the specific reactivity and properties of their substrate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Notes
Amine Substrate (e.g., Aniline)C₆H₅NH₂93.13Ensure purity and dryness.
This compoundC₇H₉BrN · HBr266.98Store in a desiccator; handle in a fume hood.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, finely powdered. An alternative is Cesium Carbonate (Cs₂CO₃).
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous grade. Alternatives: Acetonitrile (ACN), DMSO.[8]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Reagent grade for work-up and chromatography.
HexanesC₆H₁₄86.18Reagent grade for chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous solution for work-up.
BrineNaCl58.44Saturated aqueous solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37For drying organic layers.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Condenser and inert gas (Nitrogen or Argon) manifold

  • Heating mantle or oil bath with temperature control

  • Magnetic stir plate

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • Analytical equipment for characterization (NMR, LC-MS)

Step-by-Step Methodology

Experimental_Workflow cluster_Setup Details: Step 1 cluster_Reaction Details: Step 2 cluster_Workup Details: Step 3 cluster_Purify Details: Step 4 Setup 1. Reaction Setup Reaction 2. Reaction Setup->Reaction Workup 3. Work-up & Extraction Reaction->Workup Purify 4. Purification Workup->Purify Analyze 5. Characterization Purify->Analyze s1_1 • Add amine (1.0 eq) and solvent (DMF). s1_2 • Add base (K₂CO₃, 2.5 eq). s1_3 • Add alkylating agent (1.1 eq). s1_4 • Flush with N₂/Ar. s2_1 • Stir at specified temperature (e.g., 60 °C). s2_2 • Monitor by TLC/LC-MS until completion. s3_1 • Cool to RT, dilute with water. s3_2 • Extract with EtOAc (3x). s3_3 • Wash combined organics with brine. s3_4 • Dry (MgSO₄), filter, and concentrate. s4_1 • Purify crude material via flash  column chromatography (silica gel).

Caption: A typical experimental workflow for N-alkylation.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 equiv.) and anhydrous DMF (approx. 0.1–0.5 M).

    • Add finely powdered anhydrous potassium carbonate (2.5 equiv.). Using a slight excess of a solid base helps drive the reaction and neutralize the HBr generated.

    • With vigorous stirring, add this compound (1.05–1.2 equiv.) portion-wise. A slight excess of the alkylating agent can ensure full consumption of the starting amine but may increase the risk of dialkylation.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 25–80 °C). Higher temperatures can increase the reaction rate but may also promote side reactions.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to reduce the amount of water in the organic phase.[9]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[3] The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

  • Characterization:

    • Confirm the structure and purity of the isolated product using standard analytical methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10][11]

Optimization and Troubleshooting

Achieving high yield and selectivity often requires optimization. The following table provides guidance on common challenges and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Ineffective base/poor solubility.2. Low reaction temperature.3. Deactivated substrate.1. Switch to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) or an organic base like DIPEA.2. Increase the reaction temperature in increments of 10-20 °C.3. Try a more polar aprotic solvent like DMSO.[8]4. Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction, converting the more reactive alkyl iodide.[12]
Over-alkylation (Di-alkylation) 1. Product is more nucleophilic than starting material.2. Stoichiometry of alkylating agent is too high.3. High reaction temperature or prolonged reaction time.1. Use the amine substrate as its hydrobromide or hydrochloride salt with a carefully controlled amount of base.[7][8]2. Reduce the equivalents of the alkylating agent to ≤1.0 relative to the amine.3. Lower the reaction temperature and monitor carefully, stopping the reaction as soon as the starting material is consumed.
Difficult Purification 1. Product and starting material have similar polarity.2. Formation of polar byproducts or salts.1. Ensure the reaction goes to completion to consume all starting material.2. Perform a thorough aqueous work-up to remove inorganic salts.3. Try a different eluent system for chromatography or consider purification via crystallization or an acid/base extraction.
Reagent Decomposition 3-(Bromomethyl)-4-methylpyridine (free base) is known to be unstable and can polymerize.[13]Use the hydrobromide salt directly as supplied. If free-basing is necessary, use the solution immediately without isolation.[13]

Safety Precautions

  • Alkylating Agents: Alkyl bromides are lachrymatory, toxic, and potential mutagens. Always handle this compound in a well-ventilated chemical fume hood.

  • Solvents: DMF and DMSO are skin-absorbent. Avoid contact and wear appropriate gloves.

  • Bases: Inorganic bases like K₂CO₃ and Cs₂CO₃ are irritants. Avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this protocol.

References

Application Notes and Protocols: A Guide to the Nucleophilic Substitution Reactions of 3-(Bromomethyl)-4-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

3-(Bromomethyl)-4-methylpyridine hydrobromide is a key synthetic intermediate, valued for its ability to introduce the 4-methylpyridin-3-ylmethyl moiety into a diverse range of molecular scaffolds. This functionality is a common feature in numerous pharmacologically active compounds. The reactivity of this reagent is primarily dictated by the benzylic bromide, which is highly susceptible to nucleophilic attack. This technical guide provides an in-depth analysis of the reaction of this compound with various nucleophiles, detailing the underlying SN2 mechanistic pathway and offering robust, step-by-step protocols for its application in the synthesis of ethers, amines, thioethers, and for the formation of carbon-carbon bonds.

Core Principles of Reactivity: The SN2 Pathway

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion. The hydrobromide salt form of the pyridine enhances the electrophilicity of the methylene carbon, thereby increasing its reactivity towards nucleophiles.

SN2_Mechanism reagents 3-(Bromomethyl)-4-methylpyridine HBr + Nucleophile (Nu⁻) transition_state [Nu---CH₂(Py)---Br]‡ reagents->transition_state Nucleophilic Attack products Product (Nu-CH₂-Py) + HBr + Br⁻ transition_state->products Leaving Group Departure caption Figure 1: Generalized Sₙ2 reaction pathway.

Figure 1: Generalized SN2 reaction pathway.

Safety and Handling

This compound is a corrosive and irritating compound. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the reagent in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Reaction with Oxygen Nucleophiles: Ether Synthesis

The formation of ethers via the reaction of this compound with alcohols or phenols is a common application, often referred to as a Williamson-like ether synthesis. The reaction necessitates the use of a base to deprotonate the hydroxyl group, thereby generating a more potent alkoxide or phenoxide nucleophile.

Protocol 1: Synthesis of 3-(Phenoxymethyl)-4-methylpyridine

Objective: To synthesize an aryl ether through the reaction of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add phenol (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Reaction with Nitrogen Nucleophiles: Amine Synthesis

The alkylation of primary and secondary amines with this compound provides a direct route to the corresponding substituted amines. A non-nucleophilic base is typically employed to neutralize the hydrobromide and the HBr generated during the reaction.

Protocol 2: Synthesis of N-Benzyl-N-(4-methylpyridin-3-ylmethyl)amine

Objective: To synthesize a secondary amine by reacting this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane.

  • Add this compound (1.05 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 8 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Sulfur Nucleophiles: Thioether Synthesis

Thiols are highly potent nucleophiles and react readily with this compound to form thioethers. The reaction can often be carried out under milder conditions compared to those with oxygen or nitrogen nucleophiles.

Protocol 3: Synthesis of 3-((Phenylthio)methyl)-4-methylpyridine

Objective: To synthesize a thioether by reacting this compound with thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve thiophenol (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in a mixture of ethanol and water.

  • Stir the solution at room temperature for 10 minutes to form the sodium thiophenoxide.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 6 hours, monitoring by TLC.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Reaction with Carbon Nucleophiles: C-C Bond Formation

The formation of a new carbon-carbon bond can be achieved by reacting this compound with a variety of carbanions, such as those derived from malonates or organometallic reagents.

Protocol 4: Synthesis of Diethyl 2-((4-methylpyridin-3-yl)methyl)malonate

Objective: To form a carbon-carbon bond using diethyl malonate as the nucleophile.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux for 5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Concentrate the mixture to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperatureTypical Reaction Time
Oxygen PhenolK₂CO₃Acetonitrile80 °C12 hours
Nitrogen BenzylamineTriethylamineDCMRoom Temp.8 hours
Sulfur ThiophenolNaOHEthanol/WaterRoom Temp.6 hours
Carbon Diethyl malonateSodium ethoxideEthanolReflux5 hours

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with nucleophile and base B Add solvent A->B C Add 3-(bromomethyl)-4-methylpyridine HBr B->C D Stir under appropriate temperature C->D E Monitor by TLC D->E F Quench reaction E->F G Extraction F->G H Drying and concentration G->H I Column chromatography or distillation H->I caption Figure 2: General experimental workflow.

Figure 2: General experimental workflow.

Trustworthiness and Validation

The protocols outlined in this guide are designed for reproducibility and reliability. The progress of each reaction should be diligently monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes & Protocols: Mastering Regioselective Reactions of 3-(Bromomethyl)-4-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(Bromomethyl)-4-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic deployment of versatile building blocks is paramount. 3-(Bromomethyl)-4-methylpyridine hydrobromide is one such cornerstone intermediate. Its structure, featuring a pyridine core functionalized with a highly reactive benzylic bromide, presents a fascinating case study in regioselectivity. The pyridine nitrogen and the exocyclic bromomethyl group are both potential sites for nucleophilic attack, making a nuanced understanding of its reactivity essential for achieving desired synthetic outcomes.

The pyridine motif is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] The ability to selectively functionalize this core via the bromomethyl handle allows for the precise installation of diverse molecular fragments, a critical step in the synthesis of complex therapeutic agents and functional materials.[4][5] This guide provides an in-depth analysis of the factors governing the regioselective reactions of this compound and offers detailed, field-proven protocols for its strategic application.

The Principle of Regioselectivity: A Dichotomy of Reactive Sites

The reactivity of 3-(Bromomethyl)-4-methylpyridine is dominated by two primary pathways following neutralization of the hydrobromide salt to its free base form:

  • Pathway A: SN2 Substitution at the Benzylic Carbon: The C-Br bond in the bromomethyl group is highly polarized and susceptible to attack by a wide range of nucleophiles. This is a classic SN2 reaction pathway, favored due to the stability of the transition state and the excellent leaving group ability of bromide.[6][7]

  • Pathway B: N-Alkylation of the Pyridine Ring: The lone pair on the pyridine nitrogen is nucleophilic and can react with electrophiles. However, in the context of intermolecular reactions with external nucleophiles, this pathway is generally not observed. The primary competition is the SN2 reaction at the bromomethyl group.

The hydrobromide salt form renders the pyridine nitrogen non-nucleophilic due to protonation. Therefore, the first crucial step in any reaction is the in-situ generation of the free base using a suitable, non-nucleophilic base. The choice of base, solvent, and nucleophile dictates the reaction's outcome with remarkable precision.

G cluster_start Starting Material cluster_freebase Free Base Generation start 3-(Bromomethyl)-4-methylpyridine Hydrobromide freebase 3-(Bromomethyl)-4-methylpyridine (Free Base) start->freebase  Base (e.g., K₂CO₃, DIPEA) path_a Pathway A: SN2 at Benzylic Carbon freebase->path_a  Nucleophile  (RO⁻, R₂NH, RS⁻) path_b Pathway B: Reaction at Pyridine Ring freebase->path_b  (Generally Disfavored)

Caption: Regioselective pathways for 3-(Bromomethyl)-4-methylpyridine.

Controlling Regioselectivity: The Chemist's Toolkit

Mastering the reactions of this substrate hinges on the deliberate control of key experimental variables.

  • Base Selection: The base must be strong enough to deprotonate the pyridinium salt but should not compete as a nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. For reactions sensitive to inorganic salts, hindered organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred. Strong, nucleophilic bases like alkoxides should be generated in situ from their corresponding alcohols to avoid side reactions.

  • Nucleophile Choice (Hard and Soft Acid-Base Theory): The benzylic carbon is a relatively soft electrophilic center. It reacts preferentially with soft nucleophiles. This principle is particularly evident when comparing oxygen, nitrogen, and sulfur nucleophiles. Thiols (soft nucleophiles) react exceptionally fast and cleanly, followed by amines and then alkoxides (harder nucleophiles).

  • Solvent Effects: The choice of solvent is critical for modulating the reactivity of the nucleophile, especially in SN2 reactions.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are ideal. They solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but poorly solvate the anionic nucleophile itself, leaving it "naked" and highly reactive. This significantly accelerates the rate of SN2 substitution.

    • Polar Protic Solvents (Ethanol, Water): These solvents can hydrogen-bond with the nucleophile, creating a solvent shell that diminishes its reactivity and slows the reaction rate. They are generally avoided unless they are also a reactant.

Table 1: Summary of Factors Influencing Regioselectivity
ParameterRecommended Choice for SN2 SelectivityRationale
Base K₂CO₃, Cs₂CO₃, DIPEANon-nucleophilic; efficiently generates the free base without competing in the main reaction.
Solvent DMF, AcetonitrilePolar aprotic; enhances nucleophilicity and accelerates SN2 reaction rates.
Nucleophile Soft nucleophiles (RSH, R₂NH)Matches the soft electrophilic character of the benzylic carbon, leading to high reaction efficiency.
Temperature 25 °C to 60 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions or decomposition.

Detailed Application Protocols

The following protocols are optimized for high yield and regioselectivity, focusing exclusively on the SN2 pathway.

Protocol 1: O-Alkylation (Ether Synthesis)

This protocol details the synthesis of a benzyl ether derivative, a common structural motif. The methodology is analogous to the Williamson Ether Synthesis.[7][8][9][10]

Objective: To synthesize 3-(Benzyloxymethyl)-4-methylpyridine.

Materials:

ReagentMWAmountMolesEquiv.
3-(Bromomethyl)-4-methylpyridine·HBr267.041.00 g3.74 mmol1.0
Benzyl alcohol108.140.49 g (0.47 mL)4.49 mmol1.2
Potassium Carbonate (K₂CO₃), fine powder138.211.55 g11.2 mmol3.0
N,N-Dimethylformamide (DMF), anhydrous-20 mL--

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g) and potassium carbonate (1.55 g).

  • Add anhydrous DMF (20 mL) to the flask. The mixture will be a suspension.

  • Add benzyl alcohol (0.47 mL) to the suspension via syringe.

  • Stir the reaction mixture at room temperature (25 °C) for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ether product.

Causality Behind Choices:

  • K₂CO₃ (3.0 eq): The first equivalent neutralizes the HBr salt. The excess ensures the reaction medium remains basic, fully deprotonating the benzyl alcohol to form the potassium benzylate nucleophile in situ.

  • DMF: As a polar aprotic solvent, it maximizes the nucleophilicity of the in situ generated benzylate anion.[11]

Protocol 2: N-Alkylation (Secondary/Tertiary Amine Synthesis)

Objective: To synthesize 4-methyl-3-(piperidin-1-ylmethyl)pyridine.

Materials:

ReagentMWAmountMolesEquiv.
3-(Bromomethyl)-4-methylpyridine·HBr267.041.00 g3.74 mmol1.0
Piperidine85.150.41 g (0.48 mL)4.86 mmol1.3
K₂CO₃, fine powder138.211.03 g7.48 mmol2.0
Acetonitrile (MeCN), anhydrous-25 mL--

Procedure:

  • Combine this compound (1.00 g) and potassium carbonate (1.03 g) in a 50 mL round-bottom flask with a stir bar.

  • Add anhydrous acetonitrile (25 mL).

  • Add piperidine (0.48 mL) to the suspension.

  • Stir vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with acetonitrile (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude oil can be purified by column chromatography or vacuum distillation if necessary, though often the purity is sufficient for subsequent steps.

Causality Behind Choices:

  • Piperidine (1.3 eq): A slight excess ensures the reaction goes to completion. Amines are potent nucleophiles, leading to faster reaction times compared to alcohols.

  • Acetonitrile: An excellent polar aprotic solvent that is easily removed under vacuum.

Caption: General experimental workflow for SN2 alkylation.

Conclusion and Future Directions

This compound is a powerful and selective electrophile when utilized under appropriate conditions. The overwhelming preference for SN2 reaction at the benzylic carbon makes it a reliable tool for introducing the 4-methylpyridin-3-yl)methyl moiety into a vast range of molecules. By carefully selecting the base and solvent system, chemists can achieve high yields and predictable outcomes with a variety of O-, N-, and S-nucleophiles. This control is fundamental to its widespread use in the synthesis of biologically active compounds, including proton pump inhibitors and phosphodiesterase type 4 (PDE4) inhibitors.[12] The protocols described herein provide a robust foundation for researchers, scientists, and drug development professionals to leverage the full synthetic potential of this valuable intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Bromomethyl)-4-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic underpinnings of the Wohl-Ziegler bromination of 3,4-lutidine, providing field-proven insights and actionable protocols.

Understanding the Core Synthesis: The Wohl-Ziegler Reaction

The industrial synthesis of this compound predominantly relies on the Wohl-Ziegler reaction. This method involves the radical bromination of the methyl group at the 3-position of 3,4-lutidine using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, typically Azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is commonly carried out in a non-polar solvent like carbon tetrachloride (CCl4), although greener alternatives are increasingly being explored.

The reaction proceeds via a radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination. Understanding these stages is crucial for effective troubleshooting.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radicals 2 x Initiator Radicals AIBN->Initiator_Radicals Heat/Light Lutidine 3,4-Lutidine Benzylic_Radical Benzylic Radical Lutidine->Benzylic_Radical + Br• Bromine_Radical Bromine Radical (Br•) Product 3-(Bromomethyl)-4-methylpyridine Benzylic_Radical->Product + NBS NBS NBS NBS->Bromine_Radical - Succinimide Radical Succinimide_Radical Succinimide Radical Termination_Products Termination Products Radical1 Radical Radical1->Termination_Products Radical2 Radical Radical2->Termination_Products

Figure 1: Simplified Wohl-Ziegler Reaction Mechanism. This diagram illustrates the initiation, propagation, and termination steps of the radical bromination of 3,4-lutidine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.

Question 1: My reaction is not initiating, or the conversion of the starting material is very low. What could be the cause?

Answer:

Failure to initiate is a common issue in radical reactions and can be attributed to several factors:

  • Inactive Initiator: The radical initiator, AIBN, has a finite shelf life and can decompose over time. Ensure you are using a fresh batch of AIBN.

  • Insufficient Energy Input: Radical initiation requires an energy source, typically heat or UV light.

    • Thermal Initiation: Ensure your reaction mixture is heated to the appropriate temperature for AIBN decomposition (typically 65-85 °C). Verify your heating mantle and thermometer are calibrated correctly.

    • Photo-initiation: If using a UV lamp, ensure it is functioning correctly and positioned to irradiate the reaction mixture effectively.

  • Presence of Inhibitors: Radical scavengers present as impurities in the starting material or solvent can quench the radical chain reaction.

    • Solution: Purify the 3,4-lutidine and the solvent before use. Distillation is a common purification method.

Question 2: I am observing significant amounts of dibrominated and other side products. How can I improve the selectivity of the reaction?

Answer:

The formation of 3,4-bis(bromomethyl)pyridine and other over-brominated species is a primary challenge in this synthesis. Here's how to enhance selectivity for the desired mono-brominated product:

  • Control of Stoichiometry: Carefully control the molar ratio of NBS to 3,4-lutidine. Using a slight excess of 3,4-lutidine can help to minimize dibromination. A 1:1.1 to 1:1.2 ratio of NBS to lutidine is a good starting point.

  • Slow Addition of NBS: Adding NBS portion-wise or as a solution over an extended period can help maintain a low concentration of the brominating agent in the reaction mixture, thus favoring mono-bromination.

  • Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can promote over-bromination. Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed.

Question 3: My product is dark and oily, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

Answer:

A dark, oily product often indicates the presence of polymeric materials and colored impurities.

  • Likely Impurities:

    • Unreacted NBS and its byproduct, succinimide.

    • Dibrominated side products.

    • Polymeric tars formed from side reactions.

  • Purification Strategy:

    • Initial Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

    • Aqueous Wash: Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system. Common solvents for this purpose include isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from impurities.

ParameterRecommended ConditionRationale
NBS:Lutidine Ratio 1:1.1 - 1:1.2Minimizes dibromination by keeping lutidine in slight excess.
Initiator (AIBN) 1-5 mol%Sufficient to initiate the reaction without excessive side reactions.
Solvent CCl4, Acetonitrile, BenzeneNon-polar solvents that are suitable for radical reactions.
Temperature 65-85 °C (for AIBN)Optimal for the thermal decomposition of AIBN to initiate the reaction.
Reaction Time Monitor by TLC/GCAvoids prolonged reaction times that can lead to side products.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis?

A1: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Carbon tetrachloride is a known carcinogen and is being phased out. Consider using safer alternatives like acetonitrile or benzene, but be aware of their own specific hazards (flammability, toxicity).

  • 3,4-Lutidine: Irritant and harmful if swallowed or inhaled.

  • Exothermic Reaction: The reaction can be exothermic. Ensure proper temperature control and be prepared for rapid heating.

Q2: Can I use a different brominating agent instead of NBS?

A2: While NBS is the most common and effective reagent for Wohl-Ziegler reactions, other brominating agents like bromine (Br2) can be used. However, handling liquid bromine is significantly more hazardous, and it often leads to lower selectivity and the formation of ionic side products, especially with pyridine derivatives.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and byproducts. The consumption of the starting material (3,4-lutidine) and the appearance of the product spot can be visualized under UV light or by staining. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.

Q4: What is the role of the hydrobromide salt in the final product?

A4: The product is often isolated as the hydrobromide salt. This is because the basic pyridine nitrogen can be protonated by the HBr that is generated in situ or added during the work-up. The salt form is often more crystalline and stable than the free base, which facilitates purification and handling.

Experimental Protocol: A Validated Starting Point

This protocol provides a general procedure for the synthesis of this compound. It should be adapted and optimized based on your specific laboratory conditions and scale.

G Start Start: Assemble Glassware Charge_Reagents Charge Reactor: - 3,4-Lutidine - Solvent (e.g., CCl4) Start->Charge_Reagents Add_Initiator Add AIBN Charge_Reagents->Add_Initiator Heat Heat to Reflux (65-85 °C) Add_Initiator->Heat Add_NBS Add NBS Portion-wise Heat->Add_NBS Monitor Monitor Reaction (TLC/GC) Add_NBS->Monitor Monitor->Add_NBS If reaction incomplete Cool Cool to Room Temp. Monitor->Cool If reaction complete Filter Filter Succinimide Cool->Filter Wash Aqueous Work-up: - Na2S2O3 wash - Brine wash Filter->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product: - Recrystallization or - Column Chromatography Concentrate->Purify Characterize Characterize Product: - NMR, MS, mp Purify->Characterize End End: Store Product Characterize->End

Figure 2: General Experimental Workflow. This flowchart outlines the key steps for the synthesis and purification of this compound.

Technical Support Center: Synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CHEM-4MP-HBR-V1.2

Last Updated: December 31, 2025

Introduction

Welcome to the technical support guide for the synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide. This key intermediate is crucial in the development of various pharmaceutical agents. Its synthesis, typically achieved via a Wohl-Ziegler radical bromination of 3,4-dimethylpyridine (3,4-lutidine), is a robust reaction. However, like any specialized synthesis, it is susceptible to specific side reactions that can impact yield, purity, and scalability.

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. It is designed for researchers and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring consistent and high-quality results.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental observations and provides causal explanations along with validated corrective actions.

Problem 1: My reaction produces significant amounts of a dibrominated impurity, 3,4-bis(bromomethyl)pyridine.

Question: My final product analysis (¹H NMR, LC-MS) shows a significant peak corresponding to the dibrominated species. What causes this over-bromination and how can I suppress it?

Answer:

The formation of dibrominated impurities is a classic issue of over-halogenation in radical reactions.[1] The root cause is the reaction of the desired mono-brominated product with a second bromine radical. Several factors contribute to this:

  • Stoichiometry: The most common cause is an excess of the brominating agent, N-Bromosuccinimide (NBS). While the mono-brominated product is less reactive than the starting material due to the electron-withdrawing effect of the first bromomethyl group, a significant excess of NBS can still drive the second bromination.

  • Reaction Time: Allowing the reaction to proceed for an extended period after all the starting material has been consumed can increase the likelihood of the product reacting further.

  • Localized High Concentrations: Poor mixing can lead to "hot spots" where the concentration of NBS and radicals is high, promoting over-bromination before the reagents are evenly dispersed.

Solutions & Preventative Measures:

  • Strict Stoichiometric Control: Use a precise molar equivalent of NBS relative to the 3,4-dimethylpyridine starting material (typically 1.0 to 1.05 equivalents). Carefully weigh your reagents.

  • Monitor the Reaction: Use TLC or a rapid analytical method (e.g., GC-MS, UPLC) to monitor the disappearance of the starting material. Quench the reaction shortly after full conversion is observed. A simple visual cue for NBS-based reactions is the density change: NBS is dense and sinks in solvents like chlorobenzene, while its byproduct, succinimide, is less dense and floats.[2] When all the dense NBS has been converted to the floating succinimide, the reaction is complete.[2]

  • Controlled Addition: For larger-scale reactions, consider adding the NBS portion-wise or as a solution via a syringe pump to maintain a low, steady concentration and avoid localized excesses.

Problem 2: I'm observing bromination on the pyridine ring, not just the methyl group.

Question: My analysis indicates the presence of isomers like 3-Bromo-4,5-dimethylpyridine. Why is the ring being attacked, and how do I ensure selectivity for the methyl group?

Answer:

This issue arises from a shift from the desired free-radical substitution mechanism to an electrophilic aromatic substitution mechanism. The Wohl-Ziegler reaction is designed to favor radical processes.[3][4][5] Ring bromination occurs under conditions that favor electrophilic attack.

  • Mechanism: The intended reaction involves the abstraction of a benzylic hydrogen by a bromine radical (Br•).[6] This is initiated by a radical initiator like AIBN or benzoyl peroxide.[6]

  • Cause of Side Reaction: Electrophilic bromination is promoted by the presence of Br₂ and/or acidic conditions (like HBr), which can polarize the Br-Br bond, creating an electrophilic bromine species (Br⁺). While NBS is used to maintain a very low concentration of Br₂, side reactions can generate HBr, which in turn reacts with NBS to produce more Br₂.[3][7] This creates a feedback loop that can initiate electrophilic substitution on the electron-rich pyridine ring.

Solutions & Preventative Measures:

  • Ensure Radical Conditions: Use a reliable radical initiator (AIBN or benzoyl peroxide) and ensure the reaction is run at a temperature sufficient for its homolytic cleavage (typically 70-90 °C for AIBN in chlorobenzene).

  • Use a Non-Polar Solvent: Solvents like carbon tetrachloride (historically) or, more safely, chlorobenzene or trifluorotoluene are optimal.[2] Polar or protic solvents can promote ionic pathways.

  • Avoid Acidic Contaminants: Ensure all glassware is dry and reagents are free from acidic impurities. Some researchers add a non-nucleophilic radical scavenger or a base like calcium carbonate in small amounts, but this can complicate the reaction and is not standard practice. The primary focus should be on maintaining the radical chain reaction.

Problem 3: My final product is dark brown and appears to be a complex mixture or tar.

Question: The reaction turned black, and upon workup, I isolated a sticky, intractable tar instead of a crystalline solid. What happened?

Answer:

Tar formation is often a result of product instability and subsequent polymerization or decomposition. The product, 3-(Bromomethyl)-4-methylpyridine, is a reactive alkylating agent, especially in its free base form.

  • Self-Alkylation/Polymerization: The nucleophilic nitrogen of one pyridine molecule can attack the electrophilic bromomethyl group of another molecule. This forms a pyridinium salt, which can lead to a chain reaction and the formation of polymeric tars. This is a significant issue if the pyridine nitrogen is not protonated.

  • Thermal Decomposition: A vigorous, uncontrolled exothermic reaction can lead to decomposition. This is sometimes observed when the radical initiator is added all at once to a hot solution.[8]

Solutions & Preventative Measures:

  • Isolate as the Hydrobromide Salt: The primary reason the target is the hydrobromide salt is to prevent this self-alkylation. The HBr generated during the reaction protonates the pyridine nitrogen, rendering it non-nucleophilic and stable.[8][9] Ensure the reaction workup is designed to isolate this salt directly. Do not attempt to neutralize the reaction mixture to isolate the free base unless it will be used immediately in a subsequent step.

  • Control the Exotherm: Add the radical initiator in portions or ensure the reaction is initiated smoothly. The reaction should be heated to reflux, and initiation is often marked by a gentle increase in the reflux rate.[2] If it becomes too vigorous, the heating mantle should be removed temporarily.[2]

  • Maintain an Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (N₂, Ar) can prevent side reactions mediated by oxygen, which can act as a radical inhibitor and lead to complex byproducts.[10]

Frequently Asked Questions (FAQs)

  • Q1: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine (Br₂)?

    • A1: NBS is the reagent of choice for Wohl-Ziegler reactions for two key reasons: Safety and Selectivity . Liquid bromine is highly corrosive, toxic, and difficult to handle. Mechanistically, NBS provides a low, constant concentration of Br₂ through its reaction with trace HBr, which is generated in the propagation step.[3] This low concentration is critical to favor radical substitution over the ionic addition of Br₂ to any potential alkene impurities or electrophilic aromatic substitution.[3][7]

  • Q2: What is the role of the radical initiator (AIBN or Benzoyl Peroxide)?

    • A2: The radical initiator is essential to start the free-radical chain reaction.[4][6] Upon heating, it decomposes into radicals, which then abstract a bromine atom from NBS or Br₂ to generate the bromine radical (Br•). This bromine radical is the species that selectively abstracts a hydrogen atom from the methyl group at the 3-position, initiating the desired bromination pathway. Without an initiator, the reaction would be extremely slow or may not start at all.

  • Q3: Why is it critical to isolate the product as a hydrobromide salt?

    • A3: The free base of 3-(Bromomethyl)-4-methylpyridine is inherently unstable.[8] The pyridine nitrogen is nucleophilic and the bromomethyl group is an excellent electrophile. This combination leads to rapid self-alkylation and polymerization, resulting in product degradation and tar formation. The hydrobromide salt protonates the pyridine nitrogen, making it non-nucleophilic and significantly enhancing the compound's stability for storage and handling.[9]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus the primary competing side reactions.

ReactionPathways cluster_main Desired Pathway: Radical Substitution cluster_side Side Reactions Start 3,4-Dimethylpyridine Radical Benzylic Radical (at C3-Methyl) Start->Radical H• abstraction by Br• RingBromo Ring Bromination Product Start->RingBromo Electrophilic Attack (Ionic Conditions) Product 3-(Bromomethyl)-4-methylpyridine (Free Base) Radical->Product Reaction with Br₂ Salt Product as HBr Salt (Stable) Product->Salt Protonation by HBr Dibromo Dibromination Product Product->Dibromo Over-bromination (Excess NBS) Polymer Polymerization / Tar Product->Polymer Self-Alkylation (No Protonation)

Caption: Desired radical pathway vs. common side reactions.

Quantitative Data Summary

ParameterRecommended SettingRationalePotential Side Reaction if Deviated
NBS Stoichiometry 1.0 - 1.05 eq.Ensures complete conversion without providing excess brominating agent.Dibromination, Ring Bromination
Radical Initiator 0.02 - 0.10 eq. (AIBN)Catalytic amount to initiate and sustain the radical chain reaction.Incomplete reaction, low yield.
Solvent Chlorobenzene, CCl₄Non-polar, inert solvent that favors radical mechanism.Ring Bromination (with polar solvents).
Temperature 80-90 °C (for AIBN)Must be sufficient to decompose the initiator and maintain reflux.Incomplete reaction (too low); Decomposition (too high).
Final Product Form Hydrobromide SaltProtonates pyridine nitrogen, preventing nucleophilic attack.Polymerization / Tar Formation.

Validated Experimental Protocol

This protocol is optimized to minimize the side reactions discussed above.

Materials:

  • 3,4-Dimethylpyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Azobisisobutyronitrile (AIBN) (0.05 eq.)

  • Chlorobenzene (or Trifluorotoluene)

  • Heptane or Hexane (for washing)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4-dimethylpyridine (1.0 eq.) and chlorobenzene (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.) to the flask.

  • Reaction: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 85-90 °C). The reaction is often mildly exothermic. Maintain reflux and monitor the reaction progress. The reaction is typically complete within 2-4 hours, which can be visually confirmed when all the dense NBS has been replaced by the less dense, floating succinimide.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes. The succinimide byproduct and the product hydrobromide salt will precipitate.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold chlorobenzene to remove any unreacted starting material, followed by a wash with heptane or hexane to remove the solvent.

  • Drying: Dry the resulting white to off-white crystalline solid under vacuum to yield this compound. The product is typically of high purity (>95%) without needing further purification.

References

Technical Support Center: Purification of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 3-(Bromomethyl)-4-methylpyridine hydrobromide. This guide is designed to provide in-depth, experience-based insights and troubleshooting for common challenges encountered during the purification of this critical reagent. As Senior Application Scientists, we understand that success in synthesis is not just about following steps but understanding the chemistry behind them.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily solid. What are the likely impurities?

The synthesis of this compound can result in several impurities that contribute to a discolored and impure final product. Understanding these potential side products is the first step in designing an effective purification strategy.

Common Impurities:

  • Dibrominated Species: Over-bromination can lead to the formation of products like 3-bromo-4-(bromomethyl)pyridine hydrobromide or other isomers where a second bromine atom is added to the pyridine ring.[1]

  • Unreacted Starting Material: Incomplete bromination of 4-methylpyridine will leave the starting material in your crude product.

  • Positional Isomers: Depending on the synthetic route, isomers such as 4-(bromomethyl)-3-methylpyridine hydrobromide may be formed.[2]

  • Oxidation Products: Exposure to air and light can lead to the formation of colored oxidation byproducts.

  • Residual Solvents: Solvents used in the reaction and workup, such as acetic acid or dichloromethane, may be present.[3]

A visual representation of the potential impurities is provided below:

G cluster_impurities Common Impurities Crude Product Crude Product Desired Product Desired Product Crude Product->Desired Product Impurities Impurities Crude Product->Impurities Dibrominated Species Dibrominated Species Impurities->Dibrominated Species Unreacted Starting Material Unreacted Starting Material Impurities->Unreacted Starting Material Positional Isomers Positional Isomers Impurities->Positional Isomers Oxidation Products Oxidation Products Impurities->Oxidation Products Residual Solvents Residual Solvents Impurities->Residual Solvents

Caption: Potential impurities in crude this compound.

Q2: What is the recommended purification method for obtaining high-purity this compound?

Recrystallization is the most effective and commonly employed method for purifying this compound, particularly for removing the types of impurities mentioned above. The choice of solvent is critical for successful recrystallization.

Recommended Solvents for Recrystallization:

Solvent SystemRationale
Ethanol/Isopropanol The hydrobromide salt has good solubility in these alcohols at elevated temperatures and lower solubility at room temperature or below, allowing for good crystal recovery.
Ethanol/Diethyl Ether A solvent/anti-solvent system. The product is dissolved in a minimal amount of hot ethanol, and diethyl ether is added dropwise until turbidity persists. Upon cooling, crystals form. This is effective for removing more polar impurities.
Acetic Acid/Water Can be effective, but care must be taken to remove all residual acetic acid, which can be challenging.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of boiling ethanol.[4] Ensure all personal protective equipment (PPE), including gloves and safety glasses, is worn.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The melting point of the pure compound is reported to be in the range of 150-155 °C.[5]

G cluster_protocol Recrystallization Workflow A Dissolve in hot solvent B Hot filtration (optional) A->B C Slow cooling & crystallization B->C D Isolate crystals (filtration) C->D E Wash with cold solvent D->E F Dry under vacuum E->F

Caption: A generalized workflow for the recrystallization of this compound.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This is often due to the solution being supersaturated or cooling too rapidly.

Troubleshooting "Oiling Out":

  • Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.

  • Slower Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process. Avoid placing it directly in an ice bath from a high temperature.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Q4: How can I confirm the purity of my final product?

It is crucial to characterize the purified this compound to ensure it meets the required purity standards for subsequent applications.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group, and the bromomethyl group. The integration of these peaks should be consistent with the structure.

    • ¹³C NMR: Will confirm the number of unique carbons in the molecule.

  • Melting Point Analysis: A sharp melting point range close to the literature value (150-155 °C) is a good indicator of purity.[5] Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Recovery After Recrystallization - Too much solvent was used. - The product is more soluble in the chosen solvent than anticipated. - The solution was not cooled sufficiently.- Concentrate the filtrate and attempt a second crystallization. - Try a different solvent system where the product has lower solubility at cold temperatures. - Ensure the solution is thoroughly cooled in an ice bath.
Product is still colored after one recrystallization. - Highly colored impurities are present. - The product is degrading.- Perform a second recrystallization. - Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities (followed by hot filtration). - Ensure the product is protected from light and stored under an inert atmosphere.[7]
The HBr salt needs to be removed for a subsequent reaction. The hydrobromide is interfering with the desired reaction.Neutralize the hydrobromide salt with a mild base (e.g., sodium bicarbonate or triethylamine) in an appropriate solvent and extract the free base.[8]

Safety and Handling

This compound is a corrosive and hazardous chemical.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Ensure that an eyewash station and safety shower are readily accessible.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

References

Technical Support Center: 3-(Bromomethyl)-4-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Bromomethyl)-4-methylpyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the common yet critical procedure of removing the hydrobromide (HBr) salt to generate the free base form of this versatile building block.

Introduction: The Salt vs. Free Base Dichotomy

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] It is typically supplied as a hydrobromide salt to enhance its stability and ease of handling, as the free base can be less stable.[2] However, for many subsequent reactions, the presence of the acidic HBr can be detrimental, necessitating its removal to liberate the nucleophilic pyridine nitrogen and the reactive bromomethyl group. This process, commonly referred to as "free basing," is a crucial step that can present several challenges. This guide provides a comprehensive overview of the process, including detailed protocols, troubleshooting, and frequently asked questions.

Core Principles of HBr Removal

The fundamental principle behind removing HBr from this compound is a simple acid-base neutralization. The hydrobromide salt exists as a pyridinium bromide, where the pyridine nitrogen is protonated. To generate the free base, a base is added to deprotonate the pyridinium ion, forming the neutral 3-(Bromomethyl)-4-methylpyridine and a salt byproduct.

The general reaction is as follows:

3-(Bromomethyl)-4-methylpyridinium-HBr + Base -> 3-(Bromomethyl)-4-methylpyridine + [Base-H]Br

The choice of base, solvent, and workup procedure is critical for achieving a high yield and purity of the desired free base.

Diagram of the Neutralization Workflow

cluster_0 Preparation cluster_1 Neutralization cluster_2 Workup & Isolation cluster_3 Final Product A Dissolve 3-(Bromomethyl)-4-methylpyridine HBr in an appropriate solvent (e.g., DCM, EtOAc) B Add an aqueous solution of a weak base (e.g., NaHCO3, K2CO3) slowly with stirring A->B Acid-Base Reaction C Separate the organic layer B->C Phase Separation D Wash the organic layer with brine C->D Remove residual aqueous base E Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4) D->E Remove dissolved water F Filter to remove the drying agent E->F Purification G Remove the solvent under reduced pressure F->G Concentration H Obtain the 3-(Bromomethyl)-4-methylpyridine free base G->H Isolation

Caption: Workflow for the neutralization of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the free-basing procedure.

Problem 1: The free base is not fully extracting into the organic layer.
  • Possible Cause: The aqueous layer may not be sufficiently basic to ensure complete deprotonation of the pyridinium salt. The choice of organic solvent might also be suboptimal for the free base's solubility.

  • Solution:

    • pH Adjustment: After adding the basic solution, check the pH of the aqueous layer using pH paper. It should be in the range of 8-9 to ensure complete neutralization.[3] If the pH is too low, add more of the basic solution.

    • Solvent Selection: While dichloromethane (DCM) and ethyl acetate are common choices, consider the polarity of your free base. If solubility is an issue, you may need to perform multiple extractions with a larger volume of the organic solvent.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, thereby improving its partitioning into the organic layer.[4]

Problem 2: The product appears as an oil and is difficult to handle.
  • Possible Cause: The free base of 3-(Bromomethyl)-4-methylpyridine is often an oil or a low-melting solid.[5] This is a known physical property and not necessarily an indication of impurity.

  • Solution:

    • Handling as an Oil: If the product is an oil, it can be used directly in the next step if the purity is sufficient. Ensure all the solvent is removed under high vacuum.

    • Inducing Crystallization: If a solid is required, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a small seed crystal if available. Cooling the concentrated oil in an ice bath or freezer may also promote solidification.

    • Co-evaporation: Dissolving the oil in a volatile, non-polar solvent like hexane or pentane and then re-evaporating the solvent can sometimes help to remove trace impurities and yield a solid.

Problem 3: The final product is discolored (e.g., brown or pink).
  • Possible Cause: Discoloration can be a sign of decomposition. Pyridine-containing compounds, especially those with reactive functional groups like a bromomethyl group, can be sensitive to light, air, and residual acid.[6]

  • Solution:

    • Minimize Exposure to Light and Air: Conduct the workup and subsequent handling in a fume hood with the sash down to minimize light exposure. If the product is to be stored, do so in an amber vial under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure Complete Neutralization: Any residual HBr can catalyze decomposition. Ensure the organic layer is thoroughly washed with the basic solution.

    • Purification: If discoloration persists, purification by column chromatography on silica gel may be necessary. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the neutralization?

A1: A weak inorganic base is generally preferred to avoid side reactions. Saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions are excellent choices.[6] They are strong enough to deprotonate the pyridinium salt but mild enough to not promote decomposition of the product. Strong bases like sodium hydroxide (NaOH) should be used with caution as they can lead to unwanted side reactions.[7]

Q2: Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A2: While organic bases can be used, they introduce the complication of removing the resulting ammonium salt (e.g., triethylammonium bromide) during the workup.[8] For a clean reaction, an aqueous workup with an inorganic base is often simpler and more efficient.

Q3: How do I know if all the HBr has been removed?

A3: The most direct way is to check the pH of the final aqueous wash. It should be neutral or slightly basic. Additionally, a proton NMR of the final product should show the absence of the broad pyridinium N-H proton signal.

Q4: What are the recommended storage conditions for the free base?

A4: The free base of 3-(Bromomethyl)-4-methylpyridine should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent degradation.[2] Due to its reactive nature, it is often best to prepare it fresh and use it immediately in the subsequent reaction.

Q5: What are the key safety precautions when handling 3-(Bromomethyl)-4-methylpyridine and its hydrobromide salt?

A5: Both the hydrobromide salt and the free base are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] The free base may also be lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: Standard Free-Basing Procedure

This protocol provides a general method for the removal of HBr from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound in a suitable organic solvent (e.g., 10 mL of DCM per 1 g of the salt).

  • Transfer: Transfer the solution to a separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently at first to allow for the release of CO₂ gas. Stopper the funnel and shake, venting frequently to release pressure. Continue adding the bicarbonate solution until gas evolution ceases.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer into a clean flask.

  • Extraction: Extract the aqueous layer one more time with a small portion of the organic solvent to ensure complete recovery of the product. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[10] Swirl the flask and let it stand for 10-15 minutes. The solution should be clear, and the drying agent should be free-flowing.

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the 3-(Bromomethyl)-4-methylpyridine free base.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Solvent Volume 10-20 mL per gram of saltEnsures complete dissolution of the starting material.
Base Saturated NaHCO₃ or K₂CO₃Mild base to prevent side reactions.
pH of Aqueous Layer 8-9Confirms complete neutralization of the hydrobromide salt.[3]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes trace water from the organic phase.[10]
Rotary Evaporator Temp. < 40 °CMinimizes thermal decomposition of the product.

References

Technical Support Center: 3-(Bromomethyl)-4-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Bromomethyl)-4-methylpyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

I. Understanding the Molecule and Its Instability

This compound is a reactive building block crucial in the synthesis of various pharmaceutical compounds. Its utility stems from the electrophilic nature of the bromomethyl group, making it susceptible to nucleophilic attack. However, this reactivity is also the source of its inherent instability and the formation of impurities. Understanding the potential impurities is the first step in troubleshooting and ensuring the quality of your starting material.

II. Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions regarding impurities in this compound, providing insights into their origin and impact.

Q1: What are the most common process-related impurities I should be aware of?

A1: Process-related impurities are those that arise during the synthesis of this compound. Based on common synthetic routes, which often involve the radical bromination of 3,4-lutidine (3,4-dimethylpyridine), you should be aware of the following:

  • Starting Material Carryover: Residual 3,4-lutidine can be present if the reaction or purification is incomplete.[1][2][3][4]

  • Under-brominated Species: 3-Bromo-4-methylpyridine, the precursor to the final product, can be carried over if the bromination of the methyl group is not driven to completion.[5][6]

  • Over-brominated and Di-brominated Species: Radical bromination can be aggressive, leading to the formation of 3-(Dibromomethyl)-4-methylpyridine or ring-brominated species like 3-Bromo-4-(bromomethyl)pyridine.[7][8] The selectivity of radical bromination is a critical factor.[9]

  • Positional Isomers: Depending on the precise synthetic route of the 3,4-lutidine starting material, trace amounts of other lutidine isomers could lead to isomeric bromomethylpyridine impurities.

Q2: What are the likely degradation products of this compound?

A2: Degradation products typically form during storage or under certain experimental conditions. The most common degradation pathways are hydrolysis and oxidation:

  • Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis, especially in the presence of moisture or protic solvents. This leads to the formation of 3-(Hydroxymethyl)-4-methylpyridine .

  • Oxidation Products: The methyl and bromomethyl groups can be oxidized. This can result in the formation of 4-methyl-3-pyridinecarboxaldehyde or 4-methyl-3-pyridinecarboxylic acid .

  • Quaternization Products and Dimers: Being a reactive alkylating agent, 3-(Bromomethyl)-4-methylpyridine can react with another molecule of itself or other nucleophilic species present in the mixture. This can lead to the formation of pyridinium salts, which can be dimers or oligomers.[10][11][12][13]

Q3: Can the pyridine nitrogen be a source of impurities?

A3: Yes. The pyridine nitrogen is nucleophilic and can be involved in impurity formation.

  • N-Oxide Formation: During synthesis, particularly if oxidizing conditions are not well-controlled, 3-(Bromomethyl)-4-methylpyridine-N-oxide can be formed. The synthesis of N-oxides from lutidines is a known reaction.[1]

  • Quaternization: As mentioned, the pyridine nitrogen of one molecule can attack the bromomethyl group of another, leading to dimerization or oligomerization.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products Presence of unreacted starting materials or over-brominated impurities.1. Verify the purity of the starting material: Use a validated analytical method (see Section IV) to quantify the main component and identify any significant impurities. 2. Purify the starting material: If significant impurities are detected, consider recrystallization or column chromatography. 3. Adjust reaction stoichiometry: If under-reacted species are present, a slight excess of the other reactant might be necessary.
Poor solubility or presence of insoluble material Formation of polymeric or dimeric impurities through self-quaternization.1. Filter the solution: Use a syringe filter to remove any insoluble material before use. 2. Analyze the insoluble material: If possible, analyze the precipitate to confirm its identity. 3. Store the reagent under inert gas and in a desiccator: This minimizes exposure to moisture and atmospheric components that can promote side reactions.
Appearance of new, more polar spots on TLC during reaction monitoring Formation of hydrolysis product, 3-(Hydroxymethyl)-4-methylpyridine.1. Ensure anhydrous reaction conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a non-protic solvent: If the reaction chemistry allows, switch to a non-protic solvent to minimize hydrolysis.
Gradual discoloration of the solid reagent upon storage Slow decomposition, possibly through oxidation or other degradation pathways.1. Store in a cool, dark, and dry place: Protect from light and heat. 2. Store under an inert atmosphere: This will prevent oxidation. 3. Re-analyze the material before use: If the material has been stored for an extended period, it is good practice to re-check its purity.

IV. Analytical Methodologies for Impurity Profiling

A robust analytical method is essential for quality control. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for separating and quantifying this compound from its potential impurities.[14][15][16][17][18][19]

A. Recommended RP-HPLC Method

This method is designed to be a starting point for the separation of the main component from its likely impurities. Optimization may be required based on the specific impurity profile of your sample.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diode Array Detector (DAD) monitoring at 265 nm, with a broader scan to detect impurities with different chromophores.

  • Injection Volume: 10 µL.

B. Rationale for Method Design
  • C18 Column: Provides good retention and separation for aromatic and moderately polar compounds.

  • Formic Acid: Acts as an ion-pairing agent to improve the peak shape of the basic pyridine compounds and provides a suitable pH for analysis.

  • Gradient Elution: Necessary to elute both the more polar impurities (like the hydrolysis product) and the less polar impurities (like over-brominated species and starting materials) in a reasonable timeframe with good resolution.

  • DAD Detection: Allows for the identification of co-eluting peaks and can help in the initial characterization of unknown impurities by examining their UV spectra.

C. Forced Degradation Study Protocol

To confirm that the analytical method is stability-indicating, a forced degradation study should be performed.[20][21][22][23][24] This involves subjecting a sample of this compound to harsh conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (254 nm) for 48 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

V. Visualizing Impurity Formation Pathways

The following diagrams illustrate the likely pathways for the formation of common impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3,4-Lutidine 3,4-Lutidine Radical Bromination Radical Bromination 3,4-Lutidine->Radical Bromination 3-(Bromomethyl)-4-methylpyridine HBr 3-(Bromomethyl)-4-methylpyridine HBr Radical Bromination->3-(Bromomethyl)-4-methylpyridine HBr Unreacted 3,4-Lutidine Unreacted 3,4-Lutidine Radical Bromination->Unreacted 3,4-Lutidine Incomplete Reaction Di-brominated Species Di-brominated Species Radical Bromination->Di-brominated Species Over-reaction 3-(Hydroxymethyl)-4-methylpyridine 3-(Hydroxymethyl)-4-methylpyridine 3-(Bromomethyl)-4-methylpyridine HBr->3-(Hydroxymethyl)-4-methylpyridine Hydrolysis Dimer/Oligomer Dimer/Oligomer 3-(Bromomethyl)-4-methylpyridine HBr->Dimer/Oligomer Self-Quaternization

Caption: Synthetic and Degradation Pathways

G cluster_workflow Troubleshooting Workflow Experiment Failure Experiment Failure Analyze Starting Material (HPLC) Analyze Starting Material (HPLC) Experiment Failure->Analyze Starting Material (HPLC) Impurities Detected? Impurities Detected? Analyze Starting Material (HPLC)->Impurities Detected? Purify Reagent Purify Reagent Impurities Detected?->Purify Reagent Yes Investigate Other Parameters Investigate Other Parameters Impurities Detected?->Investigate Other Parameters No Proceed with Experiment Proceed with Experiment Purify Reagent->Proceed with Experiment

Caption: Impurity Troubleshooting Workflow

VI. References

  • Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed. --INVALID-LINK--

  • Synthesis of 3,4-lutidine-N-oxide. PrepChem.com. --INVALID-LINK--

  • Comparative Guide to the Validation of Analytical Methods for Pyridine: A Focus on Pyridine-2,6-d2 as an Internal Standard. Benchchem. --INVALID-LINK--

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. --INVALID-LINK--

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. --INVALID-LINK--

  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem. --INVALID-LINK--

  • 3,4 Lutidine 97.5% for Synthesis. Global Sources. --INVALID-LINK--

  • Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction. Liberty University. --INVALID-LINK--

  • Proposed mechanism for Pd‐catalyzed pyridine dimerization. ResearchGate. --INVALID-LINK--

  • Forced Degradation Studies Research Articles. R Discovery. --INVALID-LINK--

  • Mechanism for covalent dimerization of pyridine: [4+2] dimerization, an MP2 investigation. ScienceDirect. --INVALID-LINK--

  • 3-Bromo-4-methylpyridine 96%. Sigma-Aldrich. --INVALID-LINK--

  • 3-Bromo-4-methylpyridine. PubChem. --INVALID-LINK--

  • Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. Sci-Hub. --INVALID-LINK--

  • Preparation of 3,5-lutidine. Google Patents. --INVALID-LINK--

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - NIH. --INVALID-LINK--

  • 3,4-Lutidine. ChemBK. --INVALID-LINK--

  • 3-Bromo-4-methylpyridine. ChemicalBook. --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. --INVALID-LINK--

  • 3,4-Lutidine. ChemicalBook. --INVALID-LINK--

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS. --INVALID-LINK--

  • A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. MDPI. --INVALID-LINK--

  • This compound. PubChemLite. --INVALID-LINK--

  • 3-bromo-4-(bromomethyl)pyridine hydrobromide. PubChemLite. --INVALID-LINK--

  • Method for preparing 3-bromo-4-methylpyridine. Google Patents. --INVALID-LINK--

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. --INVALID-LINK--

  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. SciELO. --INVALID-LINK--

  • Mechanism of Free Radical Bromination. BYJU'S. --INVALID-LINK--

  • Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. PMC - NIH. --INVALID-LINK--

  • Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. --INVALID-LINK--

  • 4-(Bromomethyl)pyridine hydrobromide 97%. Sigma-Aldrich. --INVALID-LINK--

  • Halogenation At Tiffany's. Master Organic Chemistry. --INVALID-LINK--

  • π-π Dimerization of a mono(pyridyl-imine) platinum(II) chelate. PubMed. --INVALID-LINK--

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. --INVALID-LINK--

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. --INVALID-LINK--

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. Longdom Publishing. --INVALID-LINK--

  • Mechanism and evolution of protein dimerization. PubMed - NIH. --INVALID-LINK--

  • Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy. SciSpace. --INVALID-LINK--

References

optimizing reaction conditions for 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Bromomethyl)-4-methylpyridine hydrobromide

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding the synthesis and application of this critical building block. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered by users of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method is the radical bromination of 3,4-dimethylpyridine (3,4-lutidine) using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction selectively brominates one of the methyl groups. The product is then typically isolated as the hydrobromide salt to enhance stability.

Q2: Why is this reagent provided as a hydrobromide salt instead of the free base?

3-(Bromomethyl)-4-methylpyridine in its free base form is a potent lachrymator and is prone to self-alkylation and decomposition over time. The hydrobromide salt protonates the pyridine nitrogen, rendering it less nucleophilic and significantly increasing the compound's shelf-life and handling safety.[1][2] For most subsequent reactions, such as nucleophilic substitutions, the salt must be neutralized in situ or in a separate preparatory step.

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is classified as a combustible, corrosive solid and should be handled with appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator.[3]

Q4: How do I neutralize the hydrobromide salt to use the active free base in my reaction?

Neutralization can be achieved by treating a solution or suspension of the hydrobromide salt with a suitable base. A common procedure involves dissolving the salt in a solvent like dichloromethane (DCM) or ethyl acetate and washing it with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the aqueous layer is neutral or slightly basic. The organic layer containing the free base is then dried and used immediately.

Section 2: Troubleshooting Guide for Synthesis and Application

This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis and use of this compound.

Problem 1: Low or Inconsistent Yields in the Bromination of 3,4-Dimethylpyridine

Low yields are the most common challenge in the synthesis of this reagent. The root cause often lies in the sensitive nature of radical reactions.

Potential Causes & Solutions

  • Cause A: Ineffective Radical Initiation. Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) have finite shelf-lives and can decompose.

    • Solution: Always use a freshly opened or recently purchased radical initiator. If in doubt, recrystallize the initiator before use. Ensure the reaction temperature is appropriate for the chosen initiator's half-life.

  • Cause B: Sub-optimal Solvent Choice. The solvent can significantly influence the reaction's efficiency and selectivity.

    • Solution: Non-polar aprotic solvents are preferred for radical brominations with NBS. Carbon tetrachloride (CCl₄) is classic but has toxicity concerns. Safer and effective alternatives include ethyl acetate or acetonitrile.[4]

  • Cause C: Presence of Radical Inhibitors. Trace impurities in the starting material or solvent (e.g., antioxidants) can quench the radical chain reaction.

    • Solution: Use high-purity, inhibitor-free solvents. If necessary, purify the starting 3,4-dimethylpyridine by distillation.

  • Cause D: Light-Induced Decomposition. The brominated product can be light-sensitive.

    • Solution: Conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored flask to protect it from light.

Troubleshooting Workflow: Low Bromination Yield

Below is a decision-making diagram to systematically address low yields.

G start Low Yield Observed check_initiator Is the radical initiator (AIBN/BPO) fresh? start->check_initiator replace_initiator Action: Use fresh/recrystallized initiator. check_initiator->replace_initiator No check_solvent Is the solvent appropriate and pure? check_initiator->check_solvent Yes replace_initiator->check_solvent change_solvent Action: Switch to dry, inhibitor-free solvent (e.g., Ethyl Acetate). check_solvent->change_solvent No check_light Was the reaction protected from light? check_solvent->check_light Yes change_solvent->check_light protect_light Action: Repeat reaction in a foil-wrapped flask. check_light->protect_light No check_stoichiometry Was NBS stoichiometry accurate (1.0-1.1 eq.)? check_light->check_stoichiometry Yes protect_light->check_stoichiometry adjust_stoichiometry Action: Re-run with precise stoichiometry. check_stoichiometry->adjust_stoichiometry No success Yield Improved check_stoichiometry->success Yes adjust_stoichiometry->success

Caption: A troubleshooting decision tree for low bromination yield.

Problem 2: Formation of Dibrominated and Other Side Products

The presence of 3-(bromomethyl)-4-(bromomethyl)pyridine or ring-brominated species complicates purification and reduces the yield of the desired product.

Potential Causes & Solutions

  • Cause A: Over-bromination. Using an excess of NBS is a primary cause of dibromination.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of NBS relative to the 3,4-dimethylpyridine. The reaction can be monitored by GC-MS or TLC to track the disappearance of the starting material.

  • Cause B: Incorrect Reaction Temperature. High temperatures can sometimes favor over-reaction or decomposition.

    • Solution: Maintain the reaction at the reflux temperature of the chosen solvent and avoid excessive heating.

Problem 3: Inconsistent Performance in Subsequent Nucleophilic Substitution Reactions

Even with pure starting material, downstream reactions can fail if the reagent is not handled correctly.

Potential Causes & Solutions

  • Cause A: Incomplete Neutralization of the Hydrobromide Salt. The presence of residual HBr will protonate the nucleophile, rendering it inactive.

    • Solution: Ensure complete neutralization by monitoring the pH of the aqueous wash. Alternatively, use a non-nucleophilic base directly in the reaction mixture, such as diisopropylethylamine (DIPEA), to scavenge the HBr as it is formed.

  • Cause B: Degradation of the Free Base. The neutralized free base is less stable and should be used promptly.

    • Solution: Prepare the free base immediately before it is needed for the subsequent reaction. Avoid storing the neutralized solution for extended periods.

Relationship Between Salt and Free Base

The equilibrium between the stable hydrobromide salt and the reactive free base is central to using this reagent effectively.

G Salt 3-(Bromomethyl)-4-methylpyridine HBr (Stable, Solid, Easy to Handle) FreeBase 3-(Bromomethyl)-4-methylpyridine (Reactive, Oily, Lachrymator) Salt->FreeBase + Base (e.g., NaHCO₃) - H₂O, CO₂, NaBr FreeBase->Salt + HBr

Caption: The conversion between the hydrobromide salt and the free base.

Section 3: Experimental Protocols & Data

This section provides a representative experimental protocol and comparative data to guide your optimization efforts.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[4][5]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylpyridine (1.0 eq.).

  • Reagents: Add a suitable solvent (see Table 1) and N-bromosuccinimide (NBS) (1.05 eq.).

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq.).

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen) and protect from light. Monitor the reaction progress by TLC or GC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude 3-(Bromomethyl)-4-methylpyridine, often as a mix of the free base and its HBr salt (HBr is a byproduct of the reaction with NBS). To ensure full conversion to the hydrobromide salt, the residue can be dissolved in a minimal amount of a solvent like diethyl ether and treated with a solution of HBr in acetic acid or ether.

  • Purification: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the product as a solid.

Table 1: Comparison of Reaction Conditions for Bromination
SolventInitiatorTemperature (°C)Typical Yield (%)Notes
CCl₄AIBN~7770-80High efficiency but toxic solvent.
Ethyl AcetateAIBN~7765-75Greener, effective alternative to CCl₄.[4]
AcetonitrileBPO~8260-70Good solvent, but may require higher temp.
CyclohexaneAIBN~8168-78Non-polar alternative, effective for this reaction.

Yields are representative and can vary based on scale and purity of reagents.

References

Technical Support Center: 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solution Stability, Troubleshooting, and Best Practices

Welcome to the technical support resource for 3-(Bromomethyl)-4-methylpyridine hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and resolve stability issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a halogenated heterocyclic compound used as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its structure features a reactive "benzylic-like" bromomethyl group attached to a pyridine ring. This benzylic position is highly susceptible to nucleophilic substitution and degradation, making the compound's stability in solution a critical parameter for reproducible and successful reactions.[2] The hydrobromide salt form enhances its stability as a solid but does not eliminate reactivity in solution.

Q2: What are the primary signs of degradation in my solution?

The most common indicators of degradation are:

  • Color Change: A freshly prepared solution should be colorless to very pale yellow. The development of a distinct yellow, orange, or brown color often indicates decomposition.

  • Precipitation: The formation of an unexpected solid may indicate that a degradation product with lower solubility in your chosen solvent is being formed.

  • Reduced Reactivity: If you observe lower-than-expected yields or incomplete conversion in your reaction, degradation of the starting material is a likely cause.

  • Inconsistent Analytical Data: Changes in HPLC profiles (new peaks, reduced area of the main peak) or NMR spectra over time are definitive signs of degradation.

Q3: What are the recommended storage conditions for the solid compound?

To ensure the long-term integrity of the solid reagent, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] For maximum shelf-life, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture.[4]

Troubleshooting Guide: Common Issues in Solution

Issue 1: My solution is rapidly turning dark.
  • Underlying Cause: This is often due to oxidation or the formation of complex colored byproducts. The benzylic bromide moiety can be sensitive to light and air (oxygen).[5] Furthermore, trace impurities in solvents or reactions with the solvent itself can accelerate decomposition.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use anhydrous, high-purity solvents. Solvents from freshly opened bottles or those purified via a solvent system are ideal.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (argon or nitrogen). This minimizes exposure to oxygen and atmospheric moisture.

    • Light Protection: Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.[5]

    • Temperature Control: Prepare and store solutions at low temperatures (0–4 °C) whenever possible to slow the rate of decomposition.

Issue 2: My compound is not dissolving properly or is precipitating out of solution.
  • Underlying Cause: This can be a simple solubility issue or a sign of degradation. The hydrobromide salt is ionic and generally prefers polar solvents. However, its solubility can be limited. If a degradation product is less soluble than the parent compound, it may precipitate.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Consult the solubility data table below. Polar aprotic solvents like DMF and DMSO typically offer good solubility. For reactions requiring less polar solvents, a solubility test with a small amount of material is recommended.

    • Gentle Warming/Sonication: Gentle warming or brief sonication can aid dissolution. However, avoid prolonged heating as it can accelerate degradation.[6]

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like NMR or LC-MS to determine if it is un-dissolved starting material or a degradation product.

Issue 3: My reaction yield is low and I suspect the reagent has degraded.
  • Underlying Cause: The primary degradation pathway in the presence of nucleophiles (including water) is hydrolysis, which converts the reactive bromomethyl group to an unreactive hydroxymethyl group (alcohol). This loss of the leaving group (bromide) renders the reagent ineffective for its intended alkylation reactions.

  • Troubleshooting Steps:

    • Confirm Solution Integrity: Before starting your reaction, analyze the stock solution via HPLC to confirm its purity and concentration.

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions of this compound immediately before use.[7] Avoid using solutions that have been stored for extended periods without re-analysis.

    • Control Reaction Conditions: Ensure your reaction solvent and other reagents are anhydrous. The presence of water, even in trace amounts, can lead to significant hydrolysis of the starting material.

Primary Degradation Pathway: Hydrolysis The diagram below illustrates the nucleophilic substitution reaction with water, a common cause of reagent deactivation.

References

Technical Support Center: Workup Procedures for Reactions with 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 3-(bromomethyl)-4-methylpyridine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile alkylating agent. The inherent properties of this reagent—a hydrobromide salt with a basic pyridine core—present unique challenges during the post-reaction workup phase. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, ensuring high purity and yield for your target compounds.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction is complete. What is the very first step I should take in the workup process?

A1: The initial step is to quench the reaction and perform a phase separation. Your starting material is a salt, and the reaction likely contains unreacted reagent, the hydrobromide salt of your product, and other salts.

  • Cooling: First, cool the reaction mixture to room temperature. If the reaction was conducted at high temperatures, cooling it in an ice bath may be necessary, but be cautious of product precipitation.

  • Quenching & Dilution: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane (DCM)). This is followed by the addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution will neutralize the acidic hydrobromide, liberating the free-base form of your pyridine-containing product and any unreacted starting material. This neutralization is crucial for subsequent extractions.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate clearly and then collect the organic layer. The aqueous layer will contain inorganic salts (NaBr, etc.) and should be extracted one or two more times with the organic solvent to recover any dissolved product.

Q2: I've noticed my product, which is also a pyridine derivative, is partitioning into the aqueous layer. How can I recover it and prevent this loss?

A2: This is a common and critical issue stemming from the basicity of the pyridine nitrogen. In an acidic or even neutral aqueous environment, the pyridine can be protonated to form a water-soluble pyridinium salt.

The solution is precise pH control. Before extraction, you must ensure the aqueous layer is basic, typically with a pH between 8 and 10.

  • Actionable Protocol: Combine all your aqueous layers in a beaker or flask. While stirring, slowly add a base such as a saturated NaHCO₃ solution, 1-2 M sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). Monitor the pH with pH paper or a pH meter. Once the desired basic pH is reached, the protonated pyridine product will convert to its neutral, more organic-soluble free-base form. You can then re-extract this aqueous solution multiple times with your chosen organic solvent (e.g., EtOAc, DCM) to recover your product. A patent for preparing a related compound, 3-bromo-4-methylpyridine, specifically details adjusting the solution pH to 9 with 50% sodium hydroxide before extraction with ethyl acetate[1].

Q3: How do I effectively remove unreacted starting material and other pyridine-based impurities? My product is stable in dilute acid.

A3: If your target molecule is stable to acidic conditions, an acidic wash is the most straightforward method to remove basic pyridine impurities.

  • Mechanism: By washing the combined organic layers with a dilute aqueous acid solution (e.g., 1M HCl), any basic pyridine compounds will be protonated to form their corresponding hydrochloride salts.[2][3] These salts are highly soluble in water and will be partitioned into the aqueous layer, effectively removing them from your organic phase which contains the desired product (assuming your product is not basic or is much less basic).

  • Procedure: Wash the organic layer 2-3 times with 1M HCl. After the acid washes, it is critical to wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash to remove bulk water before drying.[4]

Q4: My product is acid-sensitive and degrades during an acidic wash. What is a safe alternative for removing pyridine impurities?

A4: For acid-sensitive compounds, the method of choice is to wash the organic layer with an aqueous solution of copper(II) sulfate (CuSO₄).[5][6]

  • Mechanism: Pyridine and its derivatives are excellent ligands and form a stable, water-soluble coordination complex with copper(II) ions.[2][5] This complex is intensely colored (deep blue or violet) and is readily extracted into the aqueous phase, leaving your non-coordinating, acid-sensitive product in the organic layer.[5]

  • Procedure: Prepare a 10-15% aqueous solution of CuSO₄. Wash the organic layer with this solution. You will observe the aqueous layer turning a deep blue or violet color as it complexes with the pyridine impurities.[2][5] Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all pyridine impurities have been removed.[2]

Q5: After the extractive workup, I still have impurities. What are the best final purification strategies?

A5: Extractive workups rarely yield perfectly pure compounds. The final purification step is crucial and depends on the physical properties of your product.

  • Flash Column Chromatography: This is the most versatile and common technique for separating compounds with different polarities.[5][7] By carefully selecting a solvent system (e.g., a gradient of ethyl acetate in hexanes), you can effectively separate your product from unreacted starting material, non-polar impurities, and more polar byproducts.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[7] The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Distillation: For liquid products with a boiling point significantly different from any impurities, fractional distillation under reduced pressure can be an effective purification method.[7]

General Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of product after extraction The product is protonated and remains in the aqueous layer.Combine aqueous layers, basify to pH 8-10 with NaHCO₃ or K₂CO₃, and re-extract with an organic solvent.[1]
Persistent emulsion during extraction High concentration of salts or polar compounds at the interface.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If that fails, filter the entire mixture through a pad of Celite.
Product is an inseparable oil The product may be impure or amorphous.Purify via flash column chromatography. To induce crystallization, try dissolving the purified oil in a minimal amount of a hot solvent and cooling slowly, or use scratching techniques.
Acidic wash causes product degradation The target molecule contains acid-labile functional groups (e.g., Boc groups, certain ethers).Avoid acidic washes. Use a wash with 10-15% aqueous CuSO₄ solution to remove basic impurities via complexation.[5][6][8]
Residual pyridine in the final product Insufficient removal during workup. Pyridine can be tenacious.If trace amounts remain after extraction, co-evaporate the product with toluene (2-3 times) under reduced pressure to azeotropically remove the last traces of pyridine.[2][4][5]

Visualized Workflows & Protocols

Diagram 1: General Workup & Purification Workflow

This diagram outlines the standard sequence of operations from a completed reaction to the final pure product.

A Reaction Mixture B Quench & Dilute (e.g., H₂O/NaHCO₃ + EtOAc) A->B C Liquid-Liquid Extraction B->C D Combine Organic Layers C->D E Aqueous Wash (See Decision Diagram) D->E F Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) E->F G Filter & Concentrate F->G H Crude Product G->H I Final Purification H->I J Pure Product K Column Chromatography I->K Liquid/Oil L Recrystallization I->L Solid M Distillation I->M Liquid K->J L->J M->J

Caption: Standard workflow from reaction completion to pure product.

Diagram 2: Decision Tree for Aqueous Wash Selection

Choosing the correct washing procedure is critical for maximizing yield and purity. This decision tree guides the user based on product stability.

A Is the target product acid-stable? B YES A->B Yes C NO A->C No D Wash with Dilute Acid (e.g., 1M HCl) B->D E Wash with aq. CuSO₄ (10-15% solution) C->E F Follow with NaHCO₃ and Brine Wash D->F G Wash until blue color disappears, then Brine Wash E->G

Caption: Decision guide for selecting the appropriate aqueous wash.

Step-by-Step General Workup Protocol

This protocol outlines a robust, general procedure for a typical alkylation reaction using this compound where the final product is a neutral or basic organic compound.

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LCMS, cool the flask to room temperature.

    • Add deionized water to the reaction mixture, followed by dilution with an appropriate organic solvent (e.g., ethyl acetate).

    • Slowly add a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine all organic layers.

  • Removal of Pyridine Impurities (Choose based on product stability):

    • Acid-Stable Product: Wash the combined organic layers twice with 1M HCl, followed by one wash with saturated NaHCO₃, and finally one wash with brine.[2][3][4]

    • Acid-Sensitive Product: Wash the combined organic layers with a 10% aqueous CuSO₄ solution repeatedly until the aqueous wash remains light blue. Follow with a brine wash.[5][6]

  • Drying and Concentration:

    • Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification:

    • Purify the crude material using flash column chromatography, recrystallization, or distillation as required to yield the final, pure product.[7]

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of synthetic intermediates are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-(Bromomethyl)-4-methylpyridine hydrobromide, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the comprehensive analysis of this important reagent.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural confirmation of this compound. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule makes it an indispensable tool for unambiguous identification and purity assessment.

Experimental Protocol: ¹H NMR Analysis

A robust and reproducible ¹H NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol is recommended for acquiring high-quality spectra of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for its distinct solvent peak that minimally interferes with the analyte signals.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for a sample of this concentration), relaxation delay, and pulse width.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID) signal.

    • Apply a Fourier transform to convert the FID into the frequency-domain spectrum.

    • Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the bromomethyl protons, and the methyl protons. The hydrobromide salt form will influence the chemical shifts of the pyridine ring protons, causing them to shift downfield due to the increased positive charge on the nitrogen atom[1][2].

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} . Caption: Workflow for ¹H NMR Analysis.

Expected ¹H NMR Spectral Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Pyridine H (position 2)~8.5 - 8.8Singlet (s) or Doublet (d)1HDownfield due to proximity to the positively charged nitrogen.
Pyridine H (position 6)~8.4 - 8.7Doublet (d)1HDownfield due to proximity to the positively charged nitrogen.
Pyridine H (position 5)~7.8 - 8.1Doublet (d)1HLess deshielded than protons at positions 2 and 6.
Bromomethyl (-CH₂Br)~4.7 - 5.0Singlet (s)2HSignificant downfield shift due to the electronegative bromine atom and adjacent aromatic ring[3].
Methyl (-CH₃)~2.4 - 2.6Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Comparative Analytical Techniques

While ¹H NMR is paramount for structural elucidation, a comprehensive analysis often involves complementary techniques to confirm the molecular weight, identify functional groups, and assess purity from different perspectives.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, offering a powerful tool for confirming the number and types of carbon atoms present.

Expected ¹³C NMR Performance:

Parameter Description
Information Provided Number and electronic environment of carbon atoms.
Strengths Confirms the carbon framework; less signal overlap than ¹H NMR.
Limitations Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Expected Chemical Shifts Pyridine carbons: ~120-160 ppm; Bromomethyl carbon: ~30-40 ppm; Methyl carbon: ~15-25 ppm. The chemical shifts of pyridinium carbons are influenced by substituents[4][5].

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} . Caption: Workflow for ¹³C NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

Expected Mass Spectrometry Performance:

Parameter Description
Information Provided Molecular weight and fragmentation pattern.
Strengths High sensitivity; provides molecular weight confirmation.
Limitations Isomeric compounds can be difficult to distinguish; the hydrobromide salt may not be directly observed.
Expected Fragmentation The molecular ion of the free base (3-(Bromomethyl)-4-methylpyridine) would be expected at m/z ~185/187 due to the isotopic pattern of bromine. Common fragmentation pathways for brominated pyridine derivatives include the loss of the bromine atom and cleavage of the bromomethyl group[6].

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} . Caption: Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Expected FTIR Performance:

Parameter Description
Information Provided Presence of specific functional groups.
Strengths Fast, non-destructive, and requires minimal sample preparation.
Limitations Provides limited information on the overall molecular structure and connectivity.
Expected Characteristic Peaks C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Br stretching. The formation of the hydrobromide salt can lead to changes in the IR spectrum, particularly in the regions of aromatic C-H and C=N vibrations[7].

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} . Caption: Workflow for FTIR Spectroscopy Analysis.

Head-to-Head Comparison: Choosing the Right Tool for the Job

Analytical Technique Primary Application for this compound Strengths Weaknesses
¹H NMR Unambiguous structural elucidation and purity assessment.Provides detailed structural information (connectivity, stereochemistry). Quantitative.Lower throughput than some other techniques.
¹³C NMR Confirmation of the carbon skeleton.Complements ¹H NMR for complete structural assignment.Lower sensitivity, longer acquisition times.
Mass Spectrometry Molecular weight confirmation.High sensitivity, provides molecular formula clues.Does not distinguish between isomers, fragmentation can be complex.
FTIR Spectroscopy Rapid identification of functional groups.Fast, non-destructive, simple to operate.Provides limited structural information.

Conclusion

For the definitive characterization of this compound, ¹H NMR spectroscopy is the most powerful and informative single technique. It provides an unparalleled level of detail regarding the molecular structure, which is essential for confirming the identity and purity of this critical pharmaceutical intermediate. However, for a comprehensive quality control strategy that adheres to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), a multi-technique approach is recommended. The combination of ¹H NMR with ¹³C NMR for carbon framework confirmation, mass spectrometry for molecular weight verification, and FTIR for rapid functional group screening creates a self-validating system that ensures the highest level of confidence in the material's quality.

References

A Comparative Guide to the Infrared Spectrum of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic methods for structural elucidation and quality control. We will explore the causal relationships between molecular structure and vibrational frequencies, provide a robust experimental protocol for data acquisition, and present a comparative analysis to differentiate it from related chemical entities.

The Role of IR Spectroscopy in Characterizing Pyridinium Salts

Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. For a molecule like 3-(Bromomethyl)-4-methylpyridine hydrobromide, IR spectroscopy serves two primary purposes:

  • Structural Confirmation: It verifies the presence of key functional groups, such as the pyridinium ring, the N-H⁺ bond from the hydrobromide salt, aliphatic C-H bonds of the methyl and bromomethyl groups, and the C-Br bond.

  • Purity and Identity Assessment: By comparing the spectrum to that of starting materials or potential isomers, it provides a unique chemical "fingerprint" that can confirm the identity and purity of a synthesized batch.

The formation of the hydrobromide salt induces significant and easily identifiable changes in the spectrum compared to its free base precursor, making IR an invaluable tool for monitoring reaction completion.

Experimental Protocol: Acquiring a High-Quality Spectrum via the KBr Pellet Method

To obtain a clear and reproducible IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique.[1] The principle is to disperse the solid analyte uniformly in a matrix of IR-transparent KBr, which becomes a clear disc under high pressure.[2]

Step-by-Step Methodology:

  • Equipment and Sample Preparation:

    • Thoroughly clean an agate mortar and pestle, die set, and spatulas with a volatile solvent like acetone and ensure they are completely dry. Heating the die set gently in an oven can remove residual moisture.

    • Use high-purity, spectroscopic grade KBr that has been stored in a desiccator or dried in an oven to minimize water contamination. Atmospheric moisture introduces a very broad O-H absorption band around 3400 cm⁻¹, which can obscure important N-H signals.

  • Weighing the Components:

    • On an analytical balance, weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 200-250 mg of dry, spectroscopic grade KBr. The optimal sample concentration is typically between 0.2% and 1.0%.[2][3]

  • Grinding and Mixing:

    • Place the 1-2 mg sample into the agate mortar and grind it vigorously until it forms a fine, fluffy powder. This step is critical to reduce particle size below the wavelength of the IR radiation, which prevents light scattering (the Christiansen effect) and results in a flat baseline.[2]

    • Add a small portion of the KBr to the mortar and mix gently with the ground sample (trituration).

    • Add the remaining KBr and mix thoroughly for 1-2 minutes until the mixture is homogenous. Avoid prolonged, aggressive grinding of the KBr itself, as it is hygroscopic and can absorb atmospheric moisture.[2]

  • Pressing the Pellet:

    • Carefully transfer the homogenous powder mixture into the sleeve of the pellet die set.

    • Assemble the die and place it in a hydraulic press. If using a vacuum die, connect it to a vacuum pump to remove entrapped air and moisture, which improves pellet transparency.

    • Apply a pressure of approximately 8-10 tons for 1-2 minutes.[4][5]

  • Inspection and Analysis:

    • Carefully release the pressure and disassemble the die.

    • The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, excessive moisture, or insufficient pressure.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background scan should be run with an empty sample holder or a pure KBr pellet.[1]

Workflow for IR Spectroscopic Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral interpretation and comparison.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Comparison weigh Weigh Sample (1-2mg) & KBr (200mg) grind Grind Sample & Mix with KBr weigh->grind press Press Mixture (8-10 tons) grind->press background Acquire Background (Empty Holder or KBr Pellet) press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process assign Assign Characteristic Peaks (N-H+, C=N, C-Br, etc.) process->assign compare Compare with Reference Spectra (Precursors, Isomers) assign->compare report Generate Report compare->report

Caption: Workflow for sample analysis via KBr pellet FTIR.

Predicted IR Spectrum of this compound

Based on its structure, the IR spectrum of this compound is predicted to exhibit several key absorption bands. The protonation of the pyridine nitrogen to form the pyridinium ion is the most influential factor, leading to the appearance of a strong N-H⁺ stretching band and shifts in the ring vibrations.

Wavenumber (cm⁻¹)IntensityVibration TypeStructural Origin
~3150 - 3000MediumC-H Stretch (Aromatic)Pyridinium Ring C-H
~3000 - 2500Strong, BroadN-H⁺ StretchPyridinium Hydrobromide Salt
~2980 - 2850Medium-WeakC-H Stretch (Aliphatic)-CH₃ and -CH₂Br Groups
~1640 - 1600StrongC=C and C=N⁺ Ring StretchPyridinium Ring
~1500 - 1400Medium-StrongC=C and C=N⁺ Ring StretchPyridinium Ring
~1465, ~1380MediumC-H Bend (Aliphatic)-CH₃ and -CH₂Br Groups
~1300 - 1150Medium-WeakC-H Wag-CH₂Br Group
~690 - 515Medium-StrongC-Br StretchBromomethyl Group

Comparative Spectral Analysis

To understand the unique spectral features of the target compound, it is essential to compare it with its neutral precursor (4-Methylpyridine) and a simpler salt (Pyridine Hydrobromide).

Vibrational Mode 3-(Bromomethyl)-4-methylpyridine HBr (Predicted) 4-Methylpyridine (Neutral) [6][7]Pyridine Hydrobromide [8][9]
N-H⁺ Stretch ~3000-2500 cm⁻¹ (Strong, Broad) AbsentPresent (Strong, Broad)
Aromatic C-H Stretch ~3150 - 3000 cm⁻¹~3050 - 3000 cm⁻¹Present, shifted from neutral pyridine
Aliphatic C-H Stretch ~2980 - 2850 cm⁻¹~2980 - 2850 cm⁻¹Absent
Ring Stretch (C=C, C=N) ~1640-1600 & ~1500-1400 cm⁻¹~1600 & ~1500 cm⁻¹Present, shifted to higher frequency
C-Br Stretch ~690 - 515 cm⁻¹ AbsentAbsent

Discussion of Comparative Data:

  • Effect of Protonation (vs. 4-Methylpyridine): The most dramatic difference between the target compound and its neutral precursor, 4-methylpyridine, is the appearance of the very broad and strong absorption band spanning from roughly 3000 cm⁻¹ down to 2500 cm⁻¹. This is the hallmark of the N-H⁺ stretch in the pyridinium salt and definitively confirms the formation of the hydrobromide.[10] Additionally, the C=C and C=N stretching vibrations of the aromatic ring typically shift to slightly higher wavenumbers upon protonation due to changes in bond order and electronic distribution.[9]

  • Contribution of the Substituents (vs. Pyridine Hydrobromide): Comparing the target compound to the simpler pyridine hydrobromide salt allows for the identification of the methyl and bromomethyl groups. The aliphatic C-H stretching vibrations (~2980-2850 cm⁻¹) and bending modes (~1465, 1380 cm⁻¹) are present in our target molecule but absent in pyridine hydrobromide.

  • The Unique C-Br Signature: The most specific identifier for the bromomethyl group is the C-Br stretching vibration. This bond is weaker and involves a heavier atom than C-C or C-H bonds, and thus its vibration appears at a much lower frequency, typically in the 690-515 cm⁻¹ range.[11][12] This peak would be absent in both 4-methylpyridine and pyridine hydrobromide, making it a key diagnostic band for confirming the structure of this compound. Another, albeit weaker, feature associated with this group is the C-H wag of the –CH₂X moiety, found between 1300-1150 cm⁻¹.[11]

Conclusion

The infrared spectrum of this compound is characterized by a unique combination of features that confirm its structure. The key diagnostic absorptions are:

  • A strong, broad N-H⁺ stretch from ~3000-2500 cm⁻¹, confirming the pyridinium hydrobromide salt.

  • Aromatic C-H and ring stretching bands characteristic of a substituted pyridinium ring.

  • Aliphatic C-H stretching and bending bands from the methyl and methylene groups.

  • A medium-to-strong C-Br stretching band in the low-frequency "fingerprint" region (~690-515 cm⁻¹), which is crucial for identifying the bromomethyl substituent.

By using a systematic approach and comparing the predicted spectrum with that of related compounds, IR spectroscopy serves as a definitive tool for the structural verification of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 3-(Bromomethyl)-4-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediates is paramount. 3-(Bromomethyl)-4-methylpyridine hydrobromide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge. Its structure, comprising a pyridine core, a reactive bromomethyl group, and a hydrobromide salt, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, supported by experimental data and comparisons with alternative analytical methods.

Understanding the Analyte: this compound

Before delving into its mass spectrometric behavior, a foundational understanding of the target molecule's properties is essential.

PropertyValueSource
Chemical Formula C₇H₉Br₂N[1][2]
Molecular Weight 266.96 g/mol [1][2]
CAS Number 1384972-83-1[2]
Structure A pyridine ring substituted with a bromomethyl group at the 3-position and a methyl group at the 4-position, as a hydrobromide salt.[1][2]

The presence of two bromine atoms (one in the bromomethyl group and one as the bromide counter-ion) is a key feature that will significantly influence its mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Mass Spectrometry: A Tool for Definitive Identification

Mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. The choice of ionization method is critical and dictates the nature of the resulting mass spectrum. Here, we compare two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach

ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds, making it an ideal first-line approach for this compound.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.

  • Desolvation: Use a heated capillary and nebulizing gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Expected ESI Mass Spectrum:

In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule of the free base, [M+H]⁺, where M is 3-(bromomethyl)-4-methylpyridine. The hydrobromide salt will dissociate in solution, and the bromide counter-ion will not be observed in the positive ion spectrum.

Based on predicted data for the free base (3-(bromomethyl)-4-methylpyridine), we can anticipate the following adducts in the ESI mass spectrum[3]:

AdductPredicted m/z
[M+H]⁺185.99129
[M+Na]⁺207.97323
[M+NH₄]⁺203.01783
[M+K]⁺223.94717

The isotopic pattern for the [M+H]⁺ ion will show two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).

Logical Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS analysis of the target compound.

Electron Ionization (EI) Mass Spectrometry: Unveiling the Fragments

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides valuable structural information but can sometimes result in the absence of a clear molecular ion peak.

Experimental Protocol: EI-MS (via GC-MS)

  • Sample Preparation: Dissolve the free base of the compound (if available) or a derivatized form in a volatile organic solvent. Direct analysis of the hydrobromide salt by GC-MS is often problematic due to its low volatility.

  • Injection: Inject the sample into a gas chromatograph (GC) for separation from any impurities.

  • Ionization: In the mass spectrometer's ion source, bombard the eluted compound with a high-energy electron beam (typically 70 eV).

  • Fragmentation: The resulting high-energy molecular ion undergoes fragmentation.

  • Mass Analysis: Separate and detect the fragment ions based on their mass-to-charge ratio.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A pair of peaks at m/z 185 and 187, corresponding to the isotopic distribution of bromine, should be observable, though potentially of low intensity.

  • Loss of Bromine Radical (M⁺ - Br•): A significant fragment resulting from the cleavage of the C-Br bond in the bromomethyl group, leading to a benzylic-type carbocation at m/z 106. This is often a very stable and therefore abundant ion.

  • Loss of HBr (M⁺ - HBr): Elimination of a hydrogen atom and the bromine atom, resulting in a fragment at m/z 106.

  • Tropylium Ion Formation: Rearrangement of the [M-Br]⁺ ion to a stable tropylium-like ion is possible.

  • Pyridine Ring Fragmentation: Cleavage of the pyridine ring can lead to smaller fragments, though these are often less diagnostic.

Plausible EI-MS Fragmentation Pathway

EI_Fragmentation M [C₇H₈BrN]⁺˙ m/z 185/187 M_minus_Br [C₇H₈N]⁺ m/z 106 M->M_minus_Br - Br• Py_fragment Pyridine Ring Fragments M_minus_Br->Py_fragment Ring Cleavage

Caption: Predicted major fragmentation pathway in EI-MS.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques that provide complementary information.

TechniqueInformation ProvidedComparison with Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. ¹H NMR is particularly useful for confirming the relative positions of the substituents on the pyridine ring.[9][10]NMR provides detailed structural connectivity, which MS can only infer from fragmentation. MS provides molecular weight information directly, which NMR does not.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies. Characteristic peaks for C-H, C=C, C=N, and C-Br bonds would be expected.[11][12][13][14]IR confirms the presence of functional groups, while MS provides the overall molecular formula and fragmentation pattern. They are highly complementary.

A ¹H NMR spectrum of the related 3-(Bromomethyl)pyridine hydrobromide shows characteristic signals for the pyridine ring protons and the bromomethyl protons, confirming the structure.[9] Similarly, IR spectra of related brominated pyridines show characteristic absorption bands.[11][12]

Conclusion: An Integrated Analytical Strategy

For the unambiguous characterization of this compound, a multi-technique approach is recommended.

  • ESI-MS serves as the ideal starting point for rapid confirmation of the molecular weight of the free base and to observe the characteristic bromine isotopic pattern.

  • EI-MS , preferably coupled with GC for separation, provides invaluable structural information through its predictable fragmentation patterns, particularly the facile loss of the bromine radical.

  • NMR Spectroscopy is essential for the definitive determination of the isomeric structure, confirming the substitution pattern on the pyridine ring.

  • IR Spectroscopy offers a quick and straightforward method to verify the presence of key functional groups.

By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high level of confidence in the identity and purity of this compound, ensuring the quality and integrity of their subsequent synthetic endeavors.

References

A Comparative Guide to the Reactivity of Bromomethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the correct starting material is a critical decision that dictates the efficiency and success of a synthetic route. Bromomethylpyridine isomers, key building blocks for introducing the pyridylmethyl moiety, exhibit surprisingly distinct reactivity profiles based on the position of the nitrogen atom relative to the reactive bromomethyl group. Understanding these differences is paramount for reaction design, optimization, and control.

This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-bromomethylpyridine in nucleophilic substitution reactions. We will explore the underlying electronic and steric principles that govern their reactivity, present a detailed experimental protocol for a quantitative kinetic comparison, and offer insights to help you make informed decisions in your synthetic endeavors.

Theoretical Framework: Why Isomer Position Dictates Reactivity

The reactivity of bromomethylpyridines in nucleophilic substitution reactions is a classic example of how electronic and steric effects within a molecule are intertwined. These compounds are structural analogs of benzyl bromide, and as such, their reactivity is significantly enhanced compared to simple alkyl bromides. The adjacent pyridine ring can stabilize the transition state of the reaction. However, the electronegative nitrogen atom introduces a powerful inductive effect and the potential for resonance interactions, which vary dramatically depending on its position.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, characteristic of primary halides. In this concerted step, a nucleophile attacks the electrophilic methylene carbon at the same time the bromide leaving group departs.[1] The rate of this reaction is highly sensitive to the electrophilicity of the carbon center and steric hindrance around it.[2] While an SN1 mechanism involving a discrete pyridylmethyl carbocation is less likely for these primary substrates, the stability of such a potential intermediate can inform the stability of the SN2 transition state, which is considered to have some carbocation-like character.[3][4]

Electronic Effects

The pyridine nitrogen is more electronegative than a carbon atom, leading to a net withdrawal of electron density from the ring through the sigma framework (an inductive effect, -I).[5] This effect is always operative, regardless of the substituent position. Additionally, the nitrogen atom can participate in resonance, which can either withdraw or, in specific cases, donate electron density.

  • 4-Bromomethylpyridine: The bromomethyl group is in the para position relative to the nitrogen. The nitrogen atom exerts a strong electron-withdrawing effect through both induction and resonance. This significantly increases the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. Furthermore, in a transition state with developing negative charge on the leaving group and positive charge on the carbon, the nitrogen at the 4-position can effectively stabilize the partial positive charge via resonance, lowering the activation energy. This makes the 4-isomer highly reactive.

  • 2-Bromomethylpyridine: The bromomethyl group is in the ortho position. Similar to the 4-isomer, the nitrogen can stabilize a developing positive charge on the methylene carbon through resonance. This activating effect makes the 2-isomer also highly reactive. However, the proximity of the nitrogen atom introduces additional factors, including potential steric hindrance and the possibility of anchimeric assistance (intramolecular catalysis) by the nitrogen lone pair, which can complicate its reactivity profile compared to the 4-isomer.

  • 3-Bromomethylpyridine: The bromomethyl group is in the meta position. From this position, the nitrogen atom's electron-withdrawing resonance effect does not extend to the methylene carbon. Only the inductive effect (-I) is at play.[5] This effect still makes the carbon more electrophilic than in toluene, but the lack of resonance stabilization for the transition state renders the 3-isomer significantly less reactive than its 2- and 4-substituted counterparts.

Steric Effects

Steric hindrance can play a significant role in SN2 reactions by impeding the backside attack of the nucleophile.[2]

  • For the 3- and 4-isomers, the nucleophile's approach to the methylene carbon is relatively unhindered.

  • For the 2-isomer, the proximity of the nitrogen atom and its lone pair could present a degree of steric hindrance to an incoming nucleophile, potentially slowing the reaction compared to the 4-isomer, depending on the size of the nucleophile.[6]

Predicted Reactivity Order

Based on the interplay of these electronic and steric factors, the general order of reactivity for bromomethylpyridine isomers in SN2 reactions is predicted to be:

4-Bromomethylpyridine > 2-Bromomethylpyridine > 3-Bromomethylpyridine

This prediction is based on the superior electronic activation of the 4-position and the slightly impeded nature of the 2-position. The 3-position lacks the crucial resonance stabilization of the transition state.

G cluster_4 4-Bromomethylpyridine (Most Reactive) cluster_2 2-Bromomethylpyridine (Reactive) cluster_3 3-Bromomethylpyridine (Least Reactive) r4 High Reactivity e4 Strong -I and -R Effects (Resonance Stabilization of TS) r4->e4 due to s4 Low Steric Hindrance r4->s4 due to r2 High Reactivity e2 Strong -I and -R Effects (Resonance Stabilization of TS) r2->e2 due to s2 Potential Steric Hindrance (Proximity of Nitrogen) r2->s2 influenced by rank_sep2 rank_sep2 r3 Low Reactivity e3 Only -I Effect (No Resonance Stabilization of TS) r3->e3 due to s3 Low Steric Hindrance r3->s3 despite

Data Summary

IsomerElectronic Effect at Methylene CarbonTransition State StabilizationSteric HindrancePredicted Relative Reactivity
4-Bromomethylpyridine Strong inductive (-I) and resonance (-R) withdrawalHigh (via resonance)LowHighest
2-Bromomethylpyridine Strong inductive (-I) and resonance (-R) withdrawalHigh (via resonance)Moderate (potential)High
3-Bromomethylpyridine Inductive (-I) withdrawal onlyLow (no resonance)LowLowest

Experimental Protocol: A Self-Validating System for Kinetic Analysis by ¹H NMR

To empirically determine and compare the reactivity of the three isomers, a kinetic study monitoring the progress of a nucleophilic substitution reaction using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is the gold standard.[7] This method allows for real-time, non-invasive monitoring of the concentrations of reactants and products.

The reaction of bromomethylpyridines with a nucleophile such as piperidine is a suitable model system. The reaction forms a stable tertiary amine product, and the distinct signals of the methylene protons in the starting material and product can be easily resolved and integrated in the ¹H NMR spectrum.

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// Edges prep -> nmr_setup; nmr_setup -> t0_spec; t0_spec -> kinetic_run; kinetic_run -> processing; processing -> analysis; analysis -> kinetics; kinetics -> comparison; } .dot Caption: Experimental workflow for comparative kinetic analysis by NMR.

Materials
  • 2-Bromomethylpyridine hydrobromide

  • 3-Bromomethylpyridine hydrobromide

  • 4-Bromomethylpyridine hydrobromide

  • Piperidine (or other suitable nucleophile)

  • Potassium Carbonate (anhydrous, powdered)

  • Tetramethylsilane (TMS, internal standard)

  • Chloroform-d (CDCl₃, NMR solvent)

  • NMR tubes

Procedure

Part A: Preparation of Free Base Bromomethylpyridine (perform for each isomer) Causality: The commercially available bromomethylpyridines are often supplied as hydrobromide salts to improve stability. The free base is required for the reaction and must be generated in situ or immediately prior to use to avoid self-quaternization.[1]

  • To a small vial, add 1.1 equivalents of the bromomethylpyridine hydrobromide salt and 1.5 equivalents of anhydrous potassium carbonate.

  • Add a small amount of deuterated solvent (e.g., CDCl₃) and stir vigorously for 10-15 minutes.

  • Filter the mixture through a small plug of celite or cotton directly into a clean, dry NMR tube to remove the salts. The resulting solution contains the free base of the bromomethylpyridine isomer.

Part B: Kinetic Run (perform for each isomer)

  • Sample Preparation:

    • Prepare a stock solution of the nucleophile (e.g., piperidine) and the internal standard (TMS) in CDCl₃ at a known concentration.

    • To the NMR tube containing the freshly prepared bromomethylpyridine solution, add an equimolar amount of the nucleophile/internal standard stock solution. The final concentrations should be in the range of 0.05-0.1 M.

  • NMR Acquisition:

    • Quickly place the NMR tube into the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25.0 °C).

    • Lock and shim the instrument.

    • Immediately acquire the first ¹H NMR spectrum (t=0). Note the exact time.

    • Set up an automated experiment to acquire a spectrum at regular intervals (e.g., every 10-20 minutes) for a period sufficient to observe >80% conversion or for at least 3-4 half-lives. A relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified should be used to ensure accurate integration.[7]

  • Data Analysis:

    • Process the series of spectra with identical phasing and baseline correction parameters.

    • For each spectrum, integrate the characteristic methylene signal of the bromomethylpyridine starting material (e.g., ~4.4-4.6 ppm) and the corresponding methylene signal of the product (e.g., ~3.5-3.7 ppm).

    • Normalize these integrals to the integral of the internal standard (TMS at 0 ppm).

    • Calculate the concentration of the starting material at each time point.

    • Assuming pseudo-first-order kinetics (if the nucleophile is in large excess) or second-order kinetics, plot the appropriate concentration function (e.g., ln[Reactant] or 1/[Reactant]) versus time.

    • The slope of the resulting straight line will yield the rate constant, k.

  • Comparison:

    • Compare the rate constants (k) obtained for the 2-, 3-, and 4-bromomethylpyridine isomers under identical conditions to establish their quantitative order of reactivity.

Conclusion

The reactivity of bromomethylpyridine isomers is a nuanced subject governed by a delicate balance of inductive and resonance effects, with a minor contribution from steric factors. The predicted reactivity order of 4- > 2- > 3- is a direct consequence of the ability of the pyridine nitrogen to electronically activate the benzylic-like position towards nucleophilic attack. The 4-isomer represents the optimal geometry for electronic activation with minimal steric hindrance. The 2-isomer benefits from similar electronic activation but may be slightly attenuated by steric effects. The 3-isomer lacks the crucial resonance stabilization of the transition state, rendering it the least reactive of the three. By employing a robust experimental method such as the qNMR protocol detailed here, researchers can quantitatively validate this predicted trend and select the optimal isomer to accelerate their drug discovery and development programs.

References

A Head-to-Head Comparison for Synthetic Strategy: 3-(Bromomethyl)-4-methylpyridine hydrobromide vs. 3-Chloromethyl-4-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a starting material can dictate the efficiency, yield, and ultimately, the success of a synthetic campaign. Among the plethora of building blocks, halomethylpyridines stand out as critical intermediates for introducing the pyridyl moiety into a target molecule. This guide provides an in-depth, data-driven comparison of two closely related yet distinct reagents: 3-(Bromomethyl)-4-methylpyridine hydrobromide and 3-Chloromethyl-4-methylpyridine hydrochloride. By delving into their reactivity, practical handling, and synthetic utility, we aim to equip you with the knowledge to make an informed decision for your specific application.

At a Glance: Key Physicochemical and Reactive Properties

A foundational understanding of the intrinsic properties of these reagents is paramount. The following table summarizes their key characteristics.

PropertyThis compound3-Chloromethyl-4-methylpyridine hydrochloride
Molecular Formula C₇H₉Br₂NC₇H₉Cl₂N
Molecular Weight 266.96 g/mol 178.06 g/mol [1]
CAS Number 1384972-83-1[2]1465-19-6[3][4]
Appearance White to off-white solidWhite to off-white solid
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Relative Reactivity HigherLower
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Inert atmosphere, 2-8°C is recommended for the hydrochloride salt.[5]

The Decisive Factor: A Deep Dive into Reactivity

The primary functional difference between these two reagents lies in the nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions. This distinction is the cornerstone of their differential reactivity.

The Underlying Principle: Leaving Group Ability

In the realm of nucleophilic substitution reactions, the facility with which a leaving group departs is a critical determinant of the reaction rate. A good leaving group is a species that is stable on its own. Generally, the conjugate bases of strong acids are excellent leaving groups. When comparing the halogens, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a better leaving group.

This fundamental principle dictates that 3-(bromomethyl)-4-methylpyridine will be more reactive towards nucleophiles than its chloro- counterpart. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, requiring less energy to break. This translates to a lower activation energy for the substitution reaction, resulting in faster reaction rates and often allowing for milder reaction conditions.

A study on the reactivity of benzyl halides demonstrated that benzyl bromide is the most reactive compound in nucleophilic substitution reactions when compared to benzyl chloride.[6] This trend is directly applicable to the pyridyl analogues .

Figure 1. Generalized SN2 reaction pathway.

Expected Impact on Synthetic Outcomes

The enhanced reactivity of the bromo- derivative offers several practical advantages in a laboratory setting:

  • Faster Reaction Times: Reactions with this compound are expected to proceed more quickly, potentially reducing overall synthesis time.

  • Milder Reaction Conditions: The higher reactivity may allow for the use of lower temperatures or weaker bases, which can be beneficial for sensitive substrates.

  • Broader Nucleophile Scope: A wider range of nucleophiles, including weaker ones, can effectively displace the bromide leaving group.

Conversely, the lower reactivity of 3-chloromethyl-4-methylpyridine hydrochloride can be advantageous in certain scenarios:

  • Greater Stability: The chloro- derivative is generally more stable and may have a longer shelf life.

  • Enhanced Selectivity: In molecules with multiple electrophilic sites, the lower reactivity of the chloromethyl group might allow for selective reaction at a more reactive site.

  • Cost-Effectiveness: In some cases, chloro- derivatives can be more economical to produce on a large scale.

Practical Guidance for the Bench Chemist

The choice between the bromo- and chloro- derivatives will ultimately depend on the specific requirements of the synthetic route. Below, we provide a representative experimental protocol for a nucleophilic substitution reaction and discuss the expected differences in execution.

Representative Experimental Protocol: Synthesis of 4-Methyl-3-((phenylsulfanyl)methyl)pyridine

This protocol details the reaction of the halomethylpyridine with thiophenol, a common sulfur nucleophile.

Materials:

  • 3-(Halomethyl)-4-methylpyridine salt (hydrobromide or hydrochloride) (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-(halomethyl)-4-methylpyridine salt (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the suspension. The base is necessary to neutralize the hydrohalide salt and to deprotonate the thiophenol.

  • Add thiophenol (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For this compound: The reaction is expected to be significantly faster. Monitor every 30-60 minutes. Full conversion is anticipated within a few hours.

    • For 3-Chloromethyl-4-methylpyridine hydrochloride: The reaction will be slower. Monitor every 2-4 hours. It may require gentle heating (e.g., 40-50 °C) or a longer reaction time (potentially overnight) to achieve complete conversion.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-methyl-3-((phenylsulfanyl)methyl)pyridine.

Figure 2. General workflow for the synthesis of 4-methyl-3-((phenylsulfanyl)methyl)pyridine.

Safety and Handling: A Non-Negotiable Priority

Both this compound and 3-chloromethyl-4-methylpyridine hydrochloride are classified as hazardous substances. They are corrosive and can cause severe skin burns and eye damage. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion: Making the Right Choice for Your Synthesis

The selection between this compound and 3-chloromethyl-4-methylpyridine hydrochloride is a strategic decision that should be guided by the specific demands of your synthetic route.

  • Choose this compound when:

    • High reactivity is desired for faster reaction times.

    • Milder reaction conditions are necessary to accommodate sensitive functional groups.

    • A weaker nucleophile is being employed.

  • Choose 3-Chloromethyl-4-methylpyridine hydrochloride when:

    • Enhanced stability and a longer shelf-life are priorities.

    • The synthetic route involves multiple electrophilic sites and requires greater selectivity.

    • Cost is a significant consideration for large-scale synthesis.

By carefully considering the principles of reactivity and the practical aspects of handling, researchers can harness the full potential of these valuable synthetic intermediates to advance their drug discovery and development programs.

References

A Senior Application Scientist's Guide to Alternative Reagents for 3-(Bromomethyl)-4-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, 3-(bromomethyl)-4-methylpyridine hydrobromide is a valued reagent for introducing the (4-methylpyridin-3-yl)methyl moiety, a common scaffold in pharmacologically active molecules. However, challenges related to its stability, reactivity, and handling often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable alternative reagents, supported by experimental data and protocols, to empower chemists to make informed decisions for their specific synthetic challenges.

Understanding the Core Reagent and the Need for Alternatives

This compound is a salt, which enhances its shelf-life and handling properties compared to the free base. It typically participates in nucleophilic substitution reactions, most commonly SN2, where a nucleophile displaces the bromide leaving group.

The primary motivations for seeking alternatives include:

  • Modulating Reactivity: The bromide is a good leaving group, making the reagent highly reactive. In sensitive systems, this can lead to side reactions, such as the quaternization of the pyridine nitrogen. A less reactive alternative might be preferable for achieving higher selectivity.

  • Improving Stability and Handling: While the hydrobromide salt is relatively stable, alternatives might offer improved handling characteristics or stability under specific reaction conditions.

  • Cost and Availability: For large-scale synthesis, the cost and commercial availability of a reagent are critical factors.

  • Alternative Synthetic Pathways: In some cases, a completely different synthetic approach that avoids the use of a halomethylpyridine altogether may be advantageous.

Comparative Analysis of Key Alternatives

The most effective alternatives to this compound can be categorized based on the modification to the core structure: altering the leaving group or modifying the reactive functional group.

The reactivity of the reagent is directly tied to the ability of the leaving group to depart. The general order of reactivity for common leaving groups in SN2 reactions is I > Br > Cl > OTs > OMs.

  • 3-(Chloromethyl)-4-methylpyridine Hydrochloride: This is the most common and direct alternative. The chloride is a less effective leaving group than bromide, resulting in a reagent that is generally less reactive. This can be advantageous in preventing over-alkylation or side reactions.[1] Synthetically, it can be prepared from 3-pyridinemethanol and thionyl chloride.[2]

  • Mesylates and Tosylates (e.g., (4-methylpyridin-3-yl)methyl methanesulfonate): These are generated in situ or isolated from the corresponding alcohol, 3-hydroxymethyl-4-methylpyridine. Mesylates (OMs) and tosylates (OTs) are excellent leaving groups, often comparable to or even more reactive than bromide, but can offer different solubility profiles and may be preferred in certain solvent systems.

Instead of a direct substitution, the desired moiety can be introduced using precursors that are converted to the target structure.

  • 3-(Hydroxymethyl)-4-methylpyridine: This alcohol is the direct precursor to the halide and sulfonate ester alternatives. It can be used in Mitsunobu reactions or activated in situ to achieve the desired substitution. This approach avoids handling the more reactive halomethylpyridines directly.

  • 4-Methylpyridine-3-carbaldehyde: This aldehyde can be used in reductive amination reactions with a primary or secondary amine to form the desired C-N bond, providing a robust and often high-yielding alternative to direct alkylation.

  • 4-Methyl-3-pyridylacetonitrile: This reagent can be used to introduce the (4-methylpyridin-3-yl)methyl group followed by reduction or other transformations of the nitrile group. It is particularly useful for forming carbon-carbon bonds.[3][4][5]

Data-Driven Comparison of Reactivity

To illustrate the practical implications of choosing an alternative, consider a standard nucleophilic substitution reaction with a generic amine nucleophile (R₂NH). The relative reactivity and typical yields can be summarized as follows:

ReagentLeaving GroupRelative ReactivityTypical Yield (%)Key Considerations
3-(Bromomethyl)-4-methylpyridine HBrBr⁻High85-95%Prone to over-alkylation and pyridine quaternization.
3-(Chloromethyl)-4-methylpyridine HClCl⁻Moderate80-90%Slower reaction times, but often higher selectivity.[6]
(4-methylpyridin-3-yl)methyl methanesulfonateCH₃SO₃⁻High85-95%Often prepared in situ; good for sensitive substrates.
3-(Hydroxymethyl)-4-methylpyridineOH⁻ (activated)Variable75-90%Requires activating agents (e.g., Mitsunobu reagents).[7][8]

Note: Yields are representative and highly dependent on the specific substrate and reaction conditions.

Experimental Protocols: A Practical Guide

Here, we provide detailed protocols for the alkylation of morpholine, a common secondary amine, using both the standard bromomethyl reagent and its chloromethyl alternative. The "why" behind each step is explained to provide deeper insight.

Objective: Synthesize 4-((4-methylpyridin-3-yl)methyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (CH₃CN) as solvent

Procedure:

  • To a stirred suspension of potassium carbonate in acetonitrile, add morpholine.

    • Rationale: Potassium carbonate is a mild inorganic base sufficient to neutralize the hydrobromide salt and the HBr generated during the reaction. Using an excess ensures the reaction goes to completion. Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions.

  • Add this compound portion-wise at room temperature.

    • Rationale: Portion-wise addition helps to control any potential exotherm.

  • Heat the reaction mixture to 60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Objective: Synthesize 4-((4-methylpyridin-3-yl)methyl)morpholine.

Materials:

  • 3-(Chloromethyl)-4-methylpyridine hydrochloride (1.0 eq)[1]

  • Morpholine (2.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Sodium iodide (NaI) (0.1 eq)

  • N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • To a stirred suspension of potassium carbonate and sodium iodide in DMF, add morpholine.

    • Rationale: DMF is a polar aprotic solvent that is excellent for SN2 reactions, particularly those that are more sluggish. The addition of a catalytic amount of sodium iodide facilitates the reaction via the Finkelstein reaction, where the chloride is transiently replaced by iodide, a much better leaving group, accelerating the rate-limiting step.

  • Add 3-(chloromethyl)-4-methylpyridine hydrochloride portion-wise at room temperature.

  • Heat the reaction mixture to 80-90°C and monitor by TLC or LC-MS (typically 6-12 hours).

    • Rationale: Due to the lower reactivity of the chloride leaving group, higher temperatures and longer reaction times are generally required compared to the bromide analogue.

  • Cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Troubleshooting

The primary reaction pathway is SN2 substitution. However, a common side reaction is the N-alkylation of the pyridine ring of another reagent molecule, leading to a pyridinium salt (quaternization). This is more prevalent with more reactive reagents like the bromomethyl derivative.

G cluster_main Alkylation Pathways Start Reagent + Nucleophile (Nu⁻) Transition_C SN2 Transition State (C-attack) Start->Transition_C Desired Path Transition_N SN2 Transition State (N-attack) Start->Transition_N Side Reaction Path Reagent_Mol2 Another Reagent Molecule Desired Desired Product (C-Alkylation) Side Side Product (Pyridine N-Alkylation) Transition_C->Desired Transition_N->Side

Caption: Competing SN2 pathways in the alkylation reaction.

Troubleshooting:

  • Low Yield: Consider a more forcing solvent (e.g., DMF), higher temperature, or if using the chloro-reagent, adding a catalytic amount of NaI.

  • Quaternization Side Product: Use a less reactive reagent (e.g., chloromethyl), lower the reaction temperature, or use a slower addition of the alkylating agent to keep its concentration low.

  • No Reaction: If using the alcohol precursor, ensure your activating agent is fresh and the reaction is anhydrous.

Conclusion and Recommendations

The choice of reagent for introducing the (4-methylpyridin-3-yl)methyl group is a critical decision that impacts reaction efficiency, selectivity, and scalability.

  • For rapid, high-throughput synthesis where maximizing conversion is key, This compound remains the reagent of choice.

  • For complex molecules or sensitive substrates where selectivity is paramount and side reactions must be minimized, the less reactive 3-(chloromethyl)-4-methylpyridine hydrochloride is a superior alternative.

  • When direct alkylation proves problematic, reductive amination using 4-methylpyridine-3-carbaldehyde offers a robust and reliable orthogonal strategy.

  • For syntheses where avoiding halides is necessary, in situ activation of 3-(hydroxymethyl)-4-methylpyridine provides a flexible and "milder" approach.

By understanding the relative merits and practical handling of these alternatives, researchers can optimize their synthetic routes, leading to improved yields, higher purity, and more efficient drug development workflows.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Bromomethyl)-4-methylpyridine hydrobromide is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its purity, stability, and impurity profile are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods are indispensable for its characterization throughout the drug development lifecycle.

This guide provides a comparative analysis of the primary analytical techniques used to characterize this compound. Moving beyond a simple recitation of methods, we will explore the underlying principles, explain the rationale behind experimental choices, and present detailed protocols to ensure methodological soundness and reproducibility. This document is intended for researchers, analytical chemists, and quality control professionals who require a deep, practical understanding of how to select and implement the appropriate analytical tools for this critical intermediate.

Comparative Analysis of Core Analytical Techniques

The comprehensive analysis of this compound relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's identity, purity, and stability.

Technique Primary Application Principle Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) Purity assessment, quantitative analysis, stability-indicating assays.Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.High resolution, excellent quantitation, adaptable for stability studies.[1]May require method development to resolve closely related impurities.
Gas Chromatography (GC) Analysis of volatile organic impurities, residual solvents.Separation of volatile compounds based on their partitioning between a stationary phase and an inert carrier gas.[2]High sensitivity for volatile analytes.Not suitable for non-volatile salts without derivatization; thermal degradation risk.[3]
¹H and ¹³C NMR Spectroscopy Unambiguous structural confirmation and elucidation.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure.Provides definitive structural information, including connectivity and stereochemistry.Low sensitivity, not ideal for trace analysis, requires relatively pure sample.
Mass Spectrometry (MS) Molecular weight confirmation, impurity identification.Ionization of molecules and separation of ions based on their mass-to-charge (m/z) ratio.[4]Extremely high sensitivity and specificity, ideal for identifying unknown impurities when coupled with chromatography (LC-MS, GC-MS).Provides limited structural information on its own; ionization can be challenging for certain molecules.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

For a polar, salt-based compound like this compound, RP-HPLC is the premier technique for determining purity, assay, and stability. A well-developed "stability-indicating" method can separate the main compound from its degradation products and synthesis-related impurities, ensuring that the measured purity is accurate and reliable.[5]

Rationale for Method Design:
  • Column Choice: A C18 column is the standard choice for RP-HPLC, offering a versatile nonpolar stationary phase that effectively retains a wide range of organic molecules.

  • Mobile Phase: A buffered mobile phase is crucial. The hydrobromide salt form necessitates pH control to ensure consistent peak shape and retention time. An acidic pH (e.g., pH 2.5-3.0) protonates the pyridine nitrogen, leading to a stable, single ionic species. Acetonitrile or methanol is used as the organic modifier to elute the compound from the C18 column.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light, making a UV detector the ideal choice. The detection wavelength is typically set at the absorbance maximum (e.g., ~265 nm) for maximum sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis:

    • Inject the sample solution and integrate all peaks.

    • Calculate the purity by the area percent method. Identify any impurities by their relative retention time (RRT).

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (50:50 ACN/H2O) A->B D Inject Sample onto C18 Column B->D C Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) E Gradient Elution D->E F UV Detection @ 265 nm E->F G Integrate Chromatogram F->G H Calculate Purity (Area % Method) G->H I Assess System Suitability G->I

Caption: Workflow for RP-HPLC purity analysis.

Gas Chromatography (GC): A Targeted Tool for Volatiles

While HPLC is superior for the main component, GC is the gold standard for analyzing volatile impurities, particularly residual solvents from the manufacturing process.[2] Direct injection of the hydrobromide salt is problematic due to its non-volatile nature and potential for thermal degradation in the hot inlet.

Rationale for Method Design:
  • Technique: Headspace GC is the preferred method for residual solvent analysis. This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace), which contains the volatile solvents. This completely avoids the injection of the non-volatile salt, protecting the GC inlet and column.

  • Column Choice: A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is ideal for separating common polar and non-polar organic solvents.

  • Detector: A Flame Ionization Detector (FID) is highly sensitive to nearly all organic compounds and provides a robust, linear response, making it perfect for quantifying residual solvents.[2]

Experimental Protocol: Headspace GC for Residual Solvents
  • Instrumentation: GC system with a headspace autosampler and an FID detector.

  • Chromatographic Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, 1.2 mL/min constant flow.

    • Oven Program: 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min.

    • Inlet Temperature: 220 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately. Prepare a solvent blank and a standard containing known amounts of expected residual solvents.

NMR and Mass Spectrometry: Definitive Structural Confirmation

While chromatography assesses purity, spectroscopy provides the definitive proof of structure and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the fastest and most direct method to confirm the identity of the molecule. The spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see characteristic signals for the aromatic protons on the pyridine ring, the methyl (-CH₃) protons, and the bromomethyl (-CH₂Br) protons.[6][7]

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Aromatic Protons: Signals between δ 7.5-8.8 ppm, showing characteristic splitting patterns for a substituted pyridine ring.

    • Bromomethyl Protons (-CH₂Br): A singlet around δ 4.8 ppm.

    • Methyl Protons (-CH₃): A singlet around δ 2.5 ppm.

    • Hydrobromide Proton (N-H⁺): A broad signal, often at a high chemical shift (>10 ppm).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the molecule is typically observed as the free base cation [M+H]⁺ after loss of the HBr.

  • Expected Mass: The free base, 3-(Bromomethyl)-4-methylpyridine, has a monoisotopic mass of approximately 184.98 Da.[4]

  • Expected Observation (Positive ESI): A characteristic isotopic pattern for a single bromine atom, with two major peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The expected m/z values would be:

    • [M+H]⁺ for C₇H₈⁷⁹BrN: ~185.99 m/z

    • [M+H]⁺ for C₇H₈⁸¹BrN: ~187.99 m/z

This distinctive isotopic signature provides unambiguous confirmation of the presence of one bromine atom.

Visualization: Overall Analytical Workflow

QC_Workflow cluster_scope Analytical Characterization Workflow cluster_id Identity Confirmation cluster_purity Purity & Impurity Profiling A Incoming Material 3-(Bromomethyl)-4-methylpyridine HBr B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (Confirm MW and Br isotope pattern) A->C D Stability-Indicating HPLC (Assay, Purity, Degradants) B->D If Identity OK C->D If Identity OK E Headspace GC-FID (Residual Solvents) D->E F Material Release (Meets Specification) E->F All results pass G Investigation (Out of Specification) E->G Any result fails

Caption: A comprehensive workflow for quality control.

Conclusion

The analytical characterization of this compound is not a one-size-fits-all process. A multi-faceted approach is required for comprehensive quality assessment.

  • For routine quality control (QC) , a validated RP-HPLC method is the central tool for assay and purity determination, supplemented by Headspace GC for residual solvents.

  • For initial structural confirmation of a new batch or synthesis route, NMR is non-negotiable for its definitive structural insights, and MS provides crucial molecular weight and elemental composition data.

By strategically combining these techniques, researchers and drug development professionals can build a complete analytical picture, ensuring the quality and consistency of this vital pharmaceutical intermediate and mitigating risks in downstream processes.

References

A Comparative Guide to the Synthesis and Characterization of 3-(Bromomethyl)-4-methylpyridine Hydrobromide Derivatives for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Bromomethyl)-4-methylpyridine hydrobromide and its derivatives are pivotal intermediates in modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of pharmacologically active compounds. Their utility, however, is contingent upon unambiguous structural confirmation and high purity, necessitating a robust and multi-faceted characterization strategy. This guide provides an in-depth comparison of the critical synthetic and analytical methodologies employed to characterize these essential building blocks. We delve into the nuances of the Wohl-Ziegler bromination for synthesis and compare the diagnostic power of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and presenting comparative data, this document serves as a technical resource for researchers, scientists, and drug development professionals to ensure the quality and integrity of their synthetic intermediates.

Strategic Importance and Synthesis of the Pyridine Scaffold

The 3-(bromomethyl)-4-methylpyridine core is a privileged structure in drug discovery, forming a key component of numerous therapeutic agents, including kinase inhibitors and proton pump inhibitors. The reactivity of the bromomethyl group allows for facile introduction of various nucleophiles, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

The most common and efficient route to this compound is the selective radical bromination of the 3-methyl group of 3,4-dimethylpyridine. This is typically achieved via the Wohl-Ziegler reaction .[1][2][3]

Causality of Reagent Choice:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent because it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture.[4] This is crucial for favoring the desired radical substitution at the benzylic-like methyl group over competitive ionic addition reactions to the pyridine ring.

  • Radical Initiator (e.g., AIBN or Benzoyl Peroxide): A radical initiator is required to initiate the reaction by generating the initial bromine radical from the trace Br₂. The choice of initiator can influence reaction kinetics and temperature requirements.

  • Solvent (e.g., CCl₄ or Acetonitrile): An inert solvent that is stable under radical conditions is essential. While carbon tetrachloride has been traditionally used, safety and environmental concerns have led to the adoption of alternatives like acetonitrile.[2][4]

The reaction proceeds via a radical chain mechanism, where the stability of the resulting pyridyl-methyl radical at the 3-position dictates the regioselectivity of the bromination.

Caption: General workflow for the synthesis and purification of this compound.

ParameterMethod 1: AIBN InitiatorMethod 2: Benzoyl Peroxide InitiatorRationale & Comments
Initiator Azobisisobutyronitrile (AIBN)Benzoyl Peroxide (BPO)AIBN is often preferred due to its more predictable decomposition kinetics and avoidance of acidic byproducts.
Solvent AcetonitrileCarbon Tetrachloride (historical)Acetonitrile is a safer, more environmentally benign alternative to CCl₄.[4]
Temperature ~80 °C (Reflux)~77 °C (Reflux)Reaction is run at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator.
Typical Yield 75-85%70-80%Yields are generally comparable, though optimization is key.
Key Impurity Dibrominated speciesOver-bromination, ring brominationCareful control of NBS stoichiometry is critical to minimize the formation of impurities.

A Multi-Technique Approach to Structural Characterization

Unambiguous characterization is non-negotiable. A combination of spectroscopic techniques is required, as each provides a unique and complementary piece of the structural puzzle.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule. The hydrobromide salt form significantly influences the electronic environment, causing downfield shifts of the pyridine ring protons compared to the free base.

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the successful bromination at the desired position.

  • -CH₂Br Signal: The most diagnostic signal is a singlet appearing around δ 4.5-4.8 ppm . Its integration (2H) confirms the presence of the bromomethyl group.

  • Aromatic Protons: The protons on the pyridine ring will appear far downfield (typically δ 7.5-9.0 ppm ) due to the deshielding effect of the aromatic ring current and the protonated nitrogen. Their splitting pattern (e.g., doublets, singlets) and coupling constants confirm the substitution pattern.

  • -CH₃ Signal: A singlet corresponding to the 4-methyl group will be observed further upfield, typically around δ 2.4-2.6 ppm .

¹³C NMR Spectroscopy:

  • The -CH₂Br carbon provides a key signal, typically appearing around δ 30-35 ppm .

  • The aromatic carbons will resonate in the δ 120-160 ppm region.

  • The 4-methyl carbon signal is found upfield around δ 18-22 ppm .

Comparative NMR Data for Parent Compound and a Hypothetical Derivative:

Signal3-(Bromomethyl)-4-methylpyridine HBr (Expected δ, ppm)Derivative: 3-((Dimethylamino)methyl)-4-methylpyridine (Expected δ, ppm)Rationale for Shift
-CH₂- ~4.7 (s)~3.5 (s)The -N(CH₃)₂ group is less electronegative than bromine, causing an upfield (shielding) shift of the methylene protons.
Ring H (α to N) ~8.8 (s)~8.5 (s)Changes in the substituent at the 3-position electronically influence the entire ring, causing slight shifts.
4-CH₃ ~2.5 (s)~2.3 (s)Minimal change expected as it is relatively distant from the site of modification.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. For brominated compounds, MS provides a unique and self-validating piece of evidence due to the characteristic isotopic signature of bromine.

The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in a pair of peaks in the mass spectrum for any bromine-containing fragment: the molecular ion peak (M⁺) and an (M+2)⁺ peak of almost equal intensity. For a compound with one bromine atom, like 3-(bromomethyl)-4-methylpyridine, the mass spectrum will show two peaks separated by 2 m/z units with a ~1:1 intensity ratio, which is a definitive confirmation of the presence of a single bromine atom.

Caption: Characteristic 1:1 isotopic pattern for a mono-brominated compound in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. While the fingerprint region can be complex, several characteristic vibrations are diagnostic.[9][10][11]

Key Vibrational Frequencies:

  • Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

  • Aliphatic C-H Stretch: From the -CH₂- and -CH₃ groups, appearing just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

  • C=C and C=N Ring Vibrations: A series of sharp absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring.[12] The protonation to a pyridinium salt can slightly shift these frequencies.[11]

  • C-Br Stretch: This vibration typically appears in the lower frequency region of the spectrum, often between 500-650 cm⁻¹.

Crystallographic Characterization

For absolute confirmation of structure, particularly the ionic nature of the hydrobromide salt and its solid-state packing, single-crystal X-ray diffraction is the gold standard.[13][14] This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding between the pyridinium N-H and the bromide anion.[13][15]

ParameterTypical Value/ObservationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
N-H···Br⁻ Distance ~3.1 - 3.4 ÅConfirms the presence of a strong hydrogen bond, validating the salt structure.[13][15]
C-Br Bond Length ~1.95 ÅConfirms the covalent C-Br bond of the bromomethyl group.
Pyridine Ring PlanarAs expected for an aromatic system.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-dimethylpyridine (1 equiv.).

  • Reagents: Add acetonitrile as the solvent. Then, add N-Bromosuccinimide (NBS) (1.05 equiv.) and a catalytic amount of AIBN (0.05 equiv.).

  • Reaction: Heat the mixture to reflux (~80-82 °C) under a nitrogen atmosphere. The reaction progress can be monitored by TLC or ¹H NMR analysis of aliquots. The reaction is typically complete within 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold, dry diethyl ether to remove soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white to off-white crystalline solid.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Sample Preparation for Characterization
  • NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it readily dissolves the salt and the residual water peak does not obscure key signals.

  • MS (ESI): Prepare a dilute solution (~1 mg/mL) of the compound in a solvent like methanol or acetonitrile. The sample is directly infused into the electrospray ionization (ESI) source.

  • IR (ATR): Place a small amount of the solid, dry powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory and acquire the spectrum. No further preparation is needed.

References

A Comparative Guide to the Efficacy of 3-(Bromomethyl)-4-methylpyridine hydrobromide in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinylmethyl Moiety

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold is a cornerstone. Its presence in a molecule can significantly enhance biochemical potency, improve metabolic stability, and resolve issues related to protein binding and cellular permeability.[1] The pyridine ring's nitrogen atom is crucial; it can form hydrogen bonds and coordinate with biological targets like enzymes, making it a "privileged scaffold" in pharmaceutical design.[2][3] Consequently, the efficient introduction of pyridine-containing fragments onto a lead molecule is a critical step in many synthetic campaigns.

This guide focuses on 3-(Bromomethyl)-4-methylpyridine hydrobromide , a key reagent for introducing the 4-methylpyridin-3-ylmethyl group. We will provide an in-depth analysis of its reactivity, compare its performance against viable alternatives, and offer detailed, field-proven protocols to demonstrate its application. This document is intended for researchers and drug development professionals seeking to optimize synthetic routes that employ this versatile building block.

Reagent Profile: this compound

This compound is a crystalline solid, a salt form that enhances its stability and handling properties compared to the free base. The core function of this reagent is to act as an electrophile in nucleophilic substitution reactions (SN2), enabling the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

Key Structural Features & Reactivity:

  • Bromomethyl Group: The bromine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack.

  • Hydrobromide Salt: The pyridine nitrogen is protonated, rendering the reagent stable and less volatile. In a typical reaction, a base is required to neutralize the hydrobromide and free the pyridine nitrogen, which in turn influences the overall electronic character of the molecule during the reaction.

  • Steric Considerations: The methyl group at the 4-position provides some steric hindrance, which can influence regioselectivity in certain applications.

The general reaction scheme involves the deprotonation of a nucleophile (Nu-H) by a base, followed by the attack of the resulting nucleophile (Nu-) on the electrophilic methylene carbon of the pyridine reagent.

Comparative Analysis: Strategic Reagent Selection

The choice of an alkylating agent is a critical decision in multi-step synthesis, impacting yield, purity, reaction time, and cost. Below, we compare this compound with its most common alternatives.

ReagentStructureFormKey AdvantagesKey Disadvantages
3-(Bromomethyl)-4-methylpyridine HBr Crystalline SolidHigh reactivity (Br is a good leaving group), stable for storage, easy to handle.Requires at least two equivalents of base (one for HBr salt, one for nucleophile). Can be more expensive.
3-(Chloromethyl)-4-methylpyridine HCl Crystalline SolidGenerally more cost-effective than the bromo- equivalent, stable for storage.Lower reactivity compared to the bromide, often requiring higher temperatures or longer reaction times.[4]
(4-methylpyridin-3-yl)methanol Liquid/SolidInexpensive starting material.Requires in-situ activation (e.g., with SOCl₂, PBr₃, or MsCl), adding a step and complicating purification.

Discussion of Efficacy:

  • Reactivity: The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group. This translates to higher reaction rates and often allows for milder reaction conditions (lower temperatures), which can be crucial for sensitive substrates in a multi-step sequence. While direct comparative data for this specific isomer is sparse in readily available literature, the general principle of halide reactivity (I > Br > Cl > F) is a fundamental concept in organic chemistry. Over-conversion to a chloro-substituted byproduct has been noted when using robust chlorinating agents, highlighting the reactivity differences.[5]

  • Process Safety and Simplicity: Using the pre-formed bromomethyl or chloromethyl reagent is more straightforward than in-situ activation of the corresponding alcohol. Activating agents like thionyl chloride (SOCl₂) are toxic and require careful handling. The one-pot, direct alkylation approach streamlines the workflow and simplifies purification.

  • Cost vs. Yield: While the chloromethyl derivative is often cheaper on a per-gram basis, the potentially higher yields and shorter reaction times associated with the bromomethyl reagent can make it more economically viable overall, especially in large-scale production where process time and throughput are critical factors. For instance, a high-yield, single-step alkylation is often preferable to a multi-step activation/alkylation sequence that may have a lower overall yield.[6]

Application Case Study: Synthesis of a Key Pharmaceutical Intermediate

While a direct multi-step synthesis of a marketed drug like Sorafenib using this specific isomer is not prominently documented in the provided search results, we can construct a representative example based on common synthetic strategies. The alkylation of a phenolic oxygen is a key step in the synthesis of many kinase inhibitors.[7][8][9]

The workflow below illustrates the use of this compound to couple with a generic phenol-containing core, a common transformation in drug synthesis.[10]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Alkylation Step cluster_2 Work-up & Purification A Phenolic Core (1 eq) + Anhydrous DMF B Add Base (e.g., K₂CO₃, 2.2 eq) A->B C Stir at RT, 30 min (Formation of Phenoxide) B->C D Add 3-(Bromomethyl)-4-methylpyridine HBr (1.1 eq) in DMF C->D E Heat to 60-80°C Monitor by TLC/LC-MS D->E F Cool to RT Quench with H₂O E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J

Caption: General workflow for O-alkylation using the title reagent.

Detailed Experimental Protocols

The following protocols are provided as a trusted, self-validating system for researchers.

Protocol 1: General N-Alkylation of a Secondary Amine

This procedure is adapted from standard N-alkylation methodologies, which are fundamental transformations in organic synthesis.[11][12][13]

Objective: To synthesize an N-alkylated product from a secondary amine and this compound.

Materials:

  • Secondary Amine (e.g., Dibenzylamine) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to dissolve/suspend the reagents (approx. 10 mL per 1 mmol of amine).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 70°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Causality Behind Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the secondary amine and neutralize the HBr salt. Using 2.5 equivalents ensures both tasks are accomplished and drives the reaction forward. Cesium carbonate (Cs₂CO₃) can be used for less reactive substrates to accelerate the reaction.[13]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction mechanism.

  • Temperature: Heating to 70°C increases the reaction rate without causing significant decomposition of the reagent or product.

Logical Relationship Diagram: Reagent Stoichiometry

G cluster_0 Reactants Reagent 3-(Bromomethyl)-4- methylpyridine HBr (1.1 eq) Product Alkylated Product R₂N-CH₂-Py Reagent->Product Nucleophile R₂NH (1.0 eq) Nucleophile->Product Base K₂CO₃ (2.5 eq) Base->Product Facilitates Reaction

Caption: Stoichiometric relationship of reactants for a typical alkylation.

Conclusion and Future Outlook

This compound stands out as a highly effective and reliable reagent for introducing the 4-methylpyridin-3-ylmethyl moiety in multi-step synthesis. Its superior reactivity compared to the analogous chloromethyl compound often justifies its use, leading to shorter reaction times, milder conditions, and potentially higher overall yields. The stability afforded by its hydrobromide salt form makes it a practical choice for both lab-scale and industrial applications. While reagent choice is always context-dependent, the balance of reactivity, stability, and process simplicity makes this compound a preferred electrophile for constructing complex molecules in the pharmaceutical industry.

References

Safety Operating Guide

Navigating the Disposal of 3-(Bromomethyl)-4-methylpyridine hydrobromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these materials is a critical, and often complex, aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Bromomethyl)-4-methylpyridine hydrobromide, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory safety.

Understanding the Hazard Profile

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with several hazards: it can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled[1]. Pyridine and its derivatives are generally recognized as flammable, toxic, and irritant substances[2]. Therefore, all waste containing this compound must be handled as hazardous waste[2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable[4]. Before beginning any handling or disposal steps, ensure the following PPE is worn:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations[2]. The following workflow provides a systematic approach to ensure safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams ppe->segregate container Select Compatible Container segregate->container label_container Label Container Correctly container->label_container storage Store in Designated Satellite Accumulation Area label_container->storage ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor storage->ehs end End: Compliant Disposal ehs->end

Figure 1. A workflow diagram illustrating the key stages for the proper disposal of this compound.

3.1. Waste Identification and Segregation

All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • Pure or residual solid compound

  • Solutions containing the compound

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads)[2]

It is crucial to segregate this waste stream from other incompatible wastes. Specifically, do not mix it with strong oxidizing agents or strong bases[5][6].

3.2. Waste Collection and Containment

  • Solid Waste: Collect solid waste, including contaminated disposables, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE)[3].

  • Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container[3].

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag[3].

All waste containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area[1][7].

3.3. Labeling

Proper labeling is a critical component of hazardous waste management. All containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., Corrosive, Toxic, Irritant)[2]

  • The date of waste generation[3]

3.4. Spill Management

In the event of a spill, evacuate the area and assess the situation. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the material[2]. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[2].

Sweep up the absorbed material and place it into a suitable, labeled container for disposal[1]. Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be collected as hazardous waste[3].

Final Disposal Pathway

Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification[1]. The final disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor[1][3]. Do not attempt to dispose of this chemical down the drain or in regular trash[1].

Waste pyridine and its derivatives are often disposed of via incineration at high temperatures in a permitted hazardous waste incinerator[8].

Regulatory Oversight

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a brominated organic compound, the disposal of this compound falls under these regulations. The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including permissible exposure limits for pyridine compounds in the workplace[9][10]. Adherence to the guidelines from these agencies is mandatory.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.